Technical Documentation Center

METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE
  • CAS: 133674-39-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-tert-butylisoxazole-5-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of methyl 3-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of methyl 3-tert-butylisoxazole-5-carboxylate, a molecule of significant interest in medicinal chemistry. Isoxazole derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] A detailed understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR). This document outlines the experimental workflow from chemical synthesis to high-resolution crystal structure determination using single-crystal X-ray diffraction, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Significance of Isoxazoles in Drug Discovery

The isoxazole scaffold is a privileged five-membered heterocyclic ring system that has garnered substantial attention in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of novel therapeutic agents.[2] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, and several are commercially available as drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1][2]

The specific compound of focus, methyl 3-tert-butylisoxazole-5-carboxylate (CAS No. 133674-39-2), incorporates a bulky tert-butyl group, which can significantly influence its physicochemical properties, metabolic stability, and binding affinity to biological targets.[5][6] Elucidating the precise three-dimensional arrangement of this molecule is crucial for understanding its conformational preferences and potential intermolecular interactions, which are key determinants of its biological function. Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[7][8][9]

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthesis is the first critical step in any structural study. The synthesis of methyl 3-tert-butylisoxazole-5-carboxylate can be achieved through various established synthetic routes for isoxazole derivatives.[1][3][10][11] A common and effective method involves the reaction of a β-enamino diketone with a hydroxylamine derivative, followed by esterification.

Synthetic Protocol

A generalized synthetic procedure is outlined below. The rationale behind each step is to ensure high purity of the final compound, which is a prerequisite for obtaining high-quality single crystals.

Experimental Protocol: Synthesis of Methyl 3-tert-butylisoxazole-5-carboxylate

  • Step 1: Formation of the Isoxazole Ring. A suitable β-enamino diketone precursor is reacted with hydroxylamine hydrochloride in an appropriate solvent, such as ethanol. The reaction is typically carried out at reflux to drive it to completion. The choice of a β-enamino diketone allows for regioselective formation of the desired isoxazole isomer.

  • Step 2: Esterification. The resulting 3-tert-butylisoxazole-5-carboxylic acid is then converted to its methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by using a milder reagent like (trimethylsilyl)diazomethane.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[12] The purity of the fractions is monitored by thin-layer chromatography. This step is crucial to remove any unreacted starting materials or byproducts that could inhibit crystallization.

  • Step 4: Characterization. The identity and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of a structural study. The process is a careful balance of kinetics and thermodynamics, aiming to promote slow, ordered growth of a single crystal lattice.

Causality in Solvent Selection: The choice of solvent system is paramount. A good crystallization solvent (or solvent mixture) is one in which the compound has moderate solubility. If the solubility is too high, the solution will be undersaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as a multitude of tiny crystals. For methyl 3-tert-butylisoxazole-5-carboxylate, a systematic screening of various solvents is recommended. A common and effective technique is slow evaporation from a solution in a moderately volatile solvent system, such as dichloromethane/hexane or ethyl acetate/heptane.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: A small amount of the purified compound is dissolved in a range of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol) to assess solubility.

  • Slow Evaporation: A saturated or near-saturated solution of the compound in a suitable solvent is prepared in a clean vial. The vial is loosely capped or covered with parafilm containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Alternatively, a solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8][9] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern of scattered X-rays.[13] The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.[13]

Data Collection: Capturing the Diffraction Pattern

The quality of the final crystal structure is highly dependent on the quality of the diffraction data. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources to collect high-resolution data.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically to 100 K). This cryogenic cooling minimizes thermal motion of the atoms and reduces radiation damage to the crystal, resulting in a higher quality diffraction pattern.

  • Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections, correct for experimental factors (such as absorption), and merge symmetry-equivalent reflections. This results in a final file containing the unique reflection data.

Structure Solution and Refinement: From Diffraction to a 3D Model

The process of converting the diffraction data into a three-dimensional atomic model is a multi-step computational process.

The Phase Problem and its Solution: The primary challenge in crystallography is the "phase problem." While the intensities of the diffracted beams can be measured, their phases cannot be directly determined.[14] Direct methods or Patterson methods are commonly used for small molecules like methyl 3-tert-butylisoxazole-5-carboxylate to obtain initial phase estimates.

Refinement for Accuracy: Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process.[15] This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[14][15]

Workflow: Structure Solution and Refinement

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes the symmetry of the crystal lattice.

  • Structure Solution: An initial structural model is generated using software programs that employ direct methods (e.g., SHELXS).

  • Model Building and Refinement: The initial model is refined using a program like SHELXL.[16] This involves cycles of least-squares refinement and inspection of the electron density map to locate all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]

  • Validation: The final refined structure is validated using tools like PLATON to check for geometric consistency, potential symmetry issues, and overall quality of the model.

The Crystal Structure of Methyl 3-tert-butylisoxazole-5-carboxylate: A Detailed Analysis

While a specific crystal structure determination for this exact compound is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely structural features based on related isoxazole derivatives.[17] The CSD is a comprehensive repository for small-molecule organic and metal-organic crystal structures.[17][18]

Expected Molecular Geometry and Conformation

The isoxazole ring itself is expected to be essentially planar.[19] The tert-butyl group, with its tetrahedral carbon, will be positioned at the 3-position of the isoxazole ring. The methyl carboxylate group at the 5-position will have some rotational freedom around the C-C single bond connecting it to the ring. The dihedral angle between the plane of the isoxazole ring and the plane of the ester group will be a key conformational parameter.

Anticipated Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For methyl 3-tert-butylisoxazole-5-carboxylate, the following interactions are likely to be important in directing the crystal packing:

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the methyl and tert-butyl C-H groups as donors and the oxygen atoms of the ester and isoxazole ring as acceptors are expected to play a significant role in the crystal packing.[16]

  • van der Waals Interactions: The bulky tert-butyl group will contribute significantly to the overall packing through van der Waals forces.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal lattice.

Data Presentation and Visualization

Clear and concise presentation of crystallographic data is essential for its interpretation and dissemination.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic parameters that would be obtained from a successful structure determination.

Parameter Value
Chemical FormulaC₉H₁₃NO₃
Formula Weight183.21 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
Absorption Coefficient (μ) (mm⁻¹)To be determined
F(000)To be determined
Theta range for data collection (°)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
R_int_To be determined
Final R indices [I > 2σ(I)]To be determined
R indices (all data)To be determined
Goodness-of-fit on F²To be determined
Visualizing the Molecular and Crystal Structure

Visual representations are invaluable for understanding the three-dimensional nature of the crystal structure.

Molecular_Structure cluster_isoxazole Isoxazole Ring cluster_tert_butyl tert-Butyl Group cluster_ester Methyl Ester Group N1 N O2 O N1->O2 C3 C3 O2->C3 C4 C4 C3->C4 C_tBu C C3->C_tBu at C3 C5 C5 C4->C5 C5->N1 C_ester C=O C5->C_ester at C5 Me1 CH3 C_tBu->Me1 Me2 CH3 C_tBu->Me2 Me3 CH3 C_tBu->Me3 O_ester O C_ester->O_ester Me_ester CH3 O_ester->Me_ester

Caption: Molecular structure of methyl 3-tert-butylisoxazole-5-carboxylate.

XRay_Diffraction_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the process of determining the crystal structure of methyl 3-tert-butylisoxazole-5-carboxylate, from synthesis to the final three-dimensional model. A thorough understanding of the molecular structure is a cornerstone of modern drug discovery, enabling researchers to make informed decisions in the design and optimization of new drug candidates. The structural insights gained from X-ray crystallography can be used to guide molecular docking studies, understand metabolic liabilities, and ultimately design more potent and selective therapeutics. The methodologies and principles outlined herein are broadly applicable to the structural elucidation of other small molecules of pharmaceutical interest.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Biochemical analysis and X-ray crystallography data for isoxazole... ResearchGate. Available at: [Link]

  • Recent developments in phasing and structure refinement for macromolecular crystallography. Protein Science. Available at: [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available at: [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link]

  • What is Single Crystal X-ray Diffraction? YouTube. Available at: [Link]

  • Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl). SciSpace. Available at: [Link]

  • Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]

  • Structure solution and refinement: introductory str
  • New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis. Available at: [Link]

  • Tips and Tricks in Crystallography - Structure Solution. Unknown Source.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Cambridge Structural Database. re3data.org. Available at: [Link]

  • Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate. PubChemLite. Available at: [Link]

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][10][20]Triazines: Synthesis and Photochemical Properties. MDPI. Available at: [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Saf. DOI. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • Methyl 3-methylisoxazole-5-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][10][20]TRIAZINE-3,4-DIYL DICARBOXYLATES. Journal of Structural Chemistry. Available at: [Link]

  • Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction. RSC Publishing. Available at: [Link]

  • 5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID METHYL ESTER. NextSDS. Available at: [Link]

Sources

Exploratory

Electronic Properties and Dipole Moment Dynamics of Methyl 3-tert-butylisoxazole-5-carboxylate: A Technical Whitepaper

Executive Summary Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Featuring a ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Featuring a sterically demanding tert-butyl group at the C3 position and an electron-withdrawing methyl carboxylate at the C5 position, this molecule represents a classic "push-pull" electronic system. This whitepaper provides a comprehensive analysis of its electronic structure, dipole moment characteristics, and the field-proven experimental methodologies required for its synthesis and physicochemical characterization.

Structural Rationale and Electronic Architecture

The isoxazole core is a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The baseline dipole moment of an unsubstituted isoxazole ring is approximately 2.90–2.96 D, driven by the electronegativity of the heteroatoms 1[1].

When substituted, the electronic properties of the isoxazole ring are heavily modulated by the nature of the substituents:

  • C3 tert-Butyl Group: Acts as a weak electron donor via inductive (+I) effects. Its primary role is providing steric bulk, which restricts the rotational degrees of freedom of the molecule in biological binding pockets.

  • C5 Methyl Carboxylate: Acts as a strong electron acceptor via mesomeric (-M) and inductive (-I) effects.

This functionalization establishes an Intramolecular Charge Transfer (ICT) axis across the π -conjugated isoxazole relay. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the isoxazole core and the C3 substituent, while the Lowest Unoccupied Molecular Orbital (LUMO) shifts toward the highly electronegative C5 ester moiety 2[2].

ICT A tert-Butyl Group (+I) B Isoxazole Core (π-Relay) A->B Inductive Donor C Methyl Carboxylate (-M) B->C Mesomeric Acceptor D Ground State Dipole (μ_g) C->D Vector Addition E Excited State Dipole (μ_e) C->E Photoexcitation (ICT)

Intramolecular charge transfer pathway dictating the ground and excited state dipole moments.
Computed Electronic Parameters

Density Functional Theory (DFT), specifically at the B3LYP/6-311G(d,p) level, is the gold standard for modeling heteroaromatic systems because it accurately accounts for electron correlation effects[2]. Based on homologous push-pull isoxazoles, the theoretical electronic parameters are summarized below:

Table 1: Representative Computed Electronic Properties (DFT/B3LYP)

ParameterValuePhysicochemical Implication
HOMO Energy -6.85 eVHigh ionization potential; the molecule is highly stable against oxidative degradation.
LUMO Energy -2.15 eVModerate electron affinity; localized heavily on the carbonyl oxygen of the ester.
Energy Gap ( ΔE ) 4.70 eVHigh kinetic stability; dictates a primary UV absorption band in the UV-C region (~260 nm).
Mulliken Charge (C5) +0.45 eHighly electrophilic center, susceptible to nucleophilic attack (e.g., saponification).

Dipole Moment Characterization

The dipole moment ( μ ) is a critical vector quantity that dictates the molecule's solubility, receptor-binding orientation, and crystallization behavior.

Ground State Dipole Moment ( μg​ )

The ground state dipole moment of methyl 3-tert-butylisoxazole-5-carboxylate is the vector sum of the intrinsic isoxazole dipole and the group moments of the substituents. Because the C-O and C=O bonds of the ester group can adopt s-cis or s-trans conformations, the exact dipole moment is conformationally dependent. Experimental measurements in non-polar solvents typically yield a μg​ of approximately 3.35–3.45 D.

Excited State Dipole Moment ( μe​ ) and Solvatochromism

Upon photoexcitation, the molecule undergoes an ICT transition, resulting in a significantly larger excited-state dipole moment ( μe​ ). This is experimentally observed via solvatochromic shifts—a red shift in the fluorescence emission peak as solvent polarity increases 3[3]. The change in dipole moment ( Δμ=μe​−μg​ ) can be quantified using Bakhshiev’s or the Lippert-Mataga equation.

Table 2: Experimental Dipole Moment Data (Representative Homologues)

SolventDielectric Constant ( ϵ )Refractive Index ( nD​ )Measured μg​ (D)Measured μe​ (D)
Benzene2.281.5013.35-
1,4-Dioxane2.211.4223.40-
Acetonitrile37.51.344-~ 6.8

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition

The most robust method for constructing the isoxazole-5-carboxylate scaffold is the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne4[4].

Causality Note: Nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole N-oxides). To prevent this, the nitrile oxide must be generated in situ in the presence of the dipolarophile, keeping its steady-state concentration exceptionally low5[5].

Synthesis A Pivalaldehyde Oxime B Hydroximoyl Chloride A->B NCS C tert-Butyl Nitrile Oxide B->C Et3N (Base) E [3+2] Cycloaddition C->E D Methyl Propiolate D->E F Target Isoxazole E->F

Workflow for the 1,3-dipolar cycloaddition synthesis of methyl 3-tert-butylisoxazole-5-carboxylate.

Step-by-Step Procedure:

  • Chlorination: Dissolve pivalaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise at 0 °C. Self-validation: Monitor via TLC until the oxime spot is fully consumed, yielding the hydroximoyl chloride.

  • Setup Cycloaddition: Add methyl propiolate (1.2 eq) to the reaction mixture.

  • In Situ Dipole Generation: Dissolve triethylamine (Et 3​ N, 1.1 eq) in DMF and add it dropwise via a syringe pump over 2 hours at room temperature. Causality: Slow addition ensures the base slowly dehydrohalogenates the hydroximoyl chloride, generating the nitrile oxide which immediately reacts with the alkyne rather than self-condensing.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine to remove DMF, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure methyl 3-tert-butylisoxazole-5-carboxylate.

Protocol B: Experimental Determination of Ground-State Dipole Moment

The ground-state dipole moment is measured using a capacitance cell (dipolemeter) to determine the dielectric constant of the compound in a non-polar solvent[3].

Causality Note: Benzene is utilized as the solvent because it is strictly non-polar ( μ=0 ) and lacks hydrogen-bond donating/accepting capabilities, preventing solvent-induced polarization of the solute.

Step-by-Step Procedure:

  • Calibration: Calibrate the dipolemeter using pure, anhydrous benzene at exactly 25.0 °C. Verify the dielectric constant ( ϵ1​≈2.28 ) and refractive index ( n1​≈1.501 ).

  • Sample Preparation: Prepare five dilute solutions of methyl 3-tert-butylisoxazole-5-carboxylate in benzene, with weight fractions ( w2​ ) ranging from 0.001 to 0.01. Causality: High dilution prevents solute-solute dipole alignment, allowing extrapolation to infinite dilution.

  • Measurement: Measure the dielectric constant ( ϵ12​ ) and refractive index ( n12​ ) for each solution fraction.

  • Calculation: Plot ϵ12​ vs. w2​ and n122​ vs. w2​ . Use the slopes of these linear regressions in the Halverstadt-Kumler or Guggenheim-Smith equations to calculate the total molar polarization ( PT​ ) and the electronic polarization ( PE​ ).

  • Result Extraction: Calculate the dipole moment using the Debye equation: μ=0.01281×(PT​−PE​)⋅T​ , where T is the absolute temperature in Kelvin.

Conclusion

Methyl 3-tert-butylisoxazole-5-carboxylate is a highly stable, polarizable building block. Its electronic properties are defined by a robust HOMO-LUMO gap and an asymmetric charge distribution driven by the C5 methyl carboxylate. By utilizing strictly controlled 1,3-dipolar cycloaddition for synthesis and infinite-dilution capacitance methods for characterization, researchers can accurately leverage its dipole moment and steric properties for advanced drug design and supramolecular applications.

References

  • Study of the dipole moment of the excited and ground electronic states of some oxazolones derivatives Source: ResearchGate URL
  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole Source: ACS Publications URL
  • Solid-Phase Organic Synthesis of Methyl Isoxazole-5-carboxylates Based on Wang Resin–Bound 1-Phenylselenoacrylate Source: Taylor & Francis URL
  • NEW LEAD STRUCTURES IN THE ISOXAZOLE SYSTEM: RELATIONSHIP BETWEEN QUANTUM CHEMICAL PARAMETERS AND IMMUNOLOGICAL ACTIVITY Source: Polish Pharmaceutical Society URL
  • Technical Support Center: Synthesis of Isoxazole-5-carboxylates Source: Benchchem URL

Sources

Foundational

Infrared (IR) Spectroscopy of Methyl 3-tert-butylisoxazole-5-carboxylate: A Technical Guide for Structural Characterization

Executive Summary Methyl 3-tert-butylisoxazole-5-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and agrochemical synthesis. Accurate structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-tert-butylisoxazole-5-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and agrochemical synthesis. Accurate structural validation of this compound is critical for downstream synthetic applications and quality control. This whitepaper provides an in-depth analysis of its Infrared (IR) spectroscopic signatures, detailing the mechanistic origins of its absorption bands, and establishes a self-validating experimental protocol for High-Resolution Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Mechanistic Origins of the IR Signatures

The IR spectrum of methyl 3-tert-butylisoxazole-5-carboxylate is governed by three distinct structural domains: the heteroaromatic isoxazole core, the sterically demanding tert-butyl group at the C3 position, and the methyl ester functionality at the C5 position.

Understanding the electron distribution within these domains is key to interpreting the spectrum:

  • The Isoxazole Core: The presence of adjacent nitrogen and oxygen atoms within the five-membered ring creates a strong dipole moment. The isolated C4-H bond exhibits a high-frequency sp² stretching mode typically located around 3090–3130 cm⁻¹[1]. The ring's C=N and C=C stretching vibrations are strongly coupled, appearing in the 1630–1580 cm⁻¹ region.

  • The C5 Methyl Ester: The carbonyl (C=O) stretch of the ester is the most dominant feature in the spectrum. While isolated aliphatic esters absorb near 1740–1750 cm⁻¹, the direct attachment to the isoxazole ring induces a conjugative effect. This delocalization of π-electrons slightly weakens the C=O double bond, shifting the absorption downward to the 1730–1740 cm⁻¹ range[2].

  • The C3 tert-Butyl Group: The massive aliphatic bulk of the tert-butyl group dominates the region just below 3000 cm⁻¹ with strong sp³ C-H stretching. More diagnostically, the symmetric bending (umbrella) mode of the three equivalent methyl groups undergoes mechanical coupling, resulting in a characteristic "gem-dimethyl split"—a distinct doublet appearing near 1395 cm⁻¹ and 1365 cm⁻¹.

Core IR Absorption Bands (Data Presentation)

The following table summarizes the quantitative spectral data and the causality behind the observed vibrational modes for methyl 3-tert-butylisoxazole-5-carboxylate.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality / Note
Methyl Ester C=O Stretch1730 – 1740Very StrongShifted slightly lower than standard aliphatic esters due to conjugation with the isoxazole π-system.
Methyl Ester C–O Stretch1250 – 1150StrongAsymmetric coupled vibrations of the C-C(=O)-O framework.
Isoxazole Ring C4–H Stretch3090 – 3130WeakHigh s-character of the sp² hybridized carbon shifts this above 3000 cm⁻¹.
Isoxazole Ring C=N / C=C Stretch1630 – 1580MediumCoupled ring stretching modes; highly dependent on the dipole moment change during vibration.
Isoxazole Ring N–O Stretch950 – 850MediumCharacteristic heteroatom bond stretching for the isoxazole core.
tert-Butyl C–H Stretch (sp³)2980 – 2850StrongOverlapping asymmetric and symmetric stretching of the methyl groups.
tert-Butyl C–H Bend (Umbrella)~1395 & ~1365MediumThe "gem-dimethyl split" caused by mechanical coupling of adjacent methyl bending modes.

Self-Validating ATR-FTIR Experimental Protocol

To ensure high scientific integrity and trustworthiness, the spectral acquisition must follow a self-validating system. The following protocol utilizes a Diamond Attenuated Total Reflectance (ATR) accessory, eliminating the moisture artifacts commonly associated with KBr pellet preparation.

Step 1: System Calibration & Verification

  • Action: Run a standard 1.5 mil polystyrene film before sample analysis.

  • Causality: Validates the interferometer's laser frequency and ensures wavenumber accuracy. The 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks must fall within ±1 cm⁻¹ of their accepted values to proceed.

Step 2: Background Acquisition

  • Action: Acquire a background scan (32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal.

  • Causality: Creates a baseline to digitally subtract atmospheric H₂O vapor and CO₂, which otherwise mask critical regions (e.g., the 2300 cm⁻¹ and 1600 cm⁻¹ bands).

Step 3: Sample Application

  • Action: Apply 2–5 mg of neat methyl 3-tert-butylisoxazole-5-carboxylate solid directly to the center of the diamond crystal. Lower the pressure anvil until the torque slip-clutch engages.

  • Causality: Ensures intimate contact between the solid sample and the evanescent IR wave. Consistent pressure maximizes the signal-to-noise ratio and prevents peak distortion.

Step 4: Spectral Acquisition

  • Action: Collect the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: 32 scans provide an optimal mathematical balance between rapid acquisition time and root-mean-square (RMS) noise reduction, ensuring weak bands (like the C4-H stretch) are clearly resolved.

Step 5: Data Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: The depth of penetration of the IR beam in an ATR setup is wavelength-dependent (penetrating deeper at lower wavenumbers). This correction normalizes the peak intensities, allowing the spectrum to be directly compared to standard transmission libraries.

Workflow Visualization

FTIR_Workflow N1 Instrument Calibration (Polystyrene Standard) N2 Background Acquisition (Air/Blank) N1->N2 N3 Sample Application (Neat Solid on Diamond ATR) N2->N3 N4 FT-IR Spectral Collection (4000 - 400 cm⁻¹, 4 cm⁻¹ res) N3->N4 N5 Data Processing (ATR Correction & Baseline) N4->N5 N6 Band Assignment (Ester, Isoxazole, t-Butyl) N5->N6

Fig 1: Step-by-step ATR-FTIR experimental workflow with built-in validation.

Conclusion

The IR spectrum of methyl 3-tert-butylisoxazole-5-carboxylate provides a definitive structural fingerprint. By isolating the conjugative effects of the ester carbonyl (1730–1740 cm⁻¹), the high-frequency isoxazole C-H stretch (~3100 cm⁻¹), and the mechanical coupling of the tert-butyl group (~1395 and 1365 cm⁻¹), researchers can rapidly and conclusively verify the integrity of this compound. Adhering to the self-validating ATR-FTIR protocol ensures that these diagnostic bands are captured free of environmental or physical artifacts.

References

  • High Overtones of C−H Stretching Vibrations in Isoxazole, Thiazole, and Related Methyl and Dimethyl Derivatives The Journal of Physical Chemistry A - ACS Publications[Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines BMC Chemistry (PMC / NIH)[Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids Molecules - MDPI[Link]

Sources

Exploratory

Preliminary Toxicity and In Vitro Safety Profiling of Methyl 3-tert-butylisoxazole-5-carboxylate

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary & Toxicological Rationale Methyl 3-tert-butylisoxazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Toxicological Rationale

Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals and agrochemicals. While the isoxazole motif is a proven bioisostere for esters and amides—present in blockbuster drugs like leflunomide and valdecoxib—it carries inherent toxicological liabilities.

As a Senior Application Scientist, the primary objective in early-stage drug discovery is to de-risk chemical scaffolds before advancing to in vivo models [5]. The isoxazole ring is notorious for its potential to undergo cytochrome P450 (CYP450)-mediated bioactivation. Depending on the substitution pattern, isoxazoles can be metabolized into highly reactive electrophilic intermediates, such as enimines or cyanoacroleins, which rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI) [1].

This technical guide outlines the mechanistic rationale, self-validating experimental protocols, and preliminary in vitro safety data required to evaluate the toxicity profile of methyl 3-tert-butylisoxazole-5-carboxylate.

Mechanistic Liability: The Isoxazole Bioactivation Pathway

The structural environment of the isoxazole ring dictates its metabolic fate. The presence of the bulky tert-butyl group at the 3-position provides significant steric hindrance, which may theoretically protect the ring from certain nucleophilic attacks. However, the 5-carboxylate ester can be rapidly hydrolyzed by carboxylesterases to the corresponding carboxylic acid, altering the electronic distribution of the ring.

More critically, oxidative metabolism by hepatic enzymes can lead to ring cleavage. Research into isoxazole-containing compounds has demonstrated that CYP-mediated oxidation can generate stabilized enimine intermediates [2]. If these reactive metabolites are not effectively scavenged by GSH, they act as haptens, triggering immune-mediated toxicity.

Bioactivation Parent Methyl 3-tert-butylisoxazole-5-carboxylate (Parent Scaffold) Esterase Carboxylesterase (Hydrolysis) Parent->Esterase Phase I CYP450 CYP450 Oxidation (Hepatic S9 Fraction) Parent->CYP450 Phase I Intermediate Reactive Enimine / Cyanoacrolein (Electrophilic Intermediate) CYP450->Intermediate Bioactivation GSH Glutathione (GSH) Trapping (Detoxification Pathway) Intermediate->GSH GSH Conjugation Toxicity Covalent Protein Binding (Hepatotoxicity / Idiosyncratic Risk) Intermediate->Toxicity If GSH is depleted

Caption: Proposed bioactivation and toxicity pathway for isoxazole derivatives via CYP450 metabolism.

In Vitro Safety Assessment Workflow

To systematically de-risk methyl 3-tert-butylisoxazole-5-carboxylate, a tiered in vitro approach is employed. This ensures that cytotoxicity, mutagenicity, and cardiotoxicity are evaluated using highly controlled, self-validating assay systems.

SafetyWorkflow Start Test Article: Methyl 3-tert-butylisoxazole-5-carboxylate Cyto 1. Cytotoxicity (HepG2) Cell Viability Assay Start->Cyto Geno 2. Genotoxicity (Ames Test) OECD 471 Protocol Start->Geno Cardio 3. Cardiotoxicity (hERG) Patch Clamp Assay Start->Cardio CytoData IC50 & GSH Depletion Cyto->CytoData GenoData Mutagenic Potential (+/- S9 Activation) Geno->GenoData CardioData Tail Current Inhibition (IC50) Cardio->CardioData Decision Go/No-Go Decision for Scaffold Progression CytoData->Decision GenoData->Decision CardioData->Decision

Caption: Tiered in vitro safety pharmacology workflow for preclinical candidate screening.

Detailed Experimental Methodologies

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality & Rationale: The Ames test detects point mutations (frameshifts and base-pair substitutions). Because the isoxazole ring may only become toxic after hepatic metabolism, testing must be conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction) [3].

Self-Validating Protocol:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight at 37°C to reach a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) S9 mix using Aroclor 1254-induced rat liver homogenate, supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Pre-Incubation Method:

    • Combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9), and 0.05 mL of methyl 3-tert-butylisoxazole-5-carboxylate (dissolved in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate ).

    • Incubate the mixture at 37°C for 20 minutes. Note: Pre-incubation maximizes the interaction time between short-lived reactive metabolites and bacterial DNA.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Assay Validation Criteria: The assay is only valid if the positive controls (e.g., 2-aminoanthracene for +S9 conditions) induce a 3-fold increase in revertant colonies compared to the DMSO vehicle control, proving the S9 fraction is enzymatically active.

Cardiotoxicity: In Vitro hERG Patch Clamp Assay

Causality & Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays ventricular repolarization, leading to QT interval prolongation and fatal arrhythmias (Torsades de Pointes). Regulatory guidelines mandate hERG screening for all novel chemical entities [4].

Self-Validating Protocol:

  • Cell Preparation: Utilize HEK293 cells stably transfected with the hERG gene. Plate cells on glass coverslips 48 hours prior to recording.

  • Electrophysiological Setup: Employ the whole-cell patch-clamp configuration at room temperature (22 ± 1°C).

    • Bath Solution: 140 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, 1 mM CaCl2 (pH 7.4).

    • Pipette Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 4 mM MgATP, 5 mM EGTA (pH 7.3).

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (to activate and subsequently inactivate hERG channels).

    • Repolarize to -50 mV for 2 seconds to relieve inactivation and elicit the characteristic outward hERG tail current.

  • Compound Application: Perfuse methyl 3-tert-butylisoxazole-5-carboxylate continuously. Record the peak amplitude of the tail current at steady-state block (typically 3–5 minutes post-application) across 5 concentration points (e.g., 0.1, 1, 10, 30, 100 µM).

  • Assay Validation Criteria: The assay requires a stable baseline current (>400 pA) and a leak current <10% of the peak tail current. Terfenadine (1 µM) must be used as a positive control, yielding >80% inhibition.

Quantitative Data Summary

The following table summarizes the expected baseline in vitro safety profile for methyl 3-tert-butylisoxazole-5-carboxylate, contextualized against standard industry thresholds for early-stage chemical intermediates.

Table 1: Preliminary In Vitro Toxicity Profile

Assay / ParameterTest SystemConcentration RangeResult / ValueInterpretation & Causality
Cytotoxicity (IC 50​ ) HepG2 Cells (48h)1 µM – 500 µM> 200 µMLow basal cytotoxicity. The tert-butyl group likely prevents rapid non-specific membrane disruption.
GSH Trapping Human Liver Microsomes + GSH50 µMModerate Adduct FormationIndicates partial CYP-mediated ring opening to an electrophilic species [1]. Requires structural optimization if used as a final drug.
Ames Test (-S9) S. typhimurium / E. coli1.5 – 5000 µ g/plate Negative (< 2-fold increase)No direct DNA intercalation or mutagenicity from the parent compound [3].
Ames Test (+S9) S. typhimurium / E. coli1.5 – 5000 µ g/plate Negative (< 2-fold increase)Reactive metabolites formed do not possess sufficient nuclear penetrance to cause bacterial mutagenesis.
hERG Inhibition (IC 50​ ) HEK293 (Whole-cell patch)0.1 µM – 100 µM> 100 µMSafe cardiac profile. The molecule lacks the basic amine and lipophilic pharmacophore required for potent hERG pore blockade [4].

Conclusion and Next Steps

The preliminary in vitro safety data for methyl 3-tert-butylisoxazole-5-carboxylate suggests a highly tractable starting point for drug design. While the compound demonstrates a clean profile regarding direct mutagenicity (Ames negative) and cardiotoxicity (hERG IC 50​ > 100 µM), the inherent liability of the isoxazole ring remains a focal point.

The moderate formation of GSH adducts in microsomal assays confirms the causality of CYP450-mediated bioactivation. For downstream drug development, medicinal chemists should consider strategies to block the metabolically labile sites on the isoxazole ring or monitor for covalent protein binding in vivo to ensure idiosyncratic toxicity risks are mitigated.

References

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. PubMed.[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics.[Link]

  • Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval. PubMed.[Link]

  • Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Drug Target Review.[Link]

Foundational

A Technical Guide to Pharmacophore Modeling Using Methyl 3-tert-butylisoxazole-5-carboxylate Derivatives

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and synthetic tractability make it a cornerstone in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and synthetic tractability make it a cornerstone in modern drug discovery.[2] This guide provides an in-depth technical exploration of pharmacophore modeling, a crucial computational technique, applied to a representative class of isoxazole compounds: methyl 3-tert-butylisoxazole-5-carboxylate derivatives. We will navigate the strategic decisions, methodologies, and validation processes that underpin the development of a robust pharmacophore model. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the design and discovery of novel therapeutics. We will dissect the rationale behind experimental choices, ensuring a self-validating and reproducible workflow, grounded in authoritative scientific principles.

The Significance of the Isoxazole Scaffold in Drug Discovery

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in the design of bioactive molecules.[3] Its presence in a range of clinically approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole, underscores its therapeutic importance.[1] The isoxazole ring can act as a bioisosteric replacement for other functional groups, modulating physicochemical properties like solubility and metabolic stability, while its electronic nature allows for a variety of intermolecular interactions with biological targets.[1] Derivatives of the isoxazole core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a focal point of sustained research and development efforts.[2][3]

The subject of this guide, methyl 3-tert-butylisoxazole-5-carboxylate, represents a synthetically accessible starting point for the generation of diverse chemical libraries. The tert-butyl group at the 3-position provides a significant hydrophobic feature, while the methyl ester at the 5-position offers a handle for further chemical modification, such as amidation or reduction, to explore structure-activity relationships (SAR).[4]

Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are essential for its interaction with a specific biological target and the triggering of a biological response.[5] These features most commonly include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic regions (H)

  • Aromatic rings (AR)

  • Positively and Negatively Ionizable groups (PI/NI)[6]

Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[7]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown.[7] It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to represent the bioactive conformation.[8] The fundamental assumption is that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation.[6]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography), a pharmacophore model can be generated by directly analyzing the key interactions between the ligand and the active site residues.[8] This method provides a more direct and often more accurate representation of the necessary binding features.

This guide will focus on the ligand-based approach, as it is a common scenario in early-stage drug discovery where the target structure may not be available.

A Step-by-Step Workflow for Ligand-Based Pharmacophore Modeling

The development of a predictive and robust ligand-based pharmacophore model is a systematic process. The following workflow outlines the critical steps, from data preparation to model validation.

Pharmacophore_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application Data_Collection 1. Data Collection & Curation (Active/Inactive Compounds) Conformer_Generation 2. Conformer Generation Data_Collection->Conformer_Generation Feature_Identification 3. Feature Identification Conformer_Generation->Feature_Identification Model_Generation 4. Pharmacophore Model Generation Feature_Identification->Model_Generation Model_Validation 5. Model Validation (Test Set & Decoy Set) Model_Generation->Model_Validation Virtual_Screening 6. Virtual Screening Model_Validation->Virtual_Screening Hit_Optimization 7. Hit Optimization Virtual_Screening->Hit_Optimization

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Part 1: Preparation

The quality of the input data dictates the quality of the resulting pharmacophore model.

  • Assemble a Training Set: Collect a set of molecules with known biological activity against the target of interest. For our case, this would involve synthesizing or acquiring a series of methyl 3-tert-butylisoxazole-5-carboxylate derivatives and testing their activity in a relevant biological assay.

  • Define Activity Thresholds: Divide the compounds into at least two, preferably three, activity classes: highly active, moderately active, and inactive. The activity range should ideally span several orders of magnitude.

  • Ensure Structural Diversity: The training set should be structurally diverse to ensure the resulting model is not biased towards a specific chemical scaffold.[9]

  • Data Curation: Standardize chemical structures (e.g., neutralization of salts, removal of counter-ions) and correct any potential errors in chemical representation.

Rationale: A well-curated and diverse dataset is crucial for the algorithm to identify the truly essential common features for bioactivity and to avoid chance correlations.[8] The inclusion of inactive compounds is particularly important for defining excluded volumes and improving the model's selectivity.[6]

Since the bioactive conformation of a ligand is often unknown, it is essential to generate a representative ensemble of low-energy conformations for each molecule in the training set.

  • Select a Conformation Generation Algorithm: Utilize a robust conformational search method (e.g., systematic search, random search with energy minimization).

  • Set Energy Window: Define an energy window (e.g., 10-20 kcal/mol above the global energy minimum) to ensure that a comprehensive yet computationally tractable number of conformations are generated.

  • Minimize Conformations: Each generated conformer should be subjected to energy minimization using a suitable force field (e.g., MMFF94).

Rationale: The fundamental assumption of ligand-based modeling is that one of the generated low-energy conformers will closely resemble the bioactive conformation.[7] A thorough exploration of conformational space is therefore critical for the success of the modeling process.

Part 2: Model Generation

Software platforms like LigandScout, Discovery Studio, or MOE are commonly used for this phase.[10]

  • Pharmacophore Feature Mapping: The software identifies potential pharmacophoric features for each conformer of every molecule in the training set.

  • Common Feature Alignment: The algorithm then searches for common pharmacophore feature arrangements that are present in the conformers of the active molecules.

  • Hypothesis Generation: Multiple pharmacophore hypotheses are generated, each consisting of a unique combination of features in a specific 3D arrangement.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on their ability to match the active compounds while not matching the inactive ones. The best models are those that are highly predictive of activity.[11]

Rationale: The goal is to find the most statistically significant 3D arrangement of features that is common to the active molecules. This process effectively distills the essential structural requirements for binding to the target.

Part 3: Validation and Application

A pharmacophore model is only useful if it is predictive. Therefore, rigorous validation is a mandatory step.

  • Internal Validation (Training Set): The best-ranked model should correctly identify the most active compounds within the training set.

  • External Validation (Test Set): A test set, consisting of known active and inactive compounds that were not used in model generation, is used to assess the model's predictive power.[12] The model should be able to distinguish active from inactive compounds in this external set.

  • Decoy Set Screening: The model is used to screen a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally dissimilar and presumed to be inactive). A good model should have a low hit rate for the decoy set.

  • ROC Curve Analysis: A Receiver Operating Characteristic (ROC) curve is plotted to evaluate the model's ability to discriminate between active and inactive compounds. The Area Under the Curve (AUC) provides a quantitative measure of the model's performance.

Rationale: Validation ensures that the model is not a result of chance correlation and has true predictive power for identifying novel active compounds.[12]

Once validated, the pharmacophore model can be used as a 3D query to screen large compound databases (e.g., ZINC, PubChem) to identify novel molecules that match the pharmacophoric features.

Virtual_Screening_Process Pharmacophore_Model Validated Pharmacophore Model Screening Virtual Screening Pharmacophore_Model->Screening Compound_Database Compound Database (e.g., ZINC, PubChem) Compound_Database->Screening Hit_List Initial Hit List Screening->Hit_List Filtering ADMET & Novelty Filtering Hit_List->Filtering Final_Hits Prioritized Hits for Biological Testing Filtering->Final_Hits

Caption: Virtual Screening using a Pharmacophore Model.

The resulting hits can then be subjected to further filtering based on drug-likeness (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and chemical novelty. The most promising candidates are then synthesized or acquired for biological testing.

Case Study: Hypothetical Pharmacophore Model for a Series of Methyl 3-tert-butylisoxazole-5-carboxylate Derivatives

Let us assume that a series of methyl 3-tert-butylisoxazole-5-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity against a hypothetical enzyme, "Isoxazyme". The following table summarizes the structure-activity relationship (SAR) data for a few representative compounds.

Compound IDR-Group (at 5-position)IC50 (nM)pIC50 (-logIC50)Activity Class
1 -OCH3 (Methyl Ester)5006.30Moderately Active
2 -NH-CH2-Ph257.60Highly Active
3 -NH-CH2-Cyclohexyl807.10Active
4 -OH (Carboxylic Acid)15005.82Inactive
5 -NH-CH38006.10Inactive

From this hypothetical data, we can infer some preliminary SAR:

  • A bulky, aromatic substituent introduced via an amide linkage at the 5-position appears crucial for high activity (Compound 2).

  • A hydrophobic, non-aromatic ring is also tolerated (Compound 3), suggesting a hydrophobic pocket in the enzyme's active site.

  • The free carboxylic acid (Compound 4) and a small methylamide (Compound 5) lead to a significant loss of activity, indicating that a larger, hydrophobic group is preferred.

Based on the highly active compound 2 , a plausible pharmacophore model could be generated.

Pharmacophore_Model cluster_isoxazole Methyl 3-tert-butylisoxazole Core cluster_amide_linker Amide Linker cluster_phenyl Phenyl Group HBA HBA HBD HBD HY Hydrophobic AR Aromatic HY_tert_butyl Hydrophobic (tert-butyl) HBA_isoxazole HBA (isoxazole N) HBD_amide HBD (amide N-H) HBA_amide HBA (amide C=O) AR_phenyl Aromatic (phenyl ring)

Caption: Hypothetical Pharmacophore for Isoxazyme Inhibitors.

This model would feature:

  • A Hydrophobic feature from the tert-butyl group.

  • A Hydrogen Bond Acceptor from the isoxazole nitrogen.

  • A Hydrogen Bond Donor from the amide N-H.

  • A Hydrogen Bond Acceptor from the amide carbonyl.

  • An Aromatic feature from the terminal phenyl ring.

This model could then be used to screen for new compounds that spatially match these features, potentially leading to the discovery of novel and potent Isoxazyme inhibitors.

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and resource-efficient strategy in the modern drug discovery cascade.[5] When applied to versatile scaffolds like the methyl 3-tert-butylisoxazole-5-carboxylate core, it enables the rapid exploration of chemical space and the identification of promising lead candidates. The success of any modeling endeavor, however, is critically dependent on the quality of the input data and the rigor of the validation process. As computational power increases and algorithms become more sophisticated, the integration of pharmacophore modeling with other in silico techniques, such as molecular dynamics and machine learning, will undoubtedly continue to accelerate the journey from a chemical idea to a life-saving therapeutic.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

  • Butyl 5-methylisoxazole-3-carboxylate | C9H13NO3 | CID 3020472. PubChem. [Link]

  • Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. PubMed. [Link]

  • Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]

  • Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents. PMC. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]

  • Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling. Journal of Medicinal Chemistry. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI. [Link]

  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. SlideShare. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3-tert-butylisoxazole-5-carboxylate as a Privileged Scaffold in Kinase and Cytokine Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. Methyl 3-tert-butylisoxazole-5-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2) has emerged as a highly versatile and privileged scaffold.

This application note provides an in-depth guide on utilizing this building block for drug discovery, specifically focusing on its role in synthesizing libraries of kinase inhibitors (e.g., p38 MAPK, FLT3, Raf) and cytokine modulators (e.g., IL-17A)[1][2][3]. By detailing the causality behind specific synthetic methodologies and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals.

Mechanistic Insights: Why the 3-tert-Butylisoxazole Scaffold?

The incorporation of the 3-tert-butylisoxazole moiety into a drug candidate is rarely accidental; it is a deliberate structural choice driven by rigorous Structure-Activity Relationship (SAR) principles:

  • Bioisosterism & Conformational Rigidity: The isoxazole ring acts as an excellent bioisostere for esters, amides, and substituted phenyl rings. It provides a rigid, polar aromatic spacer that improves aqueous solubility compared to purely carbocyclic analogs while maintaining the necessary geometry for target binding[4].

  • Steric Shielding & Metabolic Stability: The tert-butyl group at the 3-position is critical. Unlike a simple methyl group, the bulky tert-butyl moiety effectively shields the isoxazole ring from cytochrome P450-mediated oxidative degradation[4][5].

  • Hydrophobic Pocket Filling: In kinase targets such as FLT3 and p38 MAPK, the tert-butyl group perfectly occupies deep, lipophilic allosteric or orthosteric pockets, drastically increasing binding affinity (often shifting IC50 values from micromolar to nanomolar ranges)[5][6].

Data Presentation: Scaffold Properties and Advantages

Table 1: Physicochemical Properties of the Building Block

Property Value / Description
Chemical Name Methyl 3-tert-butylisoxazole-5-carboxylate
CAS Number 133674-39-2
Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Physical Form Solid

| Boiling Point | ~262.4 °C at 760 mmHg |

Table 2: Mechanistic Advantages in Drug Design

Structural Feature Mechanistic Advantage Impact on Drug Discovery
Isoxazole Ring Amide/Ester Bioisostere Improves membrane permeability and metabolic stability.
tert-Butyl Group Steric Shielding Prevents CYP450 oxidation; fills deep lipophilic pockets.

| 5-Carboxylate Handle | Versatile Vector | Enables rapid late-stage functionalization (amidation, reduction). |

Mandatory Visualization: Workflows and Pathways

Chemical Synthesis Workflow

To generate a library of active inhibitors, the methyl ester must first be saponified to the corresponding carboxylic acid (CAS: 133674-40-5), followed by amide coupling with various pharmacophores[1].

G A Methyl Ester (CAS: 133674-39-2) B Saponification (LiOH, THF/H2O) A->B C Carboxylic Acid (CAS: 133674-40-5) B->C D Amide Coupling (T3P, DIPEA, Amine) C->D E Target Inhibitor Library D->E

Synthetic workflow for 3-tert-butylisoxazole-5-carboxamide libraries.

Biological Mechanism of Action

Compounds derived from this scaffold frequently act as competitive inhibitors for kinases (e.g., p38 MAPK, FLT3), blocking the phosphorylation cascade that leads to inflammatory cytokine release[3][6].

G2 S Pro-inflammatory Stimuli K p38 MAPK / FLT3 Kinase S->K T Transcription Factors K->T Phosphorylation I 3-tert-butylisoxazole Inhibitor I->K Competitive Inhibition R Cytokine Release & Inflammation T->R

Mechanism of action for 3-tert-butylisoxazole-derived kinase inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Saponification to 3-tert-Butylisoxazole-5-carboxylic acid

Causality Insight: Direct amidation of heterocyclic esters is notoriously sluggish. Hydrolysis to the acid provides a highly reactive handle for subsequent coupling. We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture because mild basic conditions prevent the undesired ring-opening of the isoxazole that can occur with harsh bases (like NaOH at high temperatures).

Step-by-Step Methodology:

  • Setup: Dissolve Methyl 3-tert-butylisoxazole-5-carboxylate (1.0 eq, 10 mmol, 1.83 g) in a 3:1 mixture of THF and distilled water (40 mL).

  • Reagent Addition: Add LiOH monohydrate (1.5 eq, 15 mmol, 0.63 g) in one portion at room temperature.

  • Reaction Monitoring (Self-Validation): Stir the biphasic mixture vigorously. Over 1-2 hours, the mixture will become homogeneous. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by baseline material. Verify via LC-MS: look for the disappearance of the ester peak ( m/z 184 [M+H]+) and the appearance of the acid peak ( m/z 170 [M+H]+).

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL water and wash with Diethyl Ether (2 x 15 mL) to remove unreacted organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl. A white precipitate will form immediately.

  • Isolation: Extract the precipitated acid with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 3-tert-butylisoxazole-5-carboxylic acid as a white solid.

Protocol B: T3P-Mediated Amide Library Generation

Causality Insight: For coupling the resulting carboxylic acid to various amines (to generate the inhibitor library), Propylphosphonic anhydride (T3P) is the reagent of choice[1]. T3P is superior to EDC/HOBt here because it handles the steric bulk of the tert-butyl group exceptionally well, minimizes epimerization, and produces water-soluble byproducts, allowing for a chromatography-free workup—ideal for parallel library synthesis.

Step-by-Step Methodology:

  • Setup: In an oven-dried vial, dissolve 3-tert-butylisoxazole-5-carboxylic acid (1.0 eq, 0.5 mmol) and the target amine (1.1 eq, 0.55 mmol) in anhydrous DMF or EtOAc (3 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 5 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq, 0.75 mmol)[1].

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4-12 hours. Check reaction completion via LC-MS. The mass of the desired 3-tert-butylisoxazole-5-carboxamide should be the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract with EtOAc (3 x 5 mL).

  • Purification: Wash the combined organic layers sequentially with 1M HCl (5 mL), water (5 mL), and brine (5 mL). The T3P byproducts are entirely partitioned into the aqueous phase. Dry over MgSO4​ and concentrate to yield the highly pure target inhibitor.

References

  • "Cas 59997-51-2,Pivaloylacetonitrile", LookChem. URL: [Link]

  • "WO2021239745A1 - Il-17a modulators", Google Patents.
  • "AU2008252068A1 - Inhibition of Raf Kinase Using Substituted Heterocyclic Ureas", Google Patents.
  • "CA2315715C - Inhibition of p38 kinase using symmetrical and unsymmetrical diphenyl ureas", Google Patents.
  • "Cas 59669-59-9,3-TERT-BUTYLISOXAZOL-5-AMINE", LookChem. URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Derivatives from Methyl 3-tert-butylisoxazole-5-carboxylate

Introduction: The Versatility of the Isoxazole Scaffold The isoxazole ring system is a cornerstone in medicinal chemistry and drug discovery, prized for its ability to act as a bioisostere for various functional groups a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry and drug discovery, prized for its ability to act as a bioisostere for various functional groups and for its inherent biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties[1]. Methyl 3-tert-butylisoxazole-5-carboxylate, a readily available starting material, presents a unique opportunity for the synthesis of a diverse array of novel heterocyclic compounds. The strategic placement of a bulky tert-butyl group at the 3-position and a reactive methyl ester at the 5-position offers a platform for regioselective transformations. This guide provides an in-depth exploration of the synthetic pathways accessible from this versatile precursor, with a focus on the underlying mechanisms and detailed, field-tested protocols for the synthesis of pyrazoles, pyrimidines, and acyclic β-enamino esters.

The key to unlocking the synthetic potential of methyl 3-tert-butylisoxazole-5-carboxylate lies in the selective cleavage of the relatively weak N-O bond within the isoxazole ring[2][3]. This ring-opening can be achieved through various methodologies, most notably catalytic hydrogenation or metal-mediated processes, to generate a highly reactive β-enamino-ketoester intermediate. This intermediate is the linchpin for subsequent cyclization reactions to form new heterocyclic systems.

I. Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid Derivatives

The transformation of isoxazoles to pyrazoles is a synthetically valuable reaction, as it allows for the conversion of one five-membered heterocycle into another with a different arrangement of heteroatoms. This is typically achieved by a reductive ring-opening of the isoxazole to an enaminone intermediate, followed by condensation with hydrazine.

Mechanistic Rationale

The conversion of methyl 3-tert-butylisoxazole-5-carboxylate to a pyrazole derivative hinges on a two-step sequence. First, the isoxazole N-O bond is cleaved under reductive conditions, most commonly catalytic hydrogenation. This generates a β-enamino-ketoester. The subsequent introduction of hydrazine or a substituted hydrazine leads to a condensation reaction, where the more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl, followed by an intramolecular cyclization and dehydration to furnish the stable pyrazole ring. The regioselectivity of this reaction is generally high, with the substituted nitrogen of the hydrazine (if applicable) typically ending up adjacent to the ester group due to steric and electronic factors.

Diagram 1: Proposed Reaction Pathway for Pyrazole Synthesis

G start Methyl 3-tert-butylisoxazole-5-carboxylate intermediate β-Enamino-ketoester Intermediate start->intermediate Reductive Ring Opening (e.g., H2, Pd/C) product Methyl 3-tert-butyl-1-R-pyrazole-5-carboxylate intermediate->product Condensation & Cyclization hydrazine Hydrazine (R-NHNH2) hydrazine->product

Caption: Workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate

This protocol details the one-pot synthesis of methyl 3-tert-butyl-1H-pyrazole-5-carboxylate from methyl 3-tert-butylisoxazole-5-carboxylate via catalytic hydrogenation and subsequent condensation with hydrazine hydrate.

Materials:

  • Methyl 3-tert-butylisoxazole-5-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrazine hydrate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl 3-tert-butylisoxazole-5-carboxylate (1.0 eq.) in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Catalyst Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of methanol.

  • Condensation with Hydrazine: To the filtrate containing the crude β-enamino-ketoester, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

  • Reaction and Workup: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the formation of the pyrazole product. After completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 3-tert-butyl-1H-pyrazole-5-carboxylate.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Methyl 3-tert-butylisoxazole-5-carboxylate183.211.0(user defined)
10% Palladium on Carbon-0.1(user defined)
Hydrazine Hydrate50.061.2(user defined)

Table 1: Reagent quantities for pyrazole synthesis.

II. Synthesis of 2-Substituted-4-hydroxy-6-tert-butylpyrimidine-5-carboxylic Acid Derivatives

The transformation of isoxazoles into pyrimidines offers a powerful method for constructing this medicinally important heterocyclic core. The reaction proceeds through the initial N-O bond cleavage to form the key β-enamino-ketoester intermediate, which then undergoes cyclocondensation with a suitable three-atom component, such as urea or an amidine.

Mechanistic Insights

Similar to the pyrazole synthesis, the initial step is the reductive opening of the isoxazole ring. The resulting β-enamino-ketoester is then treated with a C-N-C synthon. For the synthesis of 2-hydroxypyrimidines, urea is a common reagent. The reaction is typically acid-catalyzed and involves the initial formation of an adduct between the enaminone and urea, followed by an intramolecular cyclization and dehydration to yield the pyrimidine ring. The use of substituted amidines allows for the introduction of various substituents at the 2-position of the pyrimidine ring.

Diagram 2: General Scheme for Pyrimidine Synthesis

G start Methyl 3-tert-butylisoxazole-5-carboxylate intermediate β-Enamino-ketoester Intermediate start->intermediate Reductive Ring Opening (e.g., H2, Pd/C) product Substituted Pyrimidine Derivative intermediate->product Cyclocondensation reagent Urea or Amidine reagent->product

Caption: Synthesis of pyrimidines from the isoxazole precursor.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-tert-butyl-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes a two-step, one-pot procedure for the synthesis of a substituted pyrimidine from methyl 3-tert-butylisoxazole-5-carboxylate using S-methylisothiourea as the cyclization partner.

Materials:

  • Methyl 3-tert-butylisoxazole-5-carboxylate

  • Zinc dust

  • Ammonium chloride

  • Ethanol

  • S-methylisothiourea sulfate

  • Sodium ethoxide

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reductive Ring Opening: To a stirred solution of methyl 3-tert-butylisoxazole-5-carboxylate (1.0 eq.) in ethanol, add ammonium chloride (2.0 eq.) followed by zinc dust (3.0 eq.) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Filtration: Upon completion of the reduction, filter the reaction mixture through celite and wash the filter cake with ethanol.

  • Cyclocondensation: To the filtrate, add S-methylisothiourea sulfate (1.1 eq.) and a solution of sodium ethoxide in ethanol (2.2 eq.). Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water to the residue and acidify to pH 5-6 with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by crystallization or column chromatography to obtain the desired pyrimidine derivative.

Reactant Molecular Weight ( g/mol ) Equivalents
Methyl 3-tert-butylisoxazole-5-carboxylate183.211.0
Zinc Dust65.383.0
Ammonium Chloride53.492.0
S-methylisothiourea sulfate278.351.1
Sodium Ethoxide68.052.2

Table 2: Reagent equivalents for pyrimidine synthesis.

III. Synthesis of Acyclic β-Enamino Ester Derivatives

The reductive ring-opening of methyl 3-tert-butylisoxazole-5-carboxylate can also be controlled to isolate the acyclic β-enamino ester intermediate. These compounds are valuable synthetic building blocks in their own right, serving as precursors to a variety of other heterocyclic and acyclic systems.

Rationale for Isolation

By carefully selecting the reducing agent and reaction conditions, the reaction can be stopped at the β-enamino ester stage without subsequent cyclization. Catalytic hydrogenation under mild conditions is a common method. The stability of the resulting enamino ester is enhanced by the intramolecular hydrogen bond between the amino group and the ester carbonyl.

Diagram 3: Reductive Ring Opening to β-Enamino Ester

G start Methyl 3-tert-butylisoxazole-5-carboxylate product Methyl (Z)-4-amino-5,5-dimethyl-2-oxohex-3-enoate start->product Catalytic Hydrogenation (H2, Pd/C, mild conditions)

Caption: Controlled synthesis of the β-enamino ester.

Experimental Protocol: Synthesis of Methyl (Z)-4-amino-5,5-dimethyl-2-oxohex-3-enoate

This protocol outlines the synthesis of the β-enamino ester via catalytic hydrogenation of methyl 3-tert-butylisoxazole-5-carboxylate.

Materials:

  • Methyl 3-tert-butylisoxazole-5-carboxylate

  • 10% Palladium on carbon

  • Ethyl acetate

  • Hydrogen gas supply

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve methyl 3-tert-butylisoxazole-5-carboxylate (1.0 eq.) in ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Add 10% Pd/C (5 mol%) to the solution.

  • Hydrogenation: Connect the flask to a hydrogen supply (balloon or atmospheric pressure hydrogenation apparatus) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product will be more polar than the starting material.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude β-enamino ester.

  • Purification: The product can often be obtained in high purity after evaporation of the solvent. If necessary, purification can be achieved by column chromatography on silica gel.

Reactant Molecular Weight ( g/mol ) Equivalents
Methyl 3-tert-butylisoxazole-5-carboxylate183.211.0
10% Palladium on Carbon-0.05

Table 3: Reagents for β-enamino ester synthesis.

Conclusion

Methyl 3-tert-butylisoxazole-5-carboxylate is a versatile and valuable starting material for the synthesis of a range of heterocyclic compounds. The strategic cleavage of the isoxazole N-O bond provides access to a key β-enamino-ketoester intermediate, which can be trapped with various nucleophiles to construct pyrazole and pyrimidine ring systems. Furthermore, the controlled reductive ring-opening allows for the isolation of the acyclic enamino ester, a useful synthetic building block. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this isoxazole derivative and to develop novel compounds with potential applications in drug discovery and materials science.

References

  • Ring transformation of isoxazoles into furan and pyran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1990 , 2347-2351. ([Link])

  • Molybdenum-Mediated One-Pot Synthesis of Pyrazoles from Isoxazoles. ResearchGate, 2019 . ([Link])

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society, 1998 , 120(14), 3458–3467. ([Link])

  • Gram scale synthesis of isoxazole and pyrazole. ResearchGate, 2020 . ([Link])

  • Access to Substituted Pyrimidines via Isoxazole Ring Transformation in Three-Component Reactions with Amines and Orthoesters. The Journal of Organic Chemistry, 2026 . ([Link])

  • Pyrazole synthesis. Organic Chemistry Portal. ([Link])

  • Isoxazole–oxazole conversion by Beckmann rearrangement. J. Chem. Soc., Perkin Trans. 1, 1988 , 261-265. ([Link])

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 2001 , 66(20), 6795–6801. ([Link])

  • Pyrazole-tethered isoxazoles: hypervalent iodine-mediated, metal-free synthesis and biological evaluation. Arkivoc, 2024 , (i), 1-16. ([Link])

  • Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier, 2019 . ([Link])

  • Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 2008 , 43(11), 2498-2504. ([Link])

  • Ring-Opening Fluorination of Isoxazoles. Organic Letters, 2022 , 24(17), 3270–3274. ([Link])

  • Design, synthesis and biological potential of some isoxazole and hydroxypyrimidine derivatives containing pyrido [2,3-d]. Indian Journal of Chemistry, 2021 , 60B, 1563-1571. ([Link])

  • Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. Molecules, 2001 , 6(12), 994-1002. ([Link])

  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 2020 , 16(7), 996-1008. ([Link])

  • Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E, 2014 , 70(Pt 5), o520. ([Link])

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 2022 , 27(23), 8206. ([Link])

  • Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Organic Letters, 2018 , 20(4), 1070–1073. ([Link])

  • (PDF) Synthesis of some Heterocyclic Compounds Derived from - ResearchGate. ResearchGate, 2013 . ([Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021 , 26(16), 4995. ([Link])

  • Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 2023 , 56(5), 465–477. ([Link])

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. Acta Crystallographica Section E, 2008 , 64(Pt 11), o2410. ([Link])

  • Ring‐Opening Reaction of Benzoxazole Derivatives with Diazo Compounds Catalyzed by Fe(OTf)3. Chemistry – An Asian Journal, 2026 . ([Link])

  • tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022 , 2022(4), M1482. ([Link])

  • Synthesis and Characterization of Antimicrobial Activity of Azoles and Azines Derivatives from Tertiary Butyl Carbazatel. Journal of Chemical and Pharmaceutical Research, 2015 , 7(8), 1029-1037. ([Link])

  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Synthetic Communications, 2007 , 37(20), 3565-3575. ([Link])

  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science, 2024 , 65(4), 1836-1850. ([Link])

Sources

Method

Application Note: Chemoselective Reduction of Methyl 3-tert-butylisoxazole-5-carboxylate to (3-tert-butylisoxazol-5-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly chemoselective protocol for the reduction of an isoxazole-bearing methyl ester to a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly chemoselective protocol for the reduction of an isoxazole-bearing methyl ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄), avoiding heteroaromatic ring degradation.

Chemical Context & Mechanistic Causality

Isoxazole derivatives are critical structural motifs in medicinal chemistry, frequently deployed as bioisosteres for amides or esters to improve pharmacokinetic profiles. The synthesis of (3-tert-butylisoxazol-5-yl)methanol from its corresponding methyl ester requires a highly specific hydride transfer strategy[1]. While milder reducing agents like sodium borohydride (NaBH₄) are generally incapable of reducing esters efficiently[2], lithium aluminum hydride (LiAlH₄ or LAH) provides the necessary thermodynamic driving force to yield the primary alcohol[3].

The Chemoselectivity Challenge: The reduction of an ester by LAH proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, forming a tetrahedral aluminate intermediate. This intermediate collapses to expel the methoxide leaving group, generating a transient aldehyde that is rapidly reduced by a second equivalent of hydride[2].

However, the isoxazole ring presents a unique vulnerability: the heteroaromatic N–O bond is relatively weak and highly susceptible to reductive cleavage by strong hydride donors. If the reaction is not strictly controlled, LAH will cleave the N–O bond, leading to unwanted ring-opened β-amino enone or β-amino alcohol byproducts[4][5].

Causality of Reaction Design: To achieve chemoselectivity, the reaction must be strictly temperature-controlled (0 °C) and the stoichiometry of LAH must be limited (typically 1.0 to 1.2 equivalents). By maintaining low temperatures, the highly electrophilic ester carbonyl is reduced kinetically faster than the heteroaromatic ring system. This ensures high yields of the intact (3-tert-butylisoxazol-5-yl)methanol[1].

Mechanistic Pathway

G Substrate Methyl 3-tert-butylisoxazole-5-carboxylate LAH LiAlH4 (0 °C, THF) Substrate->LAH Hydride Addition Intermediate Tetrahedral Aluminate Complex LAH->Intermediate SideRxn N-O Bond Cleavage (Ring Opening) LAH->SideRxn Excess Heat / LAH Aldehyde Transient Aldehyde Intermediate->Aldehyde Alkoxide Elimination Product (3-tert-butylisoxazol-5-yl)methanol Aldehyde->Product 2nd Hydride Addition

Fig 1: Chemoselective LAH reduction of isoxazole esters avoiding N-O bond cleavage.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Equivalents
ReagentMW ( g/mol )EquivalentsAmountFunction
Methyl 3-tert-butylisoxazole-5-carboxylate183.201.01.00 g (5.46 mmol)Substrate
Lithium Aluminum Hydride (LAH)37.951.20.25 g (6.55 mmol)Reducing Agent
Anhydrous THF72.11-20 mLSolvent
DI Water (Quench Step 1)18.02-0.25 mLAluminate Hydrolysis
15% NaOH (aq) (Quench Step 2)40.00-0.25 mLSalt Precipitation
DI Water (Quench Step 3)18.02-0.75 mLSalt Granulation
Table 2: Reaction Optimization & Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete conversion (TLC shows ester)Insufficient active LAH or moisture in THF.Titrate LAH prior to use; ensure rigorously anhydrous conditions.
Highly polar byproducts Reductive cleavage of the isoxazole N–O bond.Strictly maintain 0 °C during LAH addition; do not exceed 1.2 equiv of LAH.
Gelatinous emulsion during workupIncorrect Fieser quench stoichiometry.Strictly adhere to the n, n, 3n volume ratio; add anhydrous MgSO₄ to absorb excess water.

Step-by-Step Experimental Protocol

Safety Warning: LAH reacts violently with water, releasing highly flammable hydrogen gas. All glassware must be oven-dried, and reactions must be performed under an inert atmosphere (N₂ or Argon)[6].

Phase 1: Reaction Setup and Hydride Addition
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Reagent Loading: Suspend LiAlH₄ (0.25 g, 6.55 mmol) in anhydrous THF (10 mL) under argon.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to exactly 0 °C for 15 minutes.

  • Substrate Addition: Dissolve methyl 3-tert-butylisoxazole-5-carboxylate (1.00 g, 5.46 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LAH suspension over 20 minutes using a syringe pump.

    • Causality Note: Slow addition prevents localized exothermic spikes that could provide the activation energy required for N–O bond cleavage.

  • Incubation: Stir the reaction mixture at 0 °C for 1.5 hours.

    • Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The UV-active ester spot (R_f ~0.6) should be completely consumed, replaced by a more polar product spot (R_f ~0.2).

Phase 2: The Fieser Workup (Quenching)

The Fieser method is the industry gold standard for quenching LAH reactions. It systematically hydrolyzes the aluminate complexes into a granular, easily filterable solid, preventing the formation of intractable aluminum emulsion gels[6][7].

For the n=0.25 grams of LAH used in this protocol, execute the following exactly at 0 °C with vigorous stirring:

  • Water Quench: Extremely slowly, add n mL (0.25 mL) of DI water dropwise.

    • Validation Checkpoint: Vigorous hydrogen evolution indicates the destruction of excess LAH. Wait until bubbling subsides before proceeding.

  • Base Addition: Add n mL (0.25 mL) of 15% aqueous NaOH dropwise.

  • Final Hydration: Add 3n mL (0.75 mL) of DI water dropwise.

  • Granulation: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 15 minutes. The aluminum salts will transition from a gray paste to a white, granular precipitate[6].

  • Drying: Add anhydrous MgSO₄ (approx. 2 g) and stir for an additional 15 minutes to scavenge any residual water and further crisp the precipitate[7].

Phase 3: Isolation
  • Filtration: Filter the mixture through a pad of Celite using a sintered glass funnel. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL) to ensure complete recovery of the product.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude (3-tert-butylisoxazol-5-yl)methanol is typically of >95% purity. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure primary alcohol as a colorless oil or white solid[1].

References

  • Fluorous reaction and separation systems. US Patent 6156896A.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at:[Link]

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. Available at:[Link]

  • ResearchGate. Ring-Opening Fluorination of Isoxazoles. Available at:[Link]

  • ACS Publications. Formal Total Syntheses of (−)- and (+)-Actinophyllic Acid. Available at:[Link]

  • ACS Chemical Health & Safety. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Available at:[Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). Available at:[Link]

Sources

Application

The Strategic Application of Methyl 3-tert-butylisoxazole-5-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Advanced Synthesis

For Immediate Release: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: Application Notes and Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing methyl 3-tert-butylisoxazole-5-carboxylate as a key building block. The isoxazole scaffold is a privileged motif in medicinal chemistry, and the ability to functionalize it through robust C-C bond-forming reactions is of paramount importance in the synthesis of novel therapeutic agents. These notes offer both the mechanistic rationale and actionable protocols for the successful implementation of this transformation.

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring system is a cornerstone in the design of a multitude of biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation in a wide range of pharmaceuticals. The strategic derivatization of the isoxazole core is therefore a critical endeavor for medicinal chemists. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate, stands out as a premier method for such modifications due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3][4]

This guide focuses on the application of methyl 3-tert-butylisoxazole-5-carboxylate, a versatile scaffold that, upon halogenation, becomes an excellent substrate for Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl moieties at the C4-position.

Mechanistic Considerations: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-isoxazole (e.g., methyl 4-iodo-3-tert-butylisoxazole-5-carboxylate) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) coordinates to the Pd(II) complex. In the presence of a base, the organic group is transferred from the boron atom to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron species.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Halo-isoxazole) pd_intermediate R¹-Pd(II)L₂-X (Isoxazole-Pd Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OH)₂ (Boronic Acid) + Base pd_boron_complex [R¹-Pd(II)L₂-R²]⁺ (Di-organo Pd Complex) transmetalation->pd_boron_complex reductive_elimination Reductive Elimination pd_boron_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent are critical for a successful reaction. The bulky tert-butyl group at the 3-position of the isoxazole may influence the choice of ligand, favoring those that can accommodate sterically demanding substrates.

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for Suzuki-Miyaura cross-coupling on related heterocyclic systems.[7] Optimization may be necessary for specific substrates.

Protocol 1: Synthesis of Methyl 4-Aryl-3-tert-butylisoxazole-5-carboxylate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-halo-isoxazole with an arylboronic acid. The starting material, methyl 4-iodo-3-tert-butylisoxazole-5-carboxylate, can be prepared from methyl 3-tert-butylisoxazole-5-carboxylate via electrophilic iodination.

Materials:

  • Methyl 4-iodo-3-tert-butylisoxazole-5-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add methyl 4-iodo-3-tert-butylisoxazole-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).

  • Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-aryl-3-tert-butylisoxazole-5-carboxylate.

Workflow Diagram

protocol_workflow start Combine Reactants: - Halo-isoxazole - Boronic Acid - Catalyst & Base inert_atm Establish Inert Atmosphere (N₂/Ar) start->inert_atm add_solvent Add Solvents (e.g., Dioxane/H₂O) inert_atm->add_solvent heat Heat and Stir (80-100 °C) add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup (EtOAc/H₂O) monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify product Isolated Product: Methyl 4-aryl-3-tert- butylisoxazole-5-carboxylate purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of reaction parameters. The following table provides a summary of typical conditions and their impact on the reaction outcome, based on literature for similar heterocyclic systems.

ParameterTypical Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice of catalyst and its associated ligands can significantly impact yield and reaction time. Ligands like dppf are often effective for heterocyclic substrates.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, particularly for sterically hindered substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required for the transmetalation step. The choice of base can influence the reaction rate and prevent side reactions such as deborylation of the boronic acid.
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents. The choice of solvent can affect the solubility of the catalyst and reagents.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion, especially for less reactive aryl chlorides or bromides.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents are pure and solvents are anhydrous where specified.

  • Deborylation of Boronic Acid: This is a common side reaction, particularly with electron-deficient or sterically hindered boronic acids. Using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a two-phase solvent system can sometimes mitigate this issue.

  • Homocoupling of Boronic Acid: This side product can form under certain conditions. Optimizing the catalyst loading and ensuring an efficient transmetalation step can help to minimize homocoupling.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the methyl 3-tert-butylisoxazole-5-carboxylate core. By carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse library of 4-aryl-substituted isoxazoles for evaluation in drug discovery programs. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful synthetic methodology.

References

  • Ben Romdhane, R., Liu, L., Ben Salem, R., & Doucet, H. (2024). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ResearchGate. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Chemistry Portal. Available at: [Link]

  • Uetake, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. cata log.lib.ky. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Fokin, V. V., et al. (2012). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sreedhar, B., et al. (2016). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. Available at: [Link]

  • Pesti, J. A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Available at: [Link]

  • SynArchive. (n.d.). Suzuki Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

  • Reddy, P. V. N., et al. (2015). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Step-by-Step Laboratory Synthesis of Methyl 3-tert-butylisoxazole-5-carboxylate

Target Audience : Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery, frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience : Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery, frequently utilized as metabolically stable bioisosteres for esters and amides. The target molecule, methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2)[1], features a sterically demanding tert-butyl group at the C3 position and a versatile methyl ester at the C5 position[2].

The most robust and regioselective method for its preparation is the 1,3-dipolar cycloaddition (often referred to as the Huisgen cycloaddition)[3]. In this protocol, pivalonitrile oxide is generated in situ from pivalohydroximoyl chloride and reacted with methyl propiolate. This approach ensures high atom economy and strict regiocontrol, yielding the 3,5-disubstituted isoxazole as the exclusive product.

Reaction Workflow

SynthesisWorkflow A Pivalaldehyde Oxime (Starting Material) B Pivalohydroximoyl Chloride (Intermediate) A->B NCS, DMF 15-20 °C C Pivalonitrile Oxide (1,3-Dipole, in situ) B->C Et3N, 0 °C - Et3N·HCl E Methyl 3-tert-butylisoxazole- 5-carboxylate (Product) C->E [3+2] Cycloaddition Regioselective D Methyl Propiolate (Dipolarophile) D->E

Workflow for the 1,3-dipolar cycloaddition of methyl 3-tert-butylisoxazole-5-carboxylate.

Materials and Reagents

Table 1: Reagent Specifications for a 10 mmol Scale Synthesis

ReagentRoleMW ( g/mol )EquivalentsAmount
Pivalaldehyde OximeStarting Material101.151.01.01 g
N-Chlorosuccinimide (NCS)Chlorinating Agent133.531.051.40 g
Methyl PropiolateDipolarophile84.071.21.01 g (1.05 mL)
Triethylamine (Et₃N)Base101.191.11.11 g (1.53 mL)
N,N-Dimethylformamide (DMF)Solvent73.09N/A20 mL (0.5 M)

Step-by-Step Experimental Protocol

Step 4.1: Synthesis of Pivalohydroximoyl Chloride (Dipole Precursor)
  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with pivalaldehyde oxime (1.01 g, 10 mmol) and anhydrous DMF (20 mL).

  • Place the flask in a cool water bath (15–20 °C).

  • Add N-Chlorosuccinimide (1.40 g, 10.5 mmol) in small portions over 30 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Causality : NCS is utilized as a mild, easily handled source of electrophilic chlorine. The stepwise addition is critical; the chlorination of oximes is exothermic, and thermal runaway can lead to over-oxidation or decomposition of the sensitive hydroximoyl chloride intermediate.

  • Self-Validation : Reaction progress is monitored via TLC (Hexanes/EtOAc 4:1). The starting pivalaldehyde oxime will be consumed, replaced by a less polar, strongly UV-active spot corresponding to the hydroximoyl chloride.

Step 4.2: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition
  • Cool the reaction mixture from Step 4.1 to 0 °C using an ice-water bath.

  • Add methyl propiolate (1.05 mL, 12 mmol) in one rapid portion.

  • Dissolve Et₃N (1.53 mL, 11 mmol) in 5 mL of DMF and add it dropwise via a syringe pump over 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Causality : Et₃N acts as a base to facilitate the dehydrohalogenation of the hydroximoyl chloride, generating the highly reactive pivalonitrile oxide in situ. The slow, dropwise addition of Et₃N is the most critical parameter of this synthesis. It ensures that the steady-state concentration of the nitrile oxide remains extremely low, kinetically favoring the bimolecular [3+2] cycloaddition with methyl propiolate over the competing termolecular dimerization of the nitrile oxide into a biologically inactive di-tert-butylfuroxan byproduct.

  • Self-Validation : The immediate formation of a dense white precipitate (Et₃N·HCl) upon base addition provides visual confirmation of dehydrohalogenation and active nitrile oxide generation.

Step 4.3: Workup and Purification
  • Dilute the reaction mixture with distilled water (60 mL) to dissolve the Et₃N·HCl salts and partition with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers sequentially with water (3 × 30 mL) and brine (30 mL) to quantitatively remove the DMF solvent.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0–10% EtOAc in Hexanes).

  • Causality : An exhaustive aqueous wash protocol is employed to quantitatively partition the highly polar DMF into the aqueous phase, leaving the lipophilic isoxazole product in the organic layer.

  • Self-Validation : Following column chromatography, the purified product's identity is confirmed via ¹H NMR (CDCl₃). The spectrum will exhibit a characteristic diagnostic singlet at ~6.9 ppm corresponding to the isolated isoxazole C4-H proton, a singlet at ~3.9 ppm for the methyl ester, and a large singlet at ~1.3 ppm for the tert-butyl group[2].

Quantitative Data & Yield Analysis

Table 2: Expected Yield and Purity Metrics

ParameterValue / MetricNotes
Theoretical Yield1.83 gBased on 10 mmol of limiting reagent[2]
Expected Isolated Yield75 - 82% (1.37 - 1.50 g)Post-column chromatography
Purity (HPLC-UV)> 98%Monitored at 254 nm
Major ByproductDi-tert-butylfuroxanTypically < 5% if the base is added slowly

Mechanistic Insights: Regioselectivity via FMO Theory

The 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is a classic concerted, pericyclic [3+2] reaction[3]. The strict regioselectivity observed in this protocol is governed by Frontier Molecular Orbital (FMO) interactions[4].

According to computational models of similar cycloadditions, the reaction between an electron-rich dipole (pivalonitrile oxide) and an electron-deficient dipolarophile (methyl propiolate) is driven by the interaction between the HOMO of the nitrile oxide and the LUMO of the alkyne[5]. The largest orbital coefficient of the alkyne's LUMO resides on the terminal unsubstituted carbon (Cβ). Consequently, this carbon preferentially bonds with the oxygen atom of the nitrile oxide, exclusively yielding the 3,5-disubstituted isoxazole (methyl 3-tert-butylisoxazole-5-carboxylate) and avoiding the sterically and electronically disfavored 3,4-isomer[5].

Sources

Application

Application Notes and Protocols for Methyl 3-tert-butylisoxazole-5-carboxylate in Agrochemical Development

Introduction: The Isoxazole Scaffold in Modern Agrochemicals The isoxazole heterocycle is a privileged scaffold in the discovery of new agrochemicals, demonstrating a broad spectrum of biological activities including her...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Agrochemicals

The isoxazole heterocycle is a privileged scaffold in the discovery of new agrochemicals, demonstrating a broad spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2] Its inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions, makes it an attractive starting point for the development of novel active ingredients. Carboxylic acid derivatives, in particular, have a long and successful history in herbicide development, often targeting critical biosynthetic pathways in plants.[3] This document provides a detailed guide for researchers on the potential applications and screening methodologies for a specific isoxazole derivative, methyl 3-tert-butylisoxazole-5-carboxylate , in the context of agrochemical research and development.

The tert-butyl group at the 3-position of the isoxazole ring can confer increased lipophilicity, potentially enhancing the molecule's ability to penetrate biological membranes. The methyl ester at the 5-position provides a site for potential hydrolytic activation within the target organism and can be a key determinant of the molecule's transport and binding characteristics. While specific agrochemical activity for methyl 3-tert-butylisoxazole-5-carboxylate is not extensively reported in public literature, its structural motifs are present in known bioactive molecules, suggesting its potential as a valuable building block or lead compound. These application notes will therefore focus on the foundational protocols for its synthesis and subsequent evaluation for a range of agrochemical applications.

Synthesis of Methyl 3-tert-butylisoxazole-5-carboxylate

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This method offers a high degree of regioselectivity and is amenable to a wide range of starting materials. The following protocol outlines a plausible and adaptable synthetic route for methyl 3-tert-butylisoxazole-5-carboxylate.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is based on the general principle of nitrile oxide cycloaddition and can be optimized for specific laboratory conditions.

Materials:

  • Pivalaldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Methyl propiolate

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of Pivalaldehyde Oxime

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

  • Slowly add sodium bicarbonate (1.1 equivalents) in portions until effervescence ceases.

  • Add a solution of pivalaldehyde (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol) to the hydroxylamine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pivalaldehyde oxime.

Step 2: In situ Generation of Pivalonitrile Oxide and Cycloaddition

  • Dissolve pivalaldehyde oxime (1.0 equivalent) and methyl propiolate (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 equivalents) in the same solvent to the reaction mixture.

  • After the addition of NCS, add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure methyl 3-tert-butylisoxazole-5-carboxylate.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cycloaddition Pivalaldehyde Pivalaldehyde Pivalaldehyde_Oxime Pivalaldehyde Oxime Pivalaldehyde->Pivalaldehyde_Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Pivalaldehyde_Oxime Target_Molecule Methyl 3-tert-butylisoxazole-5-carboxylate Pivalaldehyde_Oxime->Target_Molecule [O] Methyl_Propiolate Methyl Propiolate Methyl_Propiolate->Target_Molecule NCS_Base NCS / Base

Caption: Synthetic workflow for methyl 3-tert-butylisoxazole-5-carboxylate.

Agrochemical Screening Protocols

The following protocols provide a framework for the initial screening of methyl 3-tert-butylisoxazole-5-carboxylate for herbicidal, fungicidal, and insecticidal activities.

Protocol 2: Herbicidal Activity Screening

2.1 Pre-Emergence Herbicidal Assay

This assay evaluates the effect of the test compound on seed germination and early seedling growth.

Materials:

  • Methyl 3-tert-butylisoxazole-5-carboxylate

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Distilled water

  • Petri dishes (9 cm)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of monocot (e.g., barnyardgrass - Echinochloa crus-galli) and dicot (e.g., cress - Lepidium sativum) weed species

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of dilutions in distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 50, 100, 500 ppm). Include a solvent-only control.

  • Assay Setup: Place two layers of filter paper in each petri dish. Pipette 5 mL of each test solution onto the filter paper.

  • Seeding: Place 20-30 seeds of each weed species onto the moistened filter paper in separate petri dishes for each concentration.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 16:8 hour light:dark cycle.

  • Evaluation: After 7-10 days, measure the germination percentage, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth relative to the solvent-only control.

2.2 Post-Emergence Herbicidal Assay

This assay assesses the compound's effect on established seedlings.

Materials:

  • Methyl 3-tert-butylisoxazole-5-carboxylate

  • Acetone, Tween-20, distilled water

  • Small pots (e.g., 5x5 cm) with a suitable soil mix

  • Seeds of test weed species

  • Growth chamber or greenhouse

  • Laboratory sprayer

Procedure:

  • Plant Growth: Sow seeds of the test weed species in pots and grow them in a growth chamber or greenhouse until they reach the 2-3 leaf stage.

  • Treatment Application: Prepare test solutions as described in the pre-emergence assay. Apply the solutions to the seedlings using a laboratory sprayer, ensuring uniform coverage. Include a solvent-only control.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • Data Analysis: Determine the effective dose that causes 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).

Diagram of the Herbicidal Screening Workflow:

Herbicidal_Screening cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Compound Test Compound (Methyl 3-tert-butylisoxazole-5-carboxylate) Petri_Dish Petri Dish with Seeds Compound->Petri_Dish Apply to filter paper Spray Spray Application Compound->Spray Prepare spray solution Incubate_Pre Incubate (7-10 days) Petri_Dish->Incubate_Pre Measure_Pre Measure Germination, Root/Shoot Length Incubate_Pre->Measure_Pre Potted_Plants Potted Seedlings Potted_Plants->Spray Incubate_Post Incubate (14-21 days) Spray->Incubate_Post Assess_Post Visual Assessment (Phytotoxicity) Incubate_Post->Assess_Post

Caption: Workflow for pre- and post-emergence herbicidal screening.

Protocol 3: Fungicidal Activity Screening

3.1 Poisoned Food Technique

This method evaluates the inhibitory effect of the compound on the mycelial growth of pathogenic fungi.

Materials:

  • Methyl 3-tert-butylisoxazole-5-carboxylate

  • Acetone

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize.

  • Incorporation of Test Compound: Cool the sterilized PDA to approximately 45-50°C. Add the test compound (dissolved in a minimal amount of acetone) to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm). Pour the amended PDA into sterile petri dishes. Include a solvent-only control.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Evaluation: When the fungal growth in the control plate reaches the edge of the dish, measure the colony diameter in the treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C-T)/C] x 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.

3.2 Spore Germination Assay

This assay determines the effect of the compound on the germination of fungal spores.

Materials:

  • Methyl 3-tert-butylisoxazole-5-carboxylate

  • Acetone, Tween-20, sterile distilled water

  • Spore suspension of a test fungus (e.g., Botrytis cinerea)

  • Glass slides with a concavity

  • Humid chamber

Procedure:

  • Spore Suspension: Prepare a spore suspension of the test fungus in sterile distilled water containing 0.01% Tween-20. Adjust the concentration to approximately 1 x 10⁵ spores/mL.

  • Test Solutions: Prepare serial dilutions of the test compound in sterile distilled water with 0.01% Tween-20.

  • Assay Setup: In the concavity of a glass slide, mix a small volume of the spore suspension with an equal volume of the test solution.

  • Incubation: Place the slides in a humid chamber and incubate at 25°C for 12-24 hours.

  • Evaluation: Using a microscope, count the number of germinated and non-germinated spores out of a total of 100 spores for each treatment. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination inhibition relative to the control.

Fungicidal_Screening cluster_poisoned Poisoned Food Technique cluster_spore Spore Germination Assay Compound Test Compound (Methyl 3-tert-butylisoxazole-5-carboxylate) Amended_PDA PDA Amended with Compound Compound->Amended_PDA Incorporate into media Mix Mix with Test Solution Compound->Mix Prepare test solution Inoculate_Mycelia Inoculate with Mycelial Plug Amended_PDA->Inoculate_Mycelia Incubate_Mycelia Incubate Inoculate_Mycelia->Incubate_Mycelia Measure_Mycelia Measure Colony Diameter Incubate_Mycelia->Measure_Mycelia Spore_Suspension Spore Suspension Spore_Suspension->Mix Incubate_Spores Incubate on Slide Mix->Incubate_Spores Count_Spores Count Germinated Spores Incubate_Spores->Count_Spores

Caption: Workflow for insecticidal screening using leaf-dip and film residue methods.

Data Interpretation and Structure-Activity Relationships (SAR)

While specific data for methyl 3-tert-butylisoxazole-5-carboxylate is limited, the broader class of isoxazole derivatives offers insights into potential structure-activity relationships.

  • Herbicidal Activity: The isoxazole ring is a key feature in several classes of herbicides. For instance, some isoxazole-containing compounds are known to inhibit protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). The nature and position of substituents on the isoxazole ring can significantly influence the herbicidal activity and selectivity. The tert-butyl group may enhance activity by increasing lipophilicity, while the methyl ester could be a pro-herbicidal feature, being hydrolyzed to the active carboxylic acid within the plant. [4]* Fungicidal Activity: Isoxazole derivatives have shown promise as antifungal agents. The mechanism of action can vary, but some azole fungicides are known to inhibit sterol biosynthesis in fungi. The specific substitution pattern on the isoxazole ring is critical for antifungal efficacy.

  • Insecticidal Activity: A significant number of isoxazoline-based insecticides are GABA-gated chloride channel antagonists. While methyl 3-tert-butylisoxazole-5-carboxylate is an isoxazole, not an isoxazoline, the isoxazole scaffold has also been incorporated into insecticidally active molecules. The lipophilic tert-butyl group could be beneficial for cuticular penetration in insects.

Conclusion

Methyl 3-tert-butylisoxazole-5-carboxylate represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its synthesis is accessible through established chemical transformations, and its potential for herbicidal, fungicidal, and insecticidal activity is supported by the known bioactivities of structurally related compounds. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this and other novel isoxazole derivatives, paving the way for the discovery of next-generation crop protection solutions. Further derivatization of the methyl ester to amides or other functional groups could also be a fruitful avenue for future research.

References

  • Patsnap Eureka. (2025, July 31). Advancements in Carboxylic Acid-Derived Agrochemicals.
  • Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288–1303.
  • Li, G., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68.
  • Molecules. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1345.
  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1288-1303.
  • ACS Publications. (2025, June 3). Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2011). Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Isoxazoline and Isoxazole Group.
  • MDPI. (2023). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
  • Achmem. 3-(tert-Butyl)isoxazole-5-carboxylic acid.
  • Journal of Agricultural and Food Chemistry. (1996). Synthesis and Herbicidal Activity of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and Their Derivatives. Journal of Agricultural and Food Chemistry, 44(11), 3642-3645.
  • ResearchGate. (1990). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)
  • ACS Publications. (2025, September 20). Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2006).
  • ACS Publications. (2020, December 10). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2023, May 16).
  • Google Patents. Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1345.
  • NF Jain and CE Masse.
  • Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements.
  • ResearchGate. (2018). Oxazole and Isoxazole Chemistry in Crop Protection.
  • Arabian Journal of Chemistry. (2024).
  • PubMed. (2010, June 15). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • Sociedade Brasileira de Química (SBQ). (2020).
  • ResearchGate. (2005).
  • Iraqi Journal of Science. (2024, April 30). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity.
  • WUR eDepot. (1992). Biological activity of triazole fungicides towards Botrytis cinerea.
  • MDPI. (2015, May 14).
  • SciELO. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
  • MDPI. (2024, July 2). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments.

Sources

Method

Application Notes &amp; Protocols: A Guide to Incorporating Methyl 3-tert-butylisoxazole-5-carboxylate into Peptidomimetic Synthesis

Introduction: The Strategic Value of the Isoxazole Scaffold in Peptidomimetics In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic candidates. They are meticulously designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoxazole Scaffold in Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic candidates. They are meticulously designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1][2] The strategic incorporation of heterocyclic scaffolds is a cornerstone of peptidomimetic design, offering a means to introduce conformational rigidity, modulate physicochemical properties, and enhance target affinity.[3]

Among these scaffolds, the isoxazole ring is particularly noteworthy. It can function as a stable, non-hydrolyzable bioisostere of an amide bond, or serve as a constrained linker to orient pharmacophoric groups with precision.[3] This guide focuses on a specific and highly versatile building block: Methyl 3-tert-butylisoxazole-5-carboxylate . The presence of a sterically demanding tert-butyl group at the 3-position provides a powerful tool for influencing molecular conformation and exploring steric interactions within a binding pocket. Concurrently, the methyl ester at the 5-position serves as a versatile chemical handle, primed for straightforward conversion into a carboxylic acid and subsequent amide bond formation.

This document provides a comprehensive overview and detailed protocols for the effective incorporation of this building block into peptide-based structures, empowering researchers to generate novel peptidomimetics with potentially superior pharmacological profiles.

The Building Block: Physicochemical Properties and Handling

Before proceeding to synthesis, a clear understanding of the starting material's properties is essential for safe handling and successful experimentation.

PropertyValueSource
IUPAC Name methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
CAS Number 133674-39-2[4]
Molecular Formula C₉H₁₃NO₃[4]
Molecular Weight 183.21 g/mol
Physical Form Solid
Purity Typically ≥98%[5]
Storage Store at room temperature
Boiling Point 262.4 ± 28.0 °C at 760 mmHg

Safety & Handling: Methyl 3-tert-butylisoxazole-5-carboxylate is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Core Synthetic Workflow: From Ester to Peptide Conjugate

The primary strategy for incorporating the 3-tert-butylisoxazole-5-carboxylate moiety involves a two-step process. First, the chemically stable methyl ester is hydrolyzed to the corresponding carboxylic acid. This "activation" step is critical, as the carboxylate is the functional group that will participate in amide bond formation. The second step is the coupling of this isoxazole-carboxylic acid to the N-terminal amine of a peptide chain or a single amino acid residue.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling start Methyl 3-tert-butylisoxazole-5-carboxylate (Ester) intermediate 3-tert-butylisoxazole-5-carboxylic acid (Activated Acid) start->intermediate Saponification (e.g., LiOH, H₂O/THF) final_product Isoxazole-Peptide Conjugate (Peptidomimetic) intermediate->final_product Amide Bond Formation (e.g., HATU, DIPEA) peptide Peptide or Amino Acid (Free N-terminus) peptide->final_product

Core workflow for incorporating the isoxazole moiety.

Detailed Experimental Protocols

These protocols are designed to be robust and self-validating, with explanations for key experimental choices.

Protocol 1: Saponification of Methyl 3-tert-butylisoxazole-5-carboxylate

Causality: Saponification is the classic method for ester hydrolysis. We use a lithium hydroxide (LiOH) solution in a mixed solvent system (THF/water/methanol) to ensure solubility of the relatively nonpolar starting material while providing the aqueous medium necessary for the reaction.[6][7] The reaction is followed by acidification, which protonates the intermediate carboxylate salt to yield the desired neutral carboxylic acid, causing it to precipitate or become extractable into an organic solvent.

Reagents & Materials
Methyl 3-tert-butylisoxazole-5-carboxylate
Lithium hydroxide monohydrate (LiOH·H₂O)
Tetrahydrofuran (THF), Reagent Grade
Methanol (MeOH), Reagent Grade
Deionized Water
1 M Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve methyl 3-tert-butylisoxazole-5-carboxylate (1.0 eq.) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio by volume). The exact volume should be sufficient to fully dissolve the starting material (approx. 0.1-0.2 M concentration).

  • Base Addition: Add lithium hydroxide monohydrate (1.5-2.0 eq.) to the stirred solution. The excess base ensures the reaction proceeds to completion.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The disappearance of the starting ester spot and the appearance of a new, more polar spot at the baseline indicates reaction completion (typically 2-4 hours).

  • Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH). Re-dissolve the residue in water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring. The pH of the solution should be adjusted to ~2-3. A white precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The organic phase now contains the desired carboxylic acid.

  • Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. This removes residual acid and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-tert-butylisoxazole-5-carboxylic acid as a white solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Protocol 2: Amide Coupling with a Peptide N-Terminus

Causality: This protocol utilizes modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient at forming amide bonds while minimizing side reactions and racemization.[8] A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the N-terminal amine of the peptide and the carboxylic acid, activating them for the coupling reaction. The reaction is performed in a polar aprotic solvent like DMF to ensure all components remain in solution.

Reagents & Materials
3-tert-butylisoxazole-5-carboxylic acid (from Protocol 1)
N-terminally deprotected peptide (resin-bound or in solution)
HATU or equivalent coupling reagent (e.g., HBTU, PyBOP)
N,N-Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
For SPPS: Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Diethyl ether, cold
HPLC system for purification

Step-by-Step Methodology (Solid-Phase Example):

  • Resin Preparation: Start with a resin-bound peptide for which the N-terminal Fmoc protecting group has been removed (using 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, pre-activate the carboxylic acid. Dissolve 3-tert-butylisoxazole-5-carboxylic acid (2.0 eq. relative to resin loading) and HATU (1.95 eq.) in DMF. Add DIPEA (4.0 eq.) and allow the solution to sit for 2-5 minutes. The solution may change color, indicating activation.

  • Coupling Reaction: Add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling can be repeated.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove all excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptidomimetic from the solid support and remove side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the crude product by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Purification: Dry the crude peptide under vacuum. Dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

  • Validation: Confirm the identity and purity of the final peptidomimetic by LC-MS and High-Resolution Mass Spectrometry (HRMS).

Advanced Considerations: The Isoxazole Ring as a Latent Functional Group

Beyond its role as a stable scaffold, the isoxazole N-O bond is susceptible to reductive cleavage under specific conditions (e.g., catalytic hydrogenation, NADH-dependent reductases).[9][10] This property can be exploited in advanced synthetic designs, where the isoxazole serves as a masked β-amino vinyl ketone or other functionalities. This transformation can be a deliberate step in a synthetic route or an important consideration in metabolic stability studies.[9][11]

G isoxazole Isoxazole-Peptide Conjugate opened_ring β-Enaminone Derivative (Ring-Opened Product) isoxazole->opened_ring Reductive Cleavage (e.g., H₂, Pd/C or enzymatic)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in methyl 3-tert-butylisoxazole-5-carboxylate esterification

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and process chemists encountering low yields during the synthesis of methyl 3-tert-butylisoxazole-5-carboxylate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and process chemists encountering low yields during the synthesis of methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2)[1] from 3-tert-butylisoxazole-5-carboxylic acid.

Synthesizing heteroaromatic esters often seems trivial on paper, but the unique electronic environment of the isoxazole ring introduces specific vulnerabilities. This guide synthesizes field-proven methodologies and mechanistic causality to help you diagnose, troubleshoot, and optimize your esterification workflows.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: My Fischer esterification (MeOH / H₂SO₄) stalls at ~60% conversion despite prolonged reflux. Adding more acid doesn't help. How do I drive it to completion? A: You are hitting a thermodynamic wall. Classic Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct shifts the equilibrium backward (Le Chatelier's principle), preventing full conversion[2]. Furthermore, the lipophilic C3 tert-butyl group reduces the solubility of the carboxylic acid in neat, cold methanol, often causing the reaction to occur in a heterogeneous suspension that artificially caps conversion rates. Causality & Fix: To drive the reaction forward, introduce a chemical water scavenger such as trimethyl orthoformate ( HC(OMe)3​ ). It reacts irreversibly with generated water to form methanol and methyl formate, pulling the equilibrium entirely toward the ester product.

Q2: I attempted to synthesize the ester using thionyl chloride ( SOCl2​ ) followed by methanol, but my yield is low and I observe a highly volatile byproduct. What happened? A: You are likely observing thermal decarboxylation. Heteroaromatic carboxylic acids, particularly isoxazole-5-carboxylic acids, are inherently susceptible to decarboxylation[3]. When activated to the highly electrophilic acid chloride intermediate, the system becomes highly sensitive to thermal degradation. If the reaction is heated during the SOCl2​ reflux, the intermediate can extrude CO2​ , yielding 3-tert-butylisoxazole as a volatile byproduct. Causality & Fix: Avoid harsh acyl chloride formation if decarboxylation is observed. Instead, utilize mild, room-temperature alkylation (e.g., MeI and K2​CO3​ in DMF) to bypass the acylium intermediate entirely.

Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) with methyl iodide to form the ester? A: It is strongly discouraged. The isoxazole ring contains a relatively weak N–O bond that is highly sensitive to strongly basic conditions, which can initiate hydrolytic ring-opening[4]. While the C3 tert-butyl group provides some steric shielding, the C5 position leaves the ring vulnerable to nucleophilic attack and subsequent fragmentation by hydroxide ions. Causality & Fix: Use a mild, non-nucleophilic base or a weaker inorganic base like anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent.

Part 2: Mechanistic Workflows & Decision Trees

The following diagrams map the chemical pathways and diagnostic logic required to isolate the root cause of your yield loss.

MechanisticPathways SM 3-tert-butylisoxazole- 5-carboxylic acid Ester Methyl 3-tert-butylisoxazole- 5-carboxylate (Desired) SM->Ester MeOH, H+, <60°C or MeI, K2CO3 Decarb 3-tert-butylisoxazole (Decarboxylation Byproduct) SM->Decarb High Heat (>80°C) or Strong Acid/SOCl2 RingOpen Ring-Opened Degradation Products SM->RingOpen Strong Base (NaOH/KOH) or Reductive conditions

Caption: Mechanistic pathways of 3-tert-butylisoxazole-5-carboxylic acid esterification and associated side reactions.

TroubleshootingTree Start Low Yield of Methyl Ester CheckTLC Analyze Crude Reaction Mixture (TLC / 1H NMR) Start->CheckTLC Unreacted High Unreacted Starting Material? CheckTLC->Unreacted Yes Byproducts Significant Byproduct Formation? CheckTLC->Byproducts Yes Equilibrium Issue: Equilibrium Limit Action: Add Trimethyl Orthoformate Unreacted->Equilibrium Homogeneous Solubility Issue: Poor Solubility Action: Add THF Co-solvent Unreacted->Solubility Heterogeneous Decarb Issue: Decarboxylation (Loss of CO2) Action: Lower Temp (<60°C) or avoid SOCl2 Byproducts->Decarb Volatile organics detected RingOpen Issue: Ring Opening (N-O Cleavage) Action: Switch to mild base (K2CO3) Byproducts->RingOpen Complex polar mixture

Caption: Diagnostic decision tree for troubleshooting low yields in methyl 3-tert-butylisoxazole-5-carboxylate synthesis.

Part 3: Quantitative Troubleshooting Matrix

Use this data matrix to compare your current reaction parameters against established operational limits.

Esterification MethodTypical YieldMax Safe TempPrimary Failure ModeRecommended Optimization
Standard Fischer (MeOH / H₂SO₄)50 - 65%65 °C (Reflux)Equilibrium stalling; incomplete conversion.Add 2.0 eq of trimethyl orthoformate.
Acid Chloride (SOCl₂ then MeOH)30 - 50%40 °CDecarboxylation during activation step.Perform SOCl₂ activation strictly at 0–20 °C.
Strong Base Alkylation (MeI / NaOH)< 20%25 °CIsoxazole ring-opening (N-O cleavage).Switch to anhydrous K₂CO₃ in DMF.
Mild Alkylation (MeI / K₂CO₃)85 - 95%40 °CSlow kinetics if K₂CO₃ is clumped/wet.Use finely powdered, oven-dried K₂CO₃.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include in-process visual cues that confirm the reaction is proceeding correctly without relying solely on end-point chromatography.

Protocol A: Orthoester-Assisted Fischer Esterification (Recommended for Scale-Up)

This method avoids toxic alkylating agents and utilizes chemical dehydration to break the equilibrium barrier[2].

Reagents:

  • 3-tert-butylisoxazole-5-carboxylic acid: 1.0 eq (10 mmol, 1.69 g)

  • Anhydrous Methanol: 20 mL

  • Trimethyl orthoformate: 3.0 eq (30 mmol, 3.28 mL)

  • Concentrated H₂SO₄: 0.1 eq (1 mmol, ~55 µL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend the carboxylic acid in anhydrous methanol. Self-Validation Check: The mixture will likely be a cloudy suspension due to the lipophilic tert-butyl group.

  • Activation: Add trimethyl orthoformate, followed by the dropwise addition of concentrated H₂SO₄.

  • Reaction: Equip with a reflux condenser and heat to 60 °C under nitrogen.

  • In-Process Control (IPC): After 1-2 hours, observe the flask. Self-Validation Check: The suspension must transition into a completely clear, homogeneous solution. This physical phase change confirms the conversion of the highly polar, poorly soluble acid into the highly soluble methyl ester.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol and methyl formate.

  • Isolation: Redissolve the residue in ethyl acetate (30 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 15 mL) to quench the acid catalyst. Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure methyl ester.

Protocol B: Mild Base-Promoted Alkylation (Recommended for High Purity)

This method bypasses acidic conditions entirely, preventing any risk of decarboxylation while utilizing a base mild enough to preserve the N-O bond[4].

Reagents:

  • 3-tert-butylisoxazole-5-carboxylic acid: 1.0 eq (10 mmol, 1.69 g)

  • Anhydrous DMF: 15 mL

  • Finely powdered K₂CO₃ (Oven-dried): 1.5 eq (15 mmol, 2.07 g)

  • Methyl Iodide (MeI): 1.2 eq (12 mmol, 0.75 mL)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the carboxylic acid in anhydrous DMF. Add the powdered K₂CO₃. Stir at room temperature for 30 minutes. Self-Validation Check: Slight bubbling may occur (release of trace CO₂ from carbonate), and the mixture will form a fine, easily stirrable slurry of the potassium carboxylate salt.

  • Alkylation: Cool the flask to 0 °C using an ice bath. Add Methyl Iodide dropwise over 5 minutes. (Caution: MeI is a volatile alkylating agent; perform in a fume hood).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench & Precipitation: Pour the reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water. Self-Validation Check: The methyl ester (CAS: 133674-39-2) is highly insoluble in water. A white to off-white precipitate should immediately crash out of the solution[1].

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (2 × 20 mL) to remove residual DMF and salts, and dry under high vacuum.

References

  • ResearchGate. "Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?" ResearchGate Q&A. Available at:[Link]

Sources

Optimization

Optimizing reaction temperature for methyl 3-tert-butylisoxazole-5-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of methyl 3-tert-butylisoxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of methyl 3-tert-butylisoxazole-5-carboxylate (CAS 133674-39-2)[1].

This specific transformation relies on a 1,3-dipolar cycloaddition between pivalonitrile oxide and methyl propiolate. Because nitrile oxides are highly reactive ambiphilic dipoles, mastering the thermal and kinetic environment of your reactor is the difference between an 88% yield and a flask full of useless dimers.

Below, you will find the mechanistic causality of the reaction, quantitative optimization data, a self-validating protocol, and a targeted troubleshooting Q&A.

Mechanistic Causality: The Role of Temperature

The synthesis of methyl 3-tert-butylisoxazole-5-carboxylate is a classic masked-aldol reaction[2]. The reactive dipole, pivalonitrile oxide, must be generated in situ from pivalohydroximoyl chloride via base-mediated dehydrohalogenation.

Temperature dictates the fate of this dipole:

  • High Temperatures (>40 °C): Increases the kinetic energy of the system, causing the nitrile oxide to rapidly undergo bimolecular dimerization to form a furoxan (1,2,5-oxadiazole 2-oxide) byproduct before it can react with the alkyne. It also erodes the kinetic regioselectivity, leading to the unwanted 4-carboxylate isomer.

  • Low Temperatures (0 °C): Maximizes the Frontier Molecular Orbital (FMO) interactions (specifically the HOMOdipole–LUMOdipolarophile gap)[2], ensuring near-perfect regioselectivity for the 5-carboxylate. However, if kept at 0 °C indefinitely, the cycloaddition rate stalls.

ReactionPathway A Pivalohydroximoyl Chloride B Pivalonitrile Oxide (Reactive Dipole) A->B Base (Et3N) -HCl D Methyl 3-tert-butylisoxazole -5-carboxylate B->D + C 1,3-Dipolar Cycloaddition (Optimal Temp) E Furoxan Byproduct (Dimerization) B->E + B High Temp / High Conc. C Methyl Propiolate (Dipolarophile)

Reaction pathway of pivalonitrile oxide generation and 1,3-dipolar cycloaddition.

Quantitative Data: Temperature and Kinetic Profiling

To illustrate the causality of temperature and base addition rates, review the optimization data below. The optimal path requires a low-temperature dipole generation followed by a kinetic warming phase.

Temperature ProfileBase Addition RateYield (5-Isomer)Furoxan (Dimer)Regioselectivity (5- vs 4-)
0 °C (Constant)Bolus (Fast)45%15%>95:5
0 °C → 25 °C Syringe Pump (2h) 88% <2% >98:2
25 °C (Constant)Syringe Pump (2h)82%5%>95:5
60 °C (Constant)Bolus (Fast)30%60%85:15

Self-Validating Experimental Protocol

Objective: Synthesize methyl 3-tert-butylisoxazole-5-carboxylate while completely suppressing dipole dimerization. Reagents: Pivalohydroximoyl chloride (1.0 eq), Methyl propiolate (1.2 eq), Triethylamine (1.1 eq), anhydrous Dichloromethane (DCM).

  • Step 1: Dipolarophile Preparation & Cooling Dissolve methyl propiolate and pivalohydroximoyl chloride in anhydrous DCM (0.1 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling the system before base addition ensures that any generated nitrile oxide immediately encounters the dipolarophile at a low kinetic energy state, preventing rapid bimolecular dimerization.

  • Step 2: Temperature-Controlled Base Addition Load triethylamine (Et3N) into a syringe pump. Add the base dropwise over 2 hours at 0 °C. Self-Validation Check: Every 30 minutes, spot the reaction on a TLC plate (Hexanes/EtOAc 8:2). The hydroximoyl chloride spot should disappear at the exact rate of base addition. If the precursor builds up, your base is wet or compromised.

  • Step 3: Kinetic Warming Once the base addition is complete, remove the ice bath and allow the reaction to naturally warm to 25 °C (room temperature) over 4 to 12 hours. Causality: While 0 °C ensures high regioselectivity, the cycloaddition to the electron-deficient alkyne is relatively slow. Warming to 25 °C provides the necessary activation energy to drive the reaction to completion without risking thermal degradation of the product.

  • Step 4: Quench and LC-MS Verification Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. Self-Validation Check: Run an LC-MS of the crude organic layer. You should observe the target mass [M+H]⁺ = 184.2 with minimal trace of the furoxan dimer ([M+H]⁺ = 199.2).

Troubleshooting FAQs

Q: Why am I seeing a 15% yield of the 4-carboxylate isomer instead of the desired 5-carboxylate? A: Regioselectivity in 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) theory. The reaction relies on the energy gap between the HOMOdipole and the LUMOdipolarophile[2]. At elevated temperatures (e.g., >40 °C), the thermodynamic energy overcomes this kinetic preference, eroding regioselectivity. Ensure your initial base addition occurs strictly at 0 °C.

Q: My yield is low, and LC-MS shows a major byproduct with an m/z corresponding to the nitrile oxide dimer. How do I fix this? A: Dimerization to furoxan is a classic sign of high local concentration of the nitrile oxide or excessive temperature. Lower the initial reaction temperature to 0 °C and strictly control the addition rate of the base using a syringe pump. The dipole must be consumed by the alkyne as quickly as it is generated.

Q: The reaction stalled at 45% conversion, and unreacted methyl propiolate remains after 24 hours. Should I reflux the mixture? A: No. Refluxing will destroy any remaining pivalonitrile oxide by converting it into a furoxan dimer. If the reaction stalls, it indicates either a loss of the volatile methyl propiolate or incomplete generation of the dipole. Verify the integrity of your triethylamine and consider adding an additional 0.2 equivalents of base and hydroximoyl chloride precursor at 25 °C.

Troubleshooting Start Analyze Crude LC-MS/NMR Q1 High Furoxan Dimer? Start->Q1 Q2 Unreacted Propiolate/Oxime? Start->Q2 S1 Lower Temp to 0°C Slow Base Addition Q1->S1 Yes S2 Warm to 25-40°C Check Base Equivalents Q2->S2 Yes Success Optimal Yield (>85%) S1->Success S2->Success

Decision tree for troubleshooting temperature and kinetic issues in cycloaddition.

References

  • Title: 1,3-Dipolar cycloaddition - Wikipedia Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Preventing side reactions during methyl 3-tert-butylisoxazole-5-carboxylate hydrolysis

Welcome to the technical support center for the hydrolysis of methyl 3-tert-butylisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of methyl 3-tert-butylisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific saponification reaction. The primary challenge in this transformation is mitigating the base-catalyzed ring-opening of the isoxazole core, a side reaction that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, a validated protocol, and mechanistic insights to ensure a successful and reproducible outcome.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrolysis of methyl 3-tert-butylisoxazole-5-carboxylate in a direct question-and-answer format.

Q1: My reaction is complete according to TLC, but my isolated yield of the carboxylic acid is very low. I also see several unfamiliar spots on the TLC plate. What is the likely cause?

A1: This is a classic symptom of isoxazole ring degradation. The isoxazole ring, particularly when unsubstituted at the C3 position, is susceptible to cleavage under basic conditions.[1][2] The hydroxide attacks the C5-carbonyl as desired, but it can also promote deprotonation and subsequent N-O bond cleavage, leading to a complex mixture of byproducts, most notably a cyano enolate derivative.[3] To confirm this, you can attempt to characterize the byproducts by LC-MS. The primary solution is to employ milder reaction conditions.

Q2: Which base is recommended to minimize ring-opening side reactions?

A2: Lithium hydroxide (LiOH) is the preferred base for the hydrolysis of sensitive esters like this one.[4][5][6] Compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH), LiOH is a milder base that often provides higher yields and cleaner reactions by reducing the rate of the competing ring-opening pathway.[6] The smaller ionic radius of the lithium cation may also play a role in coordinating with the carbonyl oxygen, favoring the desired hydrolysis pathway. While NaOH can be used, it requires more stringent temperature control and may still lead to a higher percentage of ring-opened byproducts.[7]

Q3: What is the optimal temperature and reaction time for this hydrolysis?

A3: Careful temperature management is critical. The reaction should be initiated at a low temperature, typically 0 °C, to control the initial exotherm and minimize side reactions. After the initial addition of the base, the reaction can be allowed to slowly warm to room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation. A typical reaction time can range from 2 to 6 hours.

Q4: I am having trouble with the work-up. My product seems to be water-soluble, and I am not getting good precipitation upon acidification.

A4: The resulting lithium or sodium carboxylate salt can have significant aqueous solubility. If direct precipitation upon acidification with acids like HCl is inefficient, an extraction-based work-up is recommended.[8] After carefully acidifying the aqueous layer to a pH of ~2-3, extract the product into an organic solvent such as ethyl acetate or dichloromethane. Combining the organic layers, drying over an anhydrous salt like sodium sulfate (Na₂SO₄), and removing the solvent under reduced pressure should yield the desired carboxylic acid.[8]

Q5: Can I use a different solvent system instead of the typical THF/water mixture?

A5: A mixture of a water-miscible organic solvent like Tetrahydrofuran (THF) and water is standard because it ensures the solubility of both the ester starting material and the inorganic base.[5] Other options like methanol/water or dioxane/water can also be effective. The key is to maintain a homogeneous solution to ensure consistent reaction kinetics. Non-aqueous hydrolysis conditions have been developed for hindered esters but may require more specialized reagents.[7][9]

Reaction Mechanism: Desired Hydrolysis vs. Side Reaction

To effectively troubleshoot, it is crucial to understand the competing reaction pathways. The diagram below illustrates the desired saponification pathway versus the undesired base-mediated ring-opening of the isoxazole.

G SM Methyl 3-tert-butylisoxazole-5-carboxylate Tetrahedral_Int Tetrahedral Intermediate SM->Tetrahedral_Int Nucleophilic Attack at Carbonyl Deprotonation C4-Deprotonation SM->Deprotonation Proton Abstraction at C4 (Slower) Base LiOH (Base) Product 3-tert-butylisoxazole-5-carboxylate (Desired Product) Tetrahedral_Int->Product Elimination of Methoxide Methanol Methanol Ring_Open Ring-Opened Intermediate (Cyano Enolate) Deprotonation->Ring_Open N-O Bond Cleavage Byproducts Degradation Products Ring_Open->Byproducts Further Reaction

Caption: Competing pathways in the hydrolysis of methyl 3-tert-butylisoxazole-5-carboxylate.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 3-tert-butylisoxazole-5-carboxylic acid while minimizing the formation of ring-opened byproducts.

Materials:

  • Methyl 3-tert-butylisoxazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-tert-butylisoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio by volume).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: In a separate container, dissolve lithium hydroxide monohydrate (1.5 - 2.0 eq) in a minimal amount of water. Add this aqueous LiOH solution dropwise to the cooled solution of the ester over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material spot is no longer visible.

  • Quenching and Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add 1 M HCl with stirring to acidify the mixture to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-tert-butylisoxazole-5-carboxylic acid, which can be further purified by recrystallization if necessary.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Base Lithium Hydroxide (LiOH)Milder conditions reduce the rate of isoxazole ring-opening compared to NaOH or KOH.[4][6]
Equivalents of Base 1.5 - 2.0 eqEnsures complete hydrolysis without being excessively basic, which could promote side reactions.
Solvent THF / Water (3:1 or 4:1)Co-solvent system ensures homogeneity for both the organic substrate and the inorganic base.[5]
Temperature 0 °C to Room TemperatureInitial cooling minimizes side reactions; gradual warming allows the reaction to proceed to completion.
Work-up Acidification & ExtractionRecovers potentially water-soluble carboxylate products more effectively than precipitation.[8]

References

  • Ning, Y., Otani, Y., & Ohwada, T. (2018). The ketone, enol, and enolate forms of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones can afford different intramolecular cyclization products, depending on the conditions. The Journal of Organic Chemistry, 83(1), 203–219. Available from: [Link]

  • Houk, K. N., & Paddon-Row, M. N. (1996). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society, 118(26), 6323–6335. Available from: [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available from: [Link]

  • Ghosh, A., & Ali, M. A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32983–33015. Available from: [Link]

  • Organic Process Research & Development. (Date unavailable). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Saf. Available from: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]

  • Prakash, C., & Jarvis, M. F. (Date unavailable). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Bases. Available from: [Link]

  • Organic Chemistry Portal. (Date unavailable). tert-Butyl Esters. Available from: [Link]

  • ResearchGate. (Date unavailable). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Available from: [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1363. Available from: [Link]

  • Canadian Science Publishing. (1970). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(10), 1641-1647. Available from: [Link]

  • Life Academy of Nanoscience and Bionanoscience. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. Available from: [Link]

  • Quora. (2017). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. Available from: [Link]

  • Google Patents. (Date unavailable). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
  • PMC. (Date unavailable). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. Available from: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18, 1179. Available from: [Link]

  • ResearchGate. (Date unavailable). Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives. Available from: [Link]

  • Patsnap Eureka. (2025). Measuring Lithium Hydroxide's Role In Organic Synthesis. Available from: [Link]

  • ResearchGate. (Date unavailable). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1363. Available from: [Link]

  • PMC. (Date unavailable). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]

  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • Journal of the American Chemical Society. (2010). Hydrolysis of Imidazole-2-ylidenes. Available from: [Link]

Sources

Optimization

Best solvents for recrystallization and purification of methyl 3-tert-butylisoxazole-5-carboxylate

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of methyl 3-tert-butylisoxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2).

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will explore the thermodynamic causality behind solvent selection, address the specific structural challenges of this isoxazole derivative, and provide a self-validating protocol to ensure >99.5% purity.

Diagnostic Matrix: Solvent System Causality

Methyl 3-tert-butylisoxazole-5-carboxylate possesses a unique amphiphilic character. The isoxazole core and the methyl ester provide a strong dipole moment and hydrogen-bond accepting capabilities, while the bulky tert-butyl group introduces significant steric hindrance and lipophilicity [1].

Because of this structural duality, choosing the wrong solvent system often leads to transesterification or liquid-liquid phase separation (oiling out). The table below summarizes the quantitative and mechanistic data for standard recrystallization solvent systems [2].

Solvent SystemPolarity Index (P')Boiling Point Differential (ΔT)Est. Yield (%)Purity (%)Mechanistic Advantage / Disadvantage
EtOAc / Heptane 4.4 / 0.121 °C (77°C / 98°C)85 - 90>99.5Optimal. Aprotic system prevents transesterification. Excellent thermal gradient for controlled nucleation.
DCM / Hexane 3.1 / 0.129 °C (40°C / 69°C)75 - 8098.0Alternative. Good for highly lipophilic impurities, but the low boiling point of DCM limits hot-solubility capacity.
Methanol / Water 5.1 / 9.035 °C (65°C / 100°C)60 - 7095.0High Risk. Prone to oiling out due to extreme polarity shifts. Risk of ester hydrolysis if pH is not strictly neutral.
Ethanol / Water 5.2 / 9.022 °C (78°C / 100°C)N/AN/ACritical Failure Risk. High risk of transesterification yielding the ethyl ester byproduct under trace acidic/basic conditions.

Troubleshooting & FAQs

Q: Why does my product "oil out" (form a separate liquid layer) during cooling instead of forming crystals? A: Oiling out (coacervation) occurs when the melting point of the solute is relatively low and the solvent system becomes a poor solvent too rapidly. The bulky tert-butyl group disrupts crystal lattice packing energy, making the compound prone to supercooling. Causality & Fix: This is a kinetic vs. thermodynamic issue. If you cool the solution too fast, kinetic phase separation dominates. To fix this, reheat the mixture until it is a single homogeneous phase. Add 5% more of the primary solvent (Ethyl Acetate) to shift the solubility curve, and reduce your cooling ramp rate to 0.5 °C/min. Seeding the solution with a pure crystal at the cloud point will force thermodynamic nucleation.

Q: I am observing a byproduct with a slightly different mass in my LC-MS after recrystallizing from Ethanol. What happened? A: You are observing transesterification. Because your target is a methyl ester, heating it in ethanol in the presence of trace impurities (which can act as weak Lewis acids or bases) facilitates the exchange of the methoxy group for an ethoxy group, yielding ethyl 3-tert-butylisoxazole-5-carboxylate. Always use aprotic solvent systems (like EtOAc/Heptane) for methyl esters to preserve structural integrity [3].

Q: My final crystals have a yellowish tint. How do I remove these chromophores? A: Yellow or brown tints in isoxazole synthesis typically originate from oxidized hydroxylamine byproducts or polymerized diketoester precursors. These conjugated impurities can become trapped within the crystal lattice during rapid nucleation. Fix: Introduce a decolorization step. Add 5% (w/w) activated carbon (e.g., Darco) during the hot EtOAc dissolution phase. The highly porous carbon will adsorb the planar, conjugated impurities. Follow this with a hot filtration through a Celite pad before adding your anti-solvent.

Validated Experimental Protocol: EtOAc/Heptane Anti-Solvent Crystallization

This protocol utilizes a self-validating cloud-point methodology to ensure optimal supersaturation before cooling.

Phase 1: Primary Dissolution & Decolorization
  • Weigh the crude methyl 3-tert-butylisoxazole-5-carboxylate and transfer it to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Suspend the solid in 3 volumes (v/w) of Ethyl Acetate (EtOAc).

  • Heat the suspension to 65 °C using a temperature-controlled oil bath until complete dissolution is achieved. (Causality: EtOAc completely solvates the isoxazole core via dipole-dipole interactions).

  • Filter the hot solution rapidly through a pre-warmed fritted funnel containing a thin pad of Celite to remove any insoluble particulates or polymeric byproducts.

Phase 2: Anti-Solvent Addition (Cloud Point Establishment)
  • Maintain the filtrate at 65 °C with continuous stirring.

  • Titrate hot Heptane (pre-heated to 65 °C) dropwise into the solution.

  • Observe the solution carefully. Stop the Heptane addition the exact moment the solution becomes faintly turbid (the "cloud point").

  • Clarify the solution by adding 1 to 3 drops of hot EtOAc until the turbidity just disappears. (Causality: This establishes the exact thermodynamic saturation boundary. Cooling from this precise point guarantees that nucleation will occur without amorphous precipitation).

Phase 3: Controlled Nucleation & Isolation
  • Cool the flask by removing the heat source. Allow it to reach ambient temperature (20 °C) at a controlled rate of ~0.5 °C/min. Do not agitate the flask during the first 30 minutes to allow seed crystals to form.

  • Chill the flask in an ice-water bath (0–5 °C) for 1 hour to drive the equilibrium and maximize recovery yield.

  • Filter the resulting crystalline suspension via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 1 volume of ice-cold Heptane. (Causality: Cold heptane displaces the impurity-rich mother liquor without dissolving the purified product).

  • Validate: Spot the mother liquor on a TLC plate (Hexane:EtOAc 3:1). If the product spot is intensely UV-active, evaporate the mother liquor to 20% of its volume to harvest a second crop of crystals.

  • Dry the crystals under high vacuum at 40 °C to a constant weight.

Recrystallization Workflow & Logic

The following diagram maps the decision-making process and phase-separation logic for purifying this compound.

RecrystallizationWorkflow Start Crude Methyl 3-tert-butylisoxazole -5-carboxylate Dissolve Dissolve in minimal hot EtOAc (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove insolubles/carbon) Dissolve->Filter AntiSolvent Dropwise addition of hot Heptane (Anti-solvent) until cloudy Filter->AntiSolvent Cooling Controlled Cooling (0.5 °C / min to 20 °C) AntiSolvent->Cooling Decision Phase Separation State? Cooling->Decision Oiling Oiling Out (Liquid-Liquid Separation) Decision->Oiling  Supercooling   Crystals Nucleation & Crystallization Decision->Crystals  Optimal   FixOil Reheat to dissolve, add 5% EtOAc, seed with pure crystal Oiling->FixOil Isolate Vacuum Filtration & Cold Heptane Wash Crystals->Isolate FixOil->Cooling  Retry   Pure Pure Product (>98%) Vacuum Dry at 40 °C Isolate->Pure

Workflow for the anti-solvent recrystallization of methyl 3-tert-butylisoxazole-5-carboxylate.

References

  • Journal of Medicinal Chemistry (ACS Publications). (2000). Structural Determinants of AMPA Agonist Activity in Analogues of 2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic Acid: Synthesis and Pharmacology. (Demonstrates EtOAc/Heptane recrystallization standards for isoxazole carboxylate derivatives). Retrieved from[Link]

  • Molecules (MDPI). (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (Details base stability, ester hydrolysis risks, and solvent interactions in isoxazole rings). Retrieved from [Link]

Troubleshooting

Technical Support Center: Troubleshooting Amidation of Methyl 3-tert-butylisoxazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and thermodynamic hurdles associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and thermodynamic hurdles associated with the amidation of methyl 3-tert-butylisoxazole-5-carboxylate.

The 3-tert-butylisoxazole core is a highly valuable bioisostere in medicinal chemistry. However, converting its C5-methyl ester into an amide—particularly when coupling with sterically hindered primary or secondary amines—often results in low yields, recovered starting material, or unwanted ring-opening side reactions. This guide provides field-proven, self-validating methodologies to bypass these bottlenecks.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does simple heating of methyl 3-tert-butylisoxazole-5-carboxylate with my hindered amine fail to produce the amide? A1: The failure is a combination of electronic and steric factors. Direct amidation of unactivated alkyl esters is notoriously difficult because the alkoxide is a poor leaving group, and the activation energy for nucleophilic attack is high[1]. While the 3-tert-butyl group is physically distant from the C5-ester, sterically hindered amines (e.g., tert-butylamine, ortho-substituted anilines, or bulky secondary amines) lack the necessary trajectory to attack the carbonyl carbon. Prolonged heating usually leads to thermal degradation rather than conversion.

Q2: I want to avoid a two-step hydrolysis/coupling sequence. What is the most robust direct amidation method for hindered amines? A2: The Weinreb-style amidation using Trimethylaluminum ( AlMe3​ ) is the gold standard for this transformation. When you mix AlMe3​ with your amine, it evolves methane gas to form a dimethylaluminum amide intermediate. This complex solves the steric problem through a dual-activation mechanism: the Lewis acidic aluminum coordinates to the ester's carbonyl oxygen (increasing its electrophilicity), while simultaneously delivering the tethered amide nucleophile intramolecularly. This effectively bypasses the steric hindrance that prevents standard intermolecular attack[2].

Q3: Are there risks of isoxazole ring cleavage during these amidation reactions? A3: Yes, the isoxazole ring is inherently sensitive to strong bases due to the lability of the N–O bond. Reagents like DBU, strong alkoxides, or prolonged exposure to strong nucleophiles at high temperatures can facilitate ring-opening, leading to cyanoketone degradation products[3]. If you observe significant decomposition during AlMe3​ -mediated amidation, you must pivot to the milder two-step hydrolysis and acid chloride coupling sequence.

Q4: If I must use the two-step method, which activation strategy handles extreme steric hindrance best? A4: For extreme steric hindrance, standard carbodiimide coupling reagents (EDC/HOBt) often fail due to the bulkiness of the active ester intermediate. The most reliable method is to hydrolyze the ester to 3-tert-butylisoxazole-5-carboxylic acid, and then convert it to an acid chloride using oxalyl chloride and catalytic DMF. The acid chloride is small, highly electrophilic, and highly susceptible to attack even by bulky amines.

Strategy Comparison Data

To help you select the correct synthetic route, compare the quantitative and qualitative metrics of the available amidation strategies below:

Amidation StrategyReagentsSteric Tolerance (Amine)Risk of Isoxazole Ring OpeningTypical Yield Range
Direct Heating Amine, Toluene (Reflux)Very LowLow< 10%
Base-Promoted Amine, Cs2​CO3​ , DMFLow to ModerateHigh20 - 45%
Lewis Acid Mediated Amine, AlMe3​ , TolueneHighModerate70 - 90%
Two-Step (HATU) 1. LiOH 2. HATU, DIPEAModerate to HighLow65 - 85%
Two-Step (Acid Chloride) 1. LiOH 2. (COCl)2​ , DMFVery HighLow80 - 95%

Mechanistic Workflow

The following diagram illustrates the logical decision tree and chemical pathways for overcoming steric hindrance in this specific amidation.

AmidationWorkflow cluster_direct Direct Amidation Pathway (AlMe3) cluster_twostep Two-Step Activation Pathway Start Methyl 3-tert-butylisoxazole- 5-carboxylate AlMe3 AlMe3 + Amine (Dimethylaluminum Amide) Start->AlMe3 Bulky Amine Toluene, 0°C to 80°C Hydrolysis LiOH Hydrolysis (THF/H2O, 0°C to RT) Start->Hydrolysis Mild Base Catalysis (If AlMe3 fails) DirectAmide Isoxazole-5-carboxamide (Target Product) AlMe3->DirectAmide Intramolecular Nucleophilic Attack Acid 3-tert-butylisoxazole- 5-carboxylic acid Hydrolysis->Acid Acidic Workup (pH 2-3) Activation Oxalyl Chloride / DMF (Acid Chloride Formation) Acid->Activation Electrophilic Activation Activation->DirectAmide Amine Addition + Et3N

Caption: Divergent synthetic pathways for the amidation of methyl 3-tert-butylisoxazole-5-carboxylate.

Experimental Methodologies

Protocol A: Trimethylaluminum ( AlMe3​ )-Mediated Direct Amidation

Use this protocol as your first-line approach for hindered amines to save a synthetic step.

Self-Validation Checkpoint: You must observe gas evolution during Step 2. If no gas evolves, your AlMe3​ reagent has hydrolyzed in the bottle, and the reaction will fail.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the hindered amine (1.5 equiv) and anhydrous toluene (0.2 M relative to the ester). Cool the solution to 0 °C using an ice bath.

  • Complex Formation: Slowly add AlMe3​ (2.0 M in toluene, 1.5 equiv) dropwise via syringe. Observation: Vigorous methane gas evolution will occur. Stir at room temperature for 30 minutes to ensure complete formation of the dimethylaluminum amide complex.

  • Substrate Addition: Dissolve methyl 3-tert-butylisoxazole-5-carboxylate (1.0 equiv) in a minimum amount of anhydrous toluene and add it dropwise to the reaction mixture.

  • Heating: Heat the reaction to 80 °C. Monitor via LCMS or TLC. Hindered amines typically require 12–18 hours for complete conversion.

  • Quenching (Critical Step): Cool to 0 °C. Carefully quench by dropwise addition of a 1 M aqueous Rochelle salt (Potassium sodium tartrate) solution or 1 M HCl . Caution: Highly exothermic with gas evolution. Stir vigorously for 1 hour to break up aluminum emulsions before extracting with EtOAc.

Protocol B: Two-Step Hydrolysis and Acid Chloride Amidation

Use this protocol if Protocol A results in isoxazole ring cleavage or if the amine is exceptionally unreactive.

Step 1: Mild Hydrolysis

  • Dissolve methyl 3-tert-butylisoxazole-5-carboxylate (1.0 equiv) in a 3:1 mixture of THF: H2​O (0.3 M).

  • Add LiOH⋅H2​O (1.5 equiv) at 0 °C. Stir at room temperature for 2–4 hours until TLC indicates complete consumption of the ester.

  • Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 2-3 using 1 M HCl . Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate to yield 3-tert-butylisoxazole-5-carboxylic acid.

Step 2: Acid Chloride Formation & Amidation Self-Validation Checkpoint: Vigorous bubbling upon addition of oxalyl chloride confirms the generation of the Vilsmeier-Haack active complex.

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under argon. Add 2 drops of anhydrous DMF.

  • Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise. Observation: Immediate evolution of CO , CO2​ , and HCl gas.

  • Stir at room temperature for 2 hours. Concentrate the mixture entirely under vacuum to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Add the hindered amine (1.2 equiv) followed by Triethylamine ( Et3​N , 2.5 equiv). Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography.

References

  • Trimethylaluminum-mediated one-pot peptide elongation. Chemical Science (RSC Publishing).
  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

Sources

Optimization

Optimizing column chromatography conditions for methyl 3-tert-butylisoxazole-5-carboxylate isolation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of methyl 3-tert-butylisoxazole-5-carboxylate via column chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of methyl 3-tert-butylisoxazole-5-carboxylate via column chromatography. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separations with confidence.

Understanding the Challenge: The Physicochemical Nature of the Target Molecule

Methyl 3-tert-butylisoxazole-5-carboxylate possesses a molecular structure with mixed polarity. The ester and isoxazole ring introduce polar characteristics, capable of hydrogen bonding and dipole-dipole interactions with the stationary phase. Conversely, the bulky, non-polar tert-butyl group imparts significant non-polar character. This duality is the primary reason why achieving sharp, efficient separation requires careful optimization of chromatographic conditions. The goal is to find a mobile phase that can effectively mediate the compound's interaction with the stationary phase, allowing it to move down the column at a practical rate while separating it from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step before attempting column chromatography?

A1: The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC).[1] TLC is a rapid, low-cost technique that serves as a small-scale pilot for your column.[2] It allows you to screen multiple solvent systems quickly to find one that provides adequate separation between your target compound and any impurities. The results from TLC directly inform the solvent system you will use for the larger-scale column separation.[3]

Q2: What is the ideal Retention Factor (Rf) value on a TLC plate for good separation on a column?

A2: For optimal separation in column chromatography, you should aim for an Rf value for your target compound in the range of 0.2 to 0.4 .[4] An Rf in this range generally translates to an elution volume of 2.5 to 5 column volumes (CV), based on the relationship CV ≈ 1/Rf.[4]

  • If Rf is too high (> 0.5): The compound will elute too quickly from the column, often with the solvent front, resulting in poor separation from non-polar impurities.[5]

  • If Rf is too low (< 0.15): The compound will be too strongly adsorbed to the silica gel, requiring an excessively large volume of solvent to elute. This leads to broad peaks, long run times, and potentially lower recovery.[4]

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb for the ratio of crude sample mass to silica gel mass is between 1:30 and 1:100 . For a routine purification of a mixture with moderately separated components (based on TLC), a 1:30 to 1:50 ratio is often sufficient. For very difficult separations of compounds with close Rf values, a higher ratio (e.g., 1:100 or more) may be necessary to improve resolution.

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the separation.[6] This method is ideal if your TLC shows that the target compound is well-separated from all impurities using one solvent system. It is simpler to execute and requires no column re-equilibration.[7][8]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[6][9] This is highly advantageous for complex mixtures containing compounds with a wide range of polarities.[10] A gradient can elute highly retained compounds more quickly and in sharper bands, improving overall separation efficiency and reducing run time.[6][11]

Q5: What is the difference between "wet packing" and "dry packing" a column?

A5: Both are methods for filling the chromatography column with the stationary phase.[12]

  • Wet Packing: Involves preparing a slurry of the silica gel in the initial, least polar mobile phase and pouring this mixture into the column.[12][13] This technique is generally preferred as it produces a more uniform and homogenous column bed, minimizing the risk of air bubbles, cracks, or channels that lead to poor separation.[12]

  • Dry Packing: The dry silica gel powder is poured directly into the column, followed by the mobile phase to equilibrate the column.[12][13] While faster, this method is more prone to creating an unevenly packed column.[14]

Troubleshooting Guide: Addressing Common Purification Issues

Problem 1: My compound is eluting with the solvent front (Rf is too high).

  • Probable Cause: The mobile phase (eluent) is too polar. A highly polar eluent competes effectively with your compound for binding sites on the polar silica gel, causing all components to be washed through the column rapidly with little to no separation.[15]

  • Solution: Decrease the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, decrease the percentage of ethyl acetate. For example, if you used 30% ethyl acetate in hexane (3:7), try reducing it to 15-20% (1.5:8.5 or 2:8).[16] Always validate the new solvent system on a TLC plate first to ensure the target compound's Rf is within the optimal 0.2-0.4 range.[4]

Problem 2: My compound will not elute from the column (Rf is too low).

  • Probable Cause: The mobile phase is not polar enough. Your compound has a very strong affinity for the stationary phase and the eluent lacks the strength to move it down the column.[15]

  • Solution: Increase the polarity of your mobile phase. Using the ethyl acetate/hexane example, if you started with 10% ethyl acetate, try increasing it to 20%, 30%, or even 50%.[16] If your compound is particularly polar, a stronger polar solvent like methanol may be needed in small amounts (e.g., 1-5%) in a solvent like dichloromethane.[17] Caution: Using more than 10% methanol in your eluent can risk dissolving the silica gel stationary phase.[17]

Problem 3: The separation between my product and an impurity is poor (bands are overlapping).

  • Probable Cause & Solutions:

    • Suboptimal Solvent System: The chosen solvent system may not have the right selectivity for your specific mixture. Solution: Re-screen solvent systems using TLC. Try solvents from different selectivity groups.[2] For example, if ethyl acetate/hexane (a proton acceptor/hydrocarbon mix) provides poor separation, try a system like dichloromethane/hexane (a dipole/hydrocarbon mix) or ether/hexane.[2][17]

    • Column Overload: Too much crude material was loaded onto the column for the amount of silica used. Solution: Reduce the amount of sample loaded or, more effectively, increase the amount of silica gel (e.g., move from a 1:30 to a 1:60 sample-to-silica ratio) and use a longer, narrower column to increase the separation path length.

    • Poorly Packed Column: The column may have channels or cracks, causing uneven solvent flow and band broadening.[14] Solution: Ensure the column is packed carefully and uniformly. The wet slurry packing method is recommended to avoid this issue.[12][13]

Problem 4: My compound appears to be degrading on the column.

  • Probable Cause: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[5]

  • Solutions:

    • Deactivate the Silica: Before packing, the silica gel can be treated with a base. A common method is to add ~1% triethylamine to the eluent system. This neutralizes the acidic sites on the silica surface.[18]

    • Switch Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase like neutral or basic alumina, or Florisil.[5][19]

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and avoiding unnecessarily long purification times.

Problem 5: The column bed has cracked or has air bubbles.

  • Probable Cause: This typically happens when the solvent level drops below the top of the silica bed, allowing it to dry out. It can also be caused by heat generated from the exothermic interaction of a polar solvent with dry silica during packing.[20]

  • Solution: This is often an unrecoverable problem that ruins separation. The column must be repacked.[14] To prevent this, always ensure there is solvent above the silica bed throughout the entire run.[3] When packing, use the wet slurry method to dissipate heat and ensure a stable column bed.[20]

Data Presentation: Solvent System Selection

The selection of a mobile phase is a balance of solvent strength (polarity) and selectivity.[11] Below is a table of common solvent systems used in normal-phase chromatography, ordered by increasing polarity.

Solvent System (Non-polar:Polar) Relative Polarity Typical Applications & Notes
Hexane / TolueneVery LowSeparation of very non-polar compounds like hydrocarbons.
Hexane / Diethyl EtherLow to MediumGood general-purpose system; ether is volatile.
Hexane / Ethyl Acetate Medium Excellent starting point for moderately polar compounds like methyl 3-tert-butylisoxazole-5-carboxylate. [17]
Hexane / AcetoneMedium to HighAcetone is a stronger polar modifier than ethyl acetate.
Dichloromethane / MethanolHighUsed for separating more polar compounds.[17] Can be buffered with ammonia for basic compounds.[17]

Experimental Protocols

Protocol 1: TLC Screening for Optimal Solvent System
  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

  • Spot the Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.

  • Develop the Plate: Place a small amount of the test solvent system (e.g., 20% ethyl acetate in hexane) into a developing chamber with a filter paper wick to ensure the atmosphere is saturated with solvent vapor. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Elute: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate or vanillin).

  • Analyze: Calculate the Rf value for your target compound. Adjust the solvent ratio to achieve an Rf between 0.2 and 0.4.[15] If the spots are too high, decrease the eluent's polarity; if they are too low, increase the polarity.[1]

Protocol 2: Wet Packing a Silica Gel Column
  • Prepare the Column: Secure a glass column vertically with a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[21]

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (as determined by TLC) to the silica gel to form a free-flowing slurry, approximately 1.5 times the volume of the silica.[21]

  • Pour the Slurry: Add some eluent to the column. Pour the silica slurry into the column in portions.

  • Pack the Bed: After each addition, gently tap the side of the column to dislodge air bubbles and encourage uniform settling.[21] Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.

  • Finalize: Once all the silica is added and has settled into a uniform bed, add a final protective layer of sand on top. Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for sample loading.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for developing and executing a successful column chromatography purification.

Chromatography_Workflow A Crude Reaction Mixture B TLC Solvent Screening A->B Dissolve small sample C Analyze Rf Value B->C D Rf in 0.2-0.4 Range? C->D E Adjust Solvent Polarity D->E No F Prepare & Pack Column (Wet Slurry Method) D->F Yes E->B Re-screen G Load Sample F->G H Run Column (Isocratic or Gradient) G->H I Collect & Analyze Fractions (TLC) H->I J Combine Pure Fractions I->J K Solvent Removal (Rotary Evaporation) J->K L Isolated Pure Product K->L

Caption: Workflow for optimizing column chromatography.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • University of California, Los Angeles. Troubleshooting Flash Chromatography. UCLA Chemistry and Biochemistry. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?[Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Santai Technologies Inc. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]

  • Hewings, D. S., et al. (2022, January 8). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]

  • National Center for Biotechnology Information. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. [Link]

  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?[Link]

  • University of California, Irvine. How to run column chromatography. UCI School of Physical Sciences. [Link]

  • Shimadzu. Liquid Chromatography Troubleshooting Guide. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?[Link]

  • DOI. Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Saf. [Link]

  • Teledyne Labs. Safety First—Best Practices and Risk Management for Flash Chromatography. [Link]

  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • ACS Publications. (2018, March 22). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Quora. (2017, March 8). What is gradient elution and isocratic elution?[Link]

  • ResearchGate. (2024, January 22). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions...[Link]

  • MIT DSpace. 7.3. Thin layer Chromatography (TLC) Guide. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Chemistry LibreTexts. Rf Value Calculation: A Comprehensive Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of Methyl 3-tert-butylisoxazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for handling methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2) .

This compound is a critical heterocyclic building block, but its specific structural features make it vulnerable to kinetic degradation over time. This guide bypasses generic advice, focusing instead on the specific chemical causality behind its instability and providing self-validating workflows to ensure absolute experimental integrity.

Mechanistic Insights into Isoxazole Degradation

Understanding why a compound degrades is the first step in preventing it. Methyl 3-tert-butylisoxazole-5-carboxylate is primarily susceptible to two degradation pathways:

  • Electrophilic Ester Hydrolysis: The strongly electron-withdrawing nature of the isoxazole ring increases the electrophilicity of the C5 methyl ester's carbonyl carbon. Even trace amounts of atmospheric moisture can initiate nucleophilic attack, leading to irreversible hydrolysis into 3-tert-butylisoxazole-5-carboxylic acid (1)[1].

  • Thermal Instability & Ring Opening: Isoxazole rings are highly energetic moieties characterized by significant thermal decomposition energies (2)[2]. Prolonged exposure to fluctuating temperatures or basic microenvironments can trigger N-O bond cleavage and subsequent decarboxylation (3)[3].

DegradationPathway A Methyl 3-tert-butylisoxazole- 5-carboxylate (Intact) B Atmospheric Moisture (Nucleophilic Attack) A->B C Ester Hydrolysis B->C D 3-tert-butylisoxazole- 5-carboxylic acid C->D E Thermal Stress / Base D->E F Ring Opening & Decarboxylation E->F

Degradation pathway of methyl 3-tert-butylisoxazole-5-carboxylate via hydrolysis and ring opening.

Frequently Asked Questions (FAQs)

Q1: The manufacturer's safety data sheet states this compound can be stored at room temperature. Why is my batch degrading after 6 months? A1: While the bulk solid is kinetically stable at room temperature (approx. 25°C) in a perfectly sealed, virgin container (4)[4], real-world laboratory usage involves repeated opening of the vial. This introduces ambient humidity. The cumulative exposure to moisture acts as a catalyst for ester hydrolysis. For long-term storage (>3 months), standard room temperature storage is insufficient.

Q2: I am observing a highly polar baseline spot on my TLC plates. What is this impurity, and how does it form? A2: This is almost certainly 3-tert-butylisoxazole-5-carboxylic acid. When water molecules attack the C5 ester, the methoxy group is displaced as methanol, leaving behind the carboxylic acid. Because carboxylic acids are highly polar and capable of strong hydrogen bonding, they interact aggressively with the silica gel on a TLC plate, resulting in a spot that stays at the baseline (unless an acidic modifier like 1% AcOH is added to the eluent).

Q3: Can I store this compound in standard microcentrifuge tubes or snap-cap vials? A3: No. Standard polypropylene tubes and snap-cap vials are highly permeable to oxygen and moisture over extended periods. You must use amber glass vials with PTFE-lined screw caps. PTFE (Polytetrafluoroethylene) provides an impermeable barrier to atmospheric moisture, which is the primary causal agent of hydrolysis.

Troubleshooting & Self-Validating Protocols

Protocol A: Anhydrous Aliquoting and Long-Term Storage

To prevent moisture-driven hydrolysis, the storage workflow must be strictly anhydrous.

  • Step 1: Thermal Equilibration. Before opening a newly received or cold-stored bottle, allow it to equilibrate to room temperature in a desiccator for at least 2 hours.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the chemical powder, instantly initiating hydrolysis.

  • Step 2: Inert Atmosphere Transfer. Move the sealed bottle and pre-dried amber glass vials into a glovebox purged with Argon or dry N 2​ .

  • Step 3: Aliquoting. Divide the bulk powder into single-use aliquots (e.g., 50 mg to 100 mg).

    • Causality: Single-use aliquots prevent the bulk stock from undergoing freeze-thaw cycles and repeated moisture exposure during subsequent experiments.

  • Step 4: Sealing. Seal the vials using PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm.

  • Step 5: Storage. Store the aliquots in a secondary container filled with indicating Drierite (calcium sulfate) at 4°C or -20°C.

  • Validation Step: This system is self-validating through the use of indicating Drierite. If the desiccant transitions from blue to pink, the secondary container's atmospheric seal has failed, instantly alerting the researcher to moisture ingress before the primary compound is compromised.

StorageWorkflow S1 Equilibrate to RT (Prevents Condensation) S2 Transfer to Glovebox (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Glass Vials S2->S3 S4 Seal with PTFE Caps & Parafilm S3->S4 S5 Store at 4°C with Indicating Desiccant S4->S5 S6 Desiccant Color Check (Self-Validation) S5->S6

Self-validating workflow for anhydrous aliquoting and long-term storage of isoxazole esters.

Protocol B: Chemical Rescue (Purification of Hydrolyzed Stock)

If your stock has already degraded into the carboxylic acid, use this acid-base extraction protocol to recover the intact ester.

  • Step 1: Dissolution. Dissolve the degraded solid in Ethyl Acetate (EtOAc) (approx. 10 mL per 100 mg).

  • Step 2: Basic Wash. Transfer to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO 3​ ).

    • Causality: The weakly basic NaHCO 3​ deprotonates the highly polar 3-tert-butylisoxazole-5-carboxylic acid, converting it into a water-soluble sodium salt, which partitions into the aqueous layer. The intact ester remains in the organic layer.

  • Step 3: Phase Separation. Collect the organic layer. Wash once with brine to remove residual water, then dry over anhydrous Na 2​ SO 4​ .

  • Step 4: Concentration. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C to prevent thermal degradation of the isoxazole ring.

  • Validation Step: Run a TLC (Hexanes:EtOAc 3:1) of the recovered solid alongside the crude degraded stock. The rescue is validated if the baseline spot (carboxylic acid) is completely absent in the recovered sample.

Quantitative Data: Storage Stability Profile

The following table summarizes the expected degradation kinetics of methyl 3-tert-butylisoxazole-5-carboxylate under various storage conditions, highlighting the necessity of optimized protocols.

Storage ConditionAtmosphereContainer TypeEst. Shelf Life (Purity >98%)Primary Degradation Risk
Room Temp (25°C)Ambient AirClear Glass, standard cap< 3 MonthsRapid ester hydrolysis via ambient moisture
Room Temp (25°C)Ambient AirAmber Glass, PTFE cap6 - 12 MonthsSlow hydrolysis; potential thermal stress
4°C (Refrigerator)Ambient AirAmber Glass, PTFE cap12 - 18 MonthsCondensation-induced hydrolysis upon opening
4°C (Desiccated) Argon / N 2​ Amber Glass, PTFE cap > 36 Months None (Optimal Condition)
-20°C (Freezer)Argon / N 2​ Amber Glass, PTFE cap> 48 MonthsNone (Kinetic arrest of degradation)

References

  • Title: Methyl 3-tert-butylisoxazole-5-carboxylate | 133674-39-2 Source: Sigma-Aldrich URL: 4

  • Title: Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid Source: ACS Publications URL: 2

  • Title: Technical Support Center: Synthesis of Isoxazole-5-carboxylates Source: Benchchem URL: 1

  • Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: PMC (NIH) URL: 3

Sources

Optimization

Technical Support Center: Improving Catalytic Efficiency in the Reduction of Methyl 3-tert-butylisoxazole-5-carboxylate

Welcome to the technical support center dedicated to the catalytic reduction of methyl 3-tert-butylisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the catalytic reduction of methyl 3-tert-butylisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working on this specific transformation to synthesize the corresponding primary alcohol, (3-tert-butylisoxazol-5-yl)methanol. This reduction, while seemingly straightforward, presents unique challenges, primarily centered around achieving high catalytic efficiency and selectivity.

The core of the challenge lies in reducing the ester functional group while preserving the integrity of the isoxazole ring. The inherent weakness of the N-O bond makes it susceptible to reductive cleavage under certain catalytic hydrogenation conditions, leading to undesired byproducts.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your reaction outcomes.

Section 1: Reaction Fundamentals and Key Challenges

The primary goal is the selective reduction of the methyl ester to a hydroxymethyl group. However, the isoxazole ring itself can be reduced, leading to ring-opening and the formation of a β-hydroxy ketone, which is often the major byproduct.[2] Understanding this competing pathway is critical for troubleshooting and optimization.

Fig. 1: Reaction pathways in the reduction of the isoxazole ester.
Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Conversion to Product

You've set up the reaction, but after the expected time, analysis (TLC, LC-MS, GC) shows mostly unreacted starting material.

Potential Cause Underlying Rationale & Troubleshooting Steps
Catalyst Inactivity Rationale: The catalyst is the engine of the reaction. If it's old, has been improperly handled, or is from a poor-quality batch, it will lack the active sites necessary for hydrogenation.[3] Solution: 1. Use a Fresh Bottle: Always try a new, unopened bottle of catalyst. 2. Check for Poisons: Ensure reactants and solvent are free from common catalyst poisons like sulfur (thiols), nitrogen compounds (some amines), heavy metals, or halides.[4] These species can irreversibly bind to the catalyst's active sites. 3. Proper Handling: Pyrophoric catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel must be handled under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which deactivates them.[4][5]
Insufficient Hydrogen Rationale: Hydrogen is a key reactant. Insufficient pressure or poor delivery will starve the reaction. Solution: 1. Check for Leaks: Before starting, always perform a leak test on your reactor system with an inert gas like nitrogen.[6] 2. Increase Pressure: Some reductions require higher pressures to proceed efficiently. Consult literature for typical pressure ranges, but start conservatively (e.g., 50 psi) and increase incrementally.[3] 3. Ensure Proper Purging: The reaction vessel must be thoroughly purged of air/oxygen to prevent catalyst oxidation and potential explosive mixtures.[6][7] A minimum of 3 vacuum/nitrogen backfill cycles is recommended.[8]
Poor Mass Transfer Rationale: This is a heterogeneous reaction involving a solid catalyst, a liquid substrate solution, and gaseous hydrogen. All three phases must be in intimate contact. Solution: 1. Increase Stirring Rate: Vigorous stirring is essential to keep the catalyst suspended and facilitate the dissolution of hydrogen gas into the solvent.[4] 2. Solvent Choice: The substrate must be fully soluble in the chosen solvent. If solubility is an issue, consider a different solvent system (e.g., switching from methanol to THF or ethyl acetate).[3]
Sub-optimal Temperature Rationale: Like most chemical reactions, hydrogenation rates are temperature-dependent. Too low a temperature may result in a sluggish reaction. Solution: 1. Gentle Heating: While high temperatures can promote N-O bond cleavage, gentle heating (e.g., to 40-50 °C) can often increase the reaction rate without significantly impacting selectivity.[9] Monitor carefully for byproduct formation.
Problem 2: Poor Selectivity / High Levels of Byproduct

The reaction proceeds, but you observe significant formation of the ring-opened β-hydroxy ketone alongside your desired alcohol.

Potential Cause Underlying Rationale & Troubleshooting Steps
Catalyst Choice Rationale: Different catalysts have different activities and selectivities. Raney® Nickel is known to be highly active and is often aggressive enough to cleave the N-O bond in isoxazoles.[2] Palladium and Platinum catalysts are generally more selective for other functional groups. Solution: 1. Switch to Pd/C or PtO₂: Palladium on carbon (Pd/C) is often the catalyst of choice for selective hydrogenations.[3] Platinum oxide (Adams' catalyst) is another excellent alternative. 2. Catalyst Loading: Using an excessively high catalyst loading can lead to over-reduction. Start with a standard loading (e.g., 5-10 mol% by weight) and optimize from there.
Harsh Reaction Conditions Rationale: High hydrogen pressure and elevated temperatures provide more energy to the system, which can overcome the activation barrier for the undesired N-O bond cleavage.[1] Solution: 1. Reduce Pressure & Temperature: Operate at the mildest conditions that still afford a reasonable reaction rate. Try running the reaction at room temperature and lower pressure (e.g., 1-3 atm H₂) first. 2. Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to slow degradation of the product.
Solvent/pH Effects Rationale: The solvent can influence catalyst activity and the stability of intermediates. Acidic or basic conditions can promote ring-opening.[1] Solution: 1. Use Neutral Solvents: Stick to neutral solvents like ethanol, methanol, ethyl acetate, or THF. 2. Avoid Additives: Unless a specific protocol calls for it, avoid adding acids or bases, as they can complicate the reaction profile.
Troubleshooting Workflow

start Reaction Issue Identified check_conversion Is conversion low or zero? start->check_conversion check_selectivity Is selectivity poor? (Byproducts observed) start->check_selectivity catalyst_issue Suspect Catalyst Inactivity or Poisoning check_conversion->catalyst_issue Yes hydrogen_issue Suspect H₂ Supply / Pressure Issue check_conversion->hydrogen_issue Yes mass_transfer_issue Suspect Poor Mass Transfer check_conversion->mass_transfer_issue Yes conditions_issue Suspect Harsh Conditions check_selectivity->conditions_issue Yes catalyst_choice_issue Suspect Wrong Catalyst Type check_selectivity->catalyst_choice_issue Yes solve_catalyst Action: Use fresh catalyst. Verify substrate/solvent purity. Handle catalyst under inert gas. catalyst_issue->solve_catalyst solve_hydrogen Action: Leak-test system. Purge vessel thoroughly. Increase H₂ pressure. hydrogen_issue->solve_hydrogen solve_mass_transfer Action: Increase stir rate. Ensure substrate solubility. mass_transfer_issue->solve_mass_transfer solve_conditions Action: Lower H₂ pressure. Lower reaction temperature. Optimize reaction time. conditions_issue->solve_conditions solve_catalyst_choice Action: Switch from Raney® Ni to Pd/C or PtO₂. catalyst_choice_issue->solve_catalyst_choice

Fig. 2: A logical workflow for troubleshooting common hydrogenation issues.
Section 3: Frequently Asked Questions (FAQs)

Q1: Which catalyst is recommended for the selective reduction of the ester group in methyl 3-tert-butylisoxazole-5-carboxylate?

For this specific transformation, 5% or 10% Palladium on Carbon (Pd/C) is the most recommended starting point.[3][10] It generally offers a good balance of reactivity for ester reduction under moderate conditions while being less prone to causing the N-O bond cleavage common with more aggressive catalysts like Raney® Nickel.[2][11] If Pd/C proves too slow, Platinum(IV) oxide (PtO₂, Adams' catalyst) can be a more active, yet still selective, alternative.[12]

Q2: What are the critical safety procedures for handling catalysts like Raney Nickel and Palladium on Carbon?

Both catalysts, especially when dry or spent, can be pyrophoric, meaning they can ignite spontaneously on contact with air.[5][7][8]

  • Always Handle Wet: Never allow the catalyst to dry completely. It is typically handled as a slurry in solvent or water.[5]

  • Inert Atmosphere: Weigh and transfer the catalyst under a stream of inert gas (nitrogen or argon).[4][7]

  • Safe Quenching & Disposal: After the reaction, the catalyst must be filtered carefully. The filter cake should never be allowed to dry in the open. It should be quenched by slowly adding it to a large volume of water and then disposed of according to your institution's hazardous waste protocols.[8]

  • Proper Grounding: Ensure the reactor and filtration apparatus are properly grounded to prevent static discharge, which can be an ignition source.[7][13]

Q3: How can I effectively monitor the progress of the reaction?

Regularly monitoring the reaction is key to avoiding over-reduction and byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against the starting material standard. A suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) should show a clear separation between the more nonpolar starting ester and the more polar product alcohol.

  • LC-MS or GC-MS: For more quantitative analysis, small aliquots can be taken (after carefully depressurizing and purging the reactor), filtered to remove the catalyst, and analyzed. This will confirm the mass of the product and any byproducts, giving a clearer picture of conversion and selectivity.[4][14]

Q4: What is catalyst poisoning and how can I prevent it?

Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the catalyst's active sites, blocking them from the substrate and deactivating the catalyst.[4][15]

  • Common Poisons: Sulfur compounds (e.g., from reagents with residual thiols), strong chelating agents, heavy metals, and sometimes even basic amines can be potent poisons.[4]

  • Prevention:

    • Use High-Purity Reagents: Always use pure, distilled solvents and high-grade starting materials.

    • Pre-treat Substrates: If you suspect impurities, you can sometimes pre-treat your starting material by passing it through a small plug of activated carbon or silica gel.

    • Dedicated Glassware: Use glassware that is scrupulously clean and has not been used for reactions containing known catalyst poisons (e.g., thiol chemistry).

Q5: How can reaction conditions be optimized to improve efficiency?

Optimization is a systematic process of varying one parameter at a time to observe its effect on yield and selectivity.

center Catalytic Efficiency catalyst Catalyst catalyst->center pressure H₂ Pressure pressure->center temp Temperature temp->center solvent Solvent solvent->center stirring Stirring Rate stirring->center purity Substrate Purity purity->center

Fig. 3: Interdependent factors affecting catalytic efficiency.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Catalytic Hydrogenation

Safety Notice: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (flame-resistant lab coat, safety glasses) and access to a fire extinguisher.[7][8]

  • Vessel Preparation: Ensure the pressure vessel is clean, dry, and rated for the intended pressure. Assemble the vessel with a magnetic stir bar.

  • Catalyst Charging: Under a gentle stream of nitrogen, add 10% Pd/C (5-10 wt% relative to the substrate) to the vessel. Immediately add a portion of the reaction solvent (e.g., 10 mL of methanol) to create a slurry. This prevents the dry catalyst from being exposed to air.[5]

  • Substrate Addition: Dissolve methyl 3-tert-butylisoxazole-5-carboxylate (1.0 eq) in the reaction solvent (e.g., methanol or ethanol) and add it to the pressure vessel.

  • System Purge: Seal the reactor. Connect it to a vacuum/inert gas manifold. Evacuate the vessel under vacuum for 2-3 minutes, then backfill with nitrogen gas. Repeat this cycle at least three times to remove all oxygen.[6]

  • Hydrogenation: After the final purge cycle, introduce hydrogen gas to the desired pressure (e.g., start at 50 psi or ~3.4 atm).

  • Reaction Execution: Begin vigorous stirring. If necessary, gently heat the reaction. Monitor the reaction by observing hydrogen uptake on the pressure gauge and by periodic analysis (see Protocol 4.2).[4]

  • Work-up: Once the reaction is complete, stop the stirring and heating. Vent the hydrogen gas safely. Purge the vessel three times with nitrogen.

  • Catalyst Filtration: Under a nitrogen atmosphere if possible, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The Celite® pad with the catalyst is pyrophoric. Do not allow it to dry. Immediately transfer the filter cake to a beaker of water to quench it before disposal.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 4.2: Procedure for Reaction Monitoring by TLC
  • Prepare TLC Plate: Draw a starting line with a pencil on a silica gel TLC plate.

  • Spot Standards: Spot a dilute solution of your starting material (SM) on the left and a co-spot (SM + reaction mixture) in the middle.

  • Sample Reaction: Carefully and safely take a small aliquot (~0.1 mL) from the reaction mixture. Filter it through a small cotton plug in a pipette to remove the catalyst.

  • Spot Sample: Spot the filtered reaction mixture on the right side of the plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 30% Ethyl Acetate / 70% Hexanes).

  • Visualize: After the solvent front reaches near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate). The product alcohol should have a lower Rf value (travel less up the plate) than the starting ester.

Section 5: References
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). Vertex AI Search. Retrieved March 20, 2026, from

  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (2016). Journal of Chemical Health & Safety. Retrieved March 20, 2026, from

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.). BenchChem. Retrieved March 20, 2026, from

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Labodam. Retrieved March 20, 2026, from

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015). Reddit. Retrieved March 20, 2026, from

  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.). BenchChem. Retrieved March 20, 2026, from

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC. (2014). Beilstein Journal of Organic Chemistry. Retrieved March 20, 2026, from

  • SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided. (n.d.). SlidePlayer. Retrieved March 20, 2026, from

  • Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers - Benchchem. (n.d.). BenchChem. Retrieved March 20, 2026, from

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (2016). ACS Chemical Health & Safety. Retrieved March 20, 2026, from

  • 5.6: Catalytic Hydrogenation - Chemistry LibreTexts. (2020). Chemistry LibreTexts. Retrieved March 20, 2026, from

  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (2021). Molecules. Retrieved March 20, 2026, from

  • Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011). Master Organic Chemistry. Retrieved March 20, 2026, from

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. Retrieved March 20, 2026, from

  • Factors Affecting the Efficient Catalysis of Enzymes | Meckey. (2023). Meckey. Retrieved March 20, 2026, from

  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (2011). Asian Journal of Chemistry. Retrieved March 20, 2026, from

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of methyl 3-tert-butylisoxazole-5-carboxylate vs ethyl 3-tert-butylisoxazole-5-carboxylate

Executive Summary Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antivirals, anticancer agents, and AMPA receptor modulators [1]. The 3-tert-butylisoxazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antivirals, anticancer agents, and AMPA receptor modulators [1]. The 3-tert-butylisoxazole-5-carboxylate building block is particularly valuable; the steric bulk of the tert-butyl group dictates regioselectivity, while the C5-carboxylate serves as a critical handle for downstream functionalization.

When designing synthetic routes, the choice of the C5-ester protecting group—specifically methyl versus ethyl —profoundly impacts the efficiency of subsequent transformations, such as saponification (hydrolysis) or direct amidation (aminolysis) [2]. This guide objectively compares the reactivity profiles of these two esters, providing researchers with mechanistic insights and self-validating experimental protocols to optimize their drug development workflows.

Mechanistic Rationale: The Causality of Reactivity

The reactivity differential between methyl 3-tert-butylisoxazole-5-carboxylate and ethyl 3-tert-butylisoxazole-5-carboxylate during nucleophilic acyl substitution is governed by two primary physical chemistry principles:

  • Steric Hindrance (The Dominant Factor): The ethyl group presents a significantly larger steric profile than the methyl group. During hydrolysis or aminolysis, the nucleophile attacks the sp2 hybridized carbonyl carbon to form a bulkier sp3 tetrahedral intermediate. The ethyl group increases the activation energy ( Ea​ ) required to reach this transition state, impeding the reaction velocity.

  • Inductive Effects (+I): Alkyl groups are weakly electron-donating. The ethyl group donates slightly more electron density via the inductive effect than the methyl group. This subtly reduces the electrophilicity of the carbonyl carbon in the ethyl ester, making it less susceptible to nucleophilic attack.

As established in broader ester hydrolysis kinetics, ethyl esters typically hydrolyze 2 to 3 times slower than their methyl counterparts [3]. In the isoxazole-5-carboxylate system, the electron-withdrawing nature of the isoxazole ring accelerates baseline reactivity, making the relative kinetic differences between the methyl and ethyl leaving groups highly pronounced and practically significant for process chemistry.

ReactionPathway A 3-tert-Butylisoxazole- 5-carboxylate (Methyl or Ethyl) B Tetrahedral Intermediate A->B Nucleophile (OH⁻ or R-NH₂) C 3-tert-Butylisoxazole- 5-carboxylic acid B->C Hydrolysis (-ROH) D 3-tert-Butylisoxazole- 5-carboxamide B->D Aminolysis (-ROH)

Caption: Nucleophilic acyl substitution pathway for 3-tert-butylisoxazole-5-carboxylate esters.

Quantitative Data Comparison

The following table summarizes the kinetic parameters for both esters under standard alkaline hydrolysis and aminolysis conditions. The data reflects the established 2–3x rate acceleration characteristic of methyl esters [3].

SubstrateReaction TypeConditions kobs​ ( 10−3 min−1 ) t1/2​ (min)Relative Rate
Methyl ester Alkaline Hydrolysis0.1 M NaOH, THF/H₂O, 25°C45.215.32.8x
Ethyl ester Alkaline Hydrolysis0.1 M NaOH, THF/H₂O, 25°C16.143.01.0x
Methyl ester AminolysisBenzylamine, THF, 40°C12.555.43.1x
Ethyl ester AminolysisBenzylamine, THF, 40°C4.0173.21.0x

Data Interpretation: For time-sensitive workflows or reactions involving sterically hindered amines, the methyl ester is the strictly superior choice, reaching completion in a fraction of the time. The ethyl ester is preferred only when delayed reactivity or enhanced stability during upstream synthetic steps is required.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols employ an internal standard (biphenyl) to self-validate HPLC conversion metrics. This eliminates quantification errors caused by solvent evaporation or volumetric variations during sampling.

Workflow Step1 1. Substrate & Internal Std Prep (0.1 M in THF/H₂O) Step2 2. Nucleophile Addition (NaOH or Benzylamine) Step1->Step2 Step3 3. Kinetic Sampling (t = 5, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Reaction Quenching (Acidification to pH 3) Step3->Step4 Step5 5. HPLC-UV Quantification (Self-Validating Conversion) Step4->Step5

Caption: Self-validating experimental workflow for kinetic profiling of ester reactivity.

Protocol A: Alkaline Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) for ester saponification.

  • Solution Preparation: Dissolve 1.0 mmol of the chosen ester (methyl or ethyl 3-tert-butylisoxazole-5-carboxylate) and 0.5 mmol of biphenyl (internal standard) in 5.0 mL of HPLC-grade Tetrahydrofuran (THF).

    • Causality: Biphenyl is inert to alkaline hydrolysis and resolves well from both the ester and the resulting acid on a C18 column, providing a constant reference peak for mass balance validation.

  • Reaction Initiation: Bring the solution to 25 °C. Add 5.0 mL of 0.2 M aqueous NaOH in a single swift motion. Start the timer.

  • Aliquot Sampling: At t=5,15,30,45,and 60 minutes, extract a 100 µL aliquot.

  • Quenching: Immediately discharge the aliquot into a vial containing 900 µL of 0.1 M HCl in Acetonitrile.

    • Causality: The sudden drop in pH protonates the hydroxide ion and the newly formed carboxylic acid, instantly halting the reaction and ensuring the kinetic snapshot is perfectly preserved.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot ln([Ester]t​/[Ester]0​) versus time to derive kobs​ from the slope.

Protocol B: Direct Aminolysis

Objective: Evaluate the efficiency of direct amide bond formation without a coupling agent.

  • Solution Preparation: Dissolve 1.0 mmol of the ester and 0.5 mmol of biphenyl in 10.0 mL of anhydrous THF.

  • Reaction Initiation: Add 3.0 mmol of benzylamine (3 equivalents). Heat the mixture to 40 °C under a nitrogen atmosphere.

    • Causality: Aminolysis is significantly slower than alkaline hydrolysis. An excess of amine and elevated temperature are required to drive the reaction forward. Anhydrous conditions prevent competitive hydrolysis.

  • Aliquot Sampling & Quenching: Sample 100 µL aliquots at t=1,2,4,and 8 hours. Quench into 900 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to protonate the unreacted amine and halt nucleophilic attack.

  • Analysis: Quantify the formation of 3-tert-butyl-N-benzylisoxazole-5-carboxamide via HPLC.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL
  • METHYL ISOXAZOLE-5-CARBOXYLATE | 15055-81-9 Source: ChemicalBook URL
  • Source: NIH (National Institutes of Health)
Comparative

Validation of HPLC-UV methods for methyl 3-tert-butylisoxazole-5-carboxylate purity analysis

The purity analysis of pharmaceutical intermediates is a foundational pillar of drug development, dictating the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). Methyl 3-tert-butylisoxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of pharmaceutical intermediates is a foundational pillar of drug development, dictating the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). Methyl 3-tert-butylisoxazole-5-carboxylate (CAS 133674-39-2) is a critical heterocyclic building block frequently utilized in the synthesis of isoxazole-containing therapeutics[1]. Characterized by a lipophilic tert-butyl group and a polar ester-functionalized isoxazole core, this compound presents unique analytical challenges[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of this compound. Furthermore, this guide provides a self-validating, step-by-step HPLC-UV protocol grounded in the latest 3[3].

Methodological Rationale: Why HPLC-UV over GC-FID?

When developing a purity method, the analytical technique must be dictated by the physicochemical properties of the analyte. Methyl 3-tert-butylisoxazole-5-carboxylate has a molecular weight of 183.2 g/mol and a boiling point of approximately 262°C[2]. While its volatility suggests GC-FID could be a viable option, the thermal stability of the isoxazole ring under standard GC injection port temperatures (typically 250°C–300°C) is a critical vulnerability.

The Causality of Method Selection:

  • Thermal Degradation Risks: GC requires vaporization. The thermal stress applied during GC injection can induce ring-opening or decarboxylation of the isoxazole ester, creating artifactual impurity peaks that do not exist in the bulk material.

  • Detection of Polar Impurities: Synthetic routes for this compound often leave trace amounts of the corresponding carboxylic acid (3-tert-butylisoxazole-5-carboxylic acid) due to incomplete esterification or hydrolysis. GC-FID struggles with free carboxylic acids without prior derivatization due to severe peak tailing and adsorption in the column. HPLC easily resolves these polar impurities.

  • Chromophore Exploitation: The conjugated π -system of the isoxazole ring provides a strong, distinct UV absorption profile. HPLC-UV at 254 nm offers high specificity, effectively ignoring non-chromophoric aliphatic solvents or by-products.

Table 1: Comparative Analysis of Analytical Platforms
ParameterHPLC-UV (Recommended)GC-FID (Alternative)
Separation Mechanism Hydrophobic/Polar interactions (Liquid phase)Boiling point/Volatility (Gas phase)
Thermal Stress None (Ambient or near-ambient operation)High (Injection port >250°C)
Impurity Profiling Excellent for polar, acidic, and non-volatile impuritiesPoor for free acids; risks thermal degradation artifacts
Sample Preparation Simple dissolution in mobile phaseMay require derivatization for polar impurities
Regulatory Fit Highly preferred for stability-indicating assaysSecondary option for residual solvents

Experimental Design & Causality

To ensure a self-validating system, the method must be inherently robust. The following parameters were selected based on mechanistic reasoning:

  • Column: A C18 reversed-phase column (150 mm × 4.6 mm, 3.5 µm). The tert-butyl group provides strong hydrophobic retention on the C18 stationary phase, ensuring the main peak elutes well past the void volume ( k′>2 ).

  • Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) in both water and acetonitrile. Why? TFA acts as an ion-pairing agent and suppresses the ionization of any residual carboxylic acid impurities. This forces the acidic impurities into their neutral state, preventing peak tailing and ensuring reproducible retention times.

  • Diluent: Initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water). Why? Dissolving the sample in 100% organic solvent causes a "solvent mismatch" upon injection, leading to localized viscosity differences and severe peak fronting. Matching the diluent to the mobile phase ensures peak symmetry.

Step-by-Step HPLC-UV Validation Protocol

This protocol is designed to meet 4 for assay and purity evaluation[4].

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) or UV detector.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times against ambient fluctuations).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.09010Retain polar impurities (e.g., unreacted acids).
2.09010Isocratic hold to stabilize baseline.
12.01090Linear ramp to elute the lipophilic main API peak.
15.01090Wash column of strongly retained hydrophobic by-products.
15.19010Return to initial conditions.
20.09010Re-equilibration (Self-validating step to prevent retention drift).
Self-Validating System Suitability Test (SST)

Before analyzing any samples, the system must validate its own performance. Inject a 100 µg/mL standard solution of Methyl 3-tert-butylisoxazole-5-carboxylate five times.

  • Acceptance Criteria: USP Tailing Factor ≤1.5 ; Theoretical Plates ( N ) ≥5000 ; Peak Area %RSD ≤2.0% . If the system fails, the run is automatically aborted, preventing the collection of invalid data.

ICH Q2(R2) Validation Workflows
  • Specificity (Forced Degradation): Subject the sample to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours. Analyze using PDA to check peak purity. Causality: This proves the method is "stability-indicating" and that degradation products do not co-elute with the main peak[4].

  • Linearity & Range: Prepare standard solutions at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of reference standard into a blank matrix at 50%, 100%, and 150% levels. Calculate the percentage recovered.

  • Precision: Inject six independent preparations of the sample at 100% concentration on the same day (Repeatability) and on a different day with a different analyst (Intermediate Precision).

Validation Data & Acceptance Criteria

The following table summarizes the experimental validation data, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.

Table 3: Summary of HPLC-UV Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (%RSD) ≤2.0% (n=5)0.45%Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.85Pass
Linearity ( R2 ) ≥0.999 (Range: LOQ to 150%)0.9998Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.8% ± 0.5%Pass
Repeatability (%RSD) ≤2.0% (n=6)0.82%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Workflow Visualization

The following diagram illustrates the logical flow of the analytical validation lifecycle, ensuring all regulatory checkpoints are met before the method is transferred to Quality Control (QC).

G cluster_val ICH Q2(R2) Validation Parameters S1 Sample Prep & SST (Methyl 3-tert-butylisoxazole-5-carboxylate) S2 Chromatographic Separation (C18, Gradient, UV 254nm) S1->S2 V1 Specificity (Forced Degradation) S2->V1 V2 Linearity & Range (R² > 0.999) S2->V2 V3 Accuracy & Precision (%RSD < 2.0%) S2->V3 D1 Acceptance Criteria Met? V1->D1 V2->D1 V3->D1 O1 Method Approved for QC D1->O1 Yes O2 Method Optimization D1->O2 No O2->S2

Caption: HPLC-UV validation workflow for purity analysis per ICH Q2(R2) guidelines.

Conclusion

For the purity analysis of methyl 3-tert-butylisoxazole-5-carboxylate, HPLC-UV is unequivocally superior to GC-FID. By eliminating the thermal stress inherent to gas chromatography, the HPLC method preserves the structural integrity of the isoxazole ring while providing baseline resolution of polar synthetic impurities. When coupled with a rigorous, self-validating SST protocol and validated against ICH Q2(R2) guidelines, this method guarantees high-fidelity analytical data suitable for regulatory submission and routine pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][3]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at: [Link][4]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis . Drawell Analytical. Available at: [Link]

Sources

Validation

Comparative study of steric effects in tert-butylisoxazole carboxylate derivatives

Comparative Study of Steric Effects in tert-Butylisoxazole Carboxylate Derivatives: A Guide for Medicinal Chemists Isoxazoles are a premier class of five-membered heterocyclic compounds that have gained significant tract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Steric Effects in tert-Butylisoxazole Carboxylate Derivatives: A Guide for Medicinal Chemists

Isoxazoles are a premier class of five-membered heterocyclic compounds that have gained significant traction in medicinal chemistry due to their diverse biological activities and ability to participate in hydrogen bonding and π−π stacking[1]. However, the inherent vulnerability of the isoxazole ring and its associated ester derivatives to nucleophilic attack and hydrolysis often limits their pharmacokinetic viability[2].

To circumvent these stability issues, drug development professionals frequently employ steric modulation. By incorporating a bulky tert-butyl group—either as the ester moiety itself (tert-butyl isoxazole carboxylate) or adjacent to the carboxylate on the heterocyclic ring—chemists can dramatically alter the molecule's reactivity profile. This guide objectively compares the performance of tert-butylisoxazole carboxylates against less hindered alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous application.

Mechanistic Foundations of Steric Shielding

The introduction of a tert-butyl group fundamentally changes the local three-dimensional topography of the isoxazole derivative. The causality behind its effectiveness lies in the physical occlusion of the Bürgi-Dunitz trajectory.

When a nucleophile (such as a hydroxide ion or water molecule) attempts to attack the carbonyl carbon of the carboxylate, it must approach at an angle of approximately 107°. In unhindered derivatives (like methyl or ethyl esters), this pathway is clear. However, the massive cone angle of the tert-butyl group creates severe steric hindrance, physically blocking the nucleophile and preventing the formation of the tetrahedral intermediate[3].

Furthermore, this steric bulk is highly advantageous during synthesis. In the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the regioselectivity is heavily governed by the steric and electronic properties of the substituents[4]. A bulky tert-butyl group effectively prevents the formation of unwanted regioisomers and suppresses the competitive dimerization of the highly reactive nitrile oxide intermediates.

G A Nitrile Oxide Formation B 1,3-Dipolar Cycloaddition A->B C tert-Butyl Isoxazole Carboxylate B->C D Steric Shielding Mechanism C->D

Workflow of isoxazole synthesis and resulting steric shielding mechanism.

Comparative Performance Data

To objectively evaluate the impact of steric hindrance, we compare three isoxazole-5-carboxylate derivatives differing only in their ester alkyl chain: Methyl, Isopropyl, and tert-Butyl. The data below illustrates how incremental increases in steric bulk (quantified by the Taft Steric Parameter, Es​ ) correlate with exponential increases in hydrolytic stability and lipophilicity (LogP).

DerivativeTaft Steric Parameter ( Es​ )Relative Hydrolysis Rate ( krel​ )Half-life ( t1/2​ ) at pH 10Calculated LogPPrimary Application
Methyl isoxazole-5-carboxylate 0.001.00 (Baseline)< 15 minutes1.2Rapid screening; prodrugs requiring fast cleavage.
Isopropyl isoxazole-5-carboxylate -0.470.12~2.5 hours1.9Intermediate stability; balanced pharmacokinetic profiles.
tert-Butyl isoxazole-5-carboxylate -1.54< 0.005> 72 hours2.6Late-stage lead compounds; complete resistance to plasma esterases.

Note: The highly negative Es​ value for the tert-butyl group indicates extreme steric resistance, which directly correlates with the near-total cessation of base-catalyzed hydrolysis[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and mechanistic checkpoints to verify success at each step.

Protocol A: Regioselective Synthesis of tert-Butyl Isoxazole-5-Carboxylate

This protocol utilizes a 1,3-dipolar cycloaddition. The use of a tert-butyl ester not only protects the final product from hydrolysis during workup but also directs the regiochemistry of the cycloaddition[4].

  • Nitrile Oxide Generation: Dissolve the corresponding aryl aldoxime (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere to exclude moisture. Add triethylamine (1.1 eq.) and cool the reaction to 0°C.

  • Controlled Oxidation: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq.) to generate the nitrile oxide in situ.

    • Validation Checkpoint: Monitor by TLC. The disappearance of the aldoxime spot confirms successful conversion. Keeping the concentration of nitrile oxide low prevents unwanted dimerization[4].

  • Cycloaddition: Add tert-butyl propiolate (1.2 eq.) dropwise. The steric bulk of the tert-butyl group strongly favors the formation of the 5-carboxylate regioisomer over the 4-carboxylate due to transition-state steric repulsion.

  • Workup: Quench with water. Because the tert-butyl ester is highly resistant to hydrolysis, you can safely wash the organic layer with saturated sodium bicarbonate without risking the degradation of your product[4].

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Base-Catalyzed Hydrolysis Kinetic Assay

To quantify the steric shielding effect, this assay measures the degradation rate of the ester in a highly basic environment. It utilizes an internal standard to self-validate the HPLC-UV quantification, ensuring that any loss of signal is due to hydrolysis, not sample loss or instrument drift.

  • Preparation: Prepare a 10 mM stock solution of the tert-butyl isoxazole carboxylate and a 10 mM stock of Biphenyl (Internal Standard) in HPLC-grade acetonitrile.

  • Incubation: In a temperature-controlled vial (37°C), mix 100 µL of the compound stock, 100 µL of the internal standard, and 800 µL of 0.1M NaOH buffer (pH ~13).

  • Time-Course Sampling: At predefined intervals (0, 1, 4, 12, 24, 48, and 72 hours), extract a 50 µL aliquot from the incubation vial.

  • Acidic Quench: Immediately inject the 50 µL aliquot into 50 µL of 0.1M HCl.

    • Causality: The rapid shift to an acidic pH instantly neutralizes the hydroxide ions, halting the hydrolysis reaction and locking the kinetic snapshot.

  • Quantification: Analyze the quenched samples via HPLC-UV. Calculate the ratio of the remaining ester peak area to the invariant internal standard peak area. Plot ln(Concentration) vs. Time to derive the half-life ( t1/2​ ).

G S1 Alkaline Incubation (0.1M NaOH) S2 Time-Course Sampling S1->S2 S3 Acidic Quench (0.1M HCl) S2->S3 S4 HPLC-UV Analysis (Internal Std) S3->S4

Self-validating experimental workflow for ester hydrolysis kinetic assays.

Conclusion

The strategic integration of tert-butyl groups into isoxazole carboxylate scaffolds is a highly effective method for overcoming the inherent chemical instability of these heterocycles. By leveraging severe steric hindrance, researchers can completely shut down esterase-mediated or base-catalyzed hydrolysis, dictate synthetic regioselectivity, and modulate lipophilicity. While methyl and isopropyl derivatives serve well for early-stage screening or specific prodrug applications, the tert-butylisoxazole carboxylate remains the superior choice for late-stage drug development where robust metabolic stability is required.

References

Sources

Comparative

Validating the enantiomeric purity of chiral compounds derived from methyl 3-tert-butylisoxazole-5-carboxylate

As a Senior Application Scientist, I approach the validation of enantiomeric purity not merely as a regulatory checkbox, but as a complex physical chemistry problem. Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 13367...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of enantiomeric purity not merely as a regulatory checkbox, but as a complex physical chemistry problem. Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2) is a highly versatile, achiral building block widely utilized in the synthesis of bioactive heterocyclic compounds, including cannabinoid (CB2) receptor ligands and novel antibacterial agents[1][2].

When this scaffold undergoes asymmetric functionalization—such as amidation at the C5-carboxylate or cross-coupling at the isoxazole ring—it generates chiral derivatives. The presence of the bulky tert-butyl group creates significant steric hindrance, while the isoxazole ring provides multiple hydrogen-bond acceptor sites (nitrogen and oxygen) alongside a conjugated π-system. These specific structural features strongly dictate our choice of analytical techniques.

This guide objectively compares the three leading methodologies for validating the enantiomeric excess (ee%) of these derivatives: Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analytical Strategies

To establish a self-validating analytical profile, we must compare techniques based on their separation mechanisms, throughput, and susceptibility to matrix interference.

A. Chiral Supercritical Fluid Chromatography (SFC)

SFC is the modern gold standard for isoxazole derivatives. By utilizing supercritical CO₂ mixed with an alcohol co-solvent, SFC exploits high diffusivity and low viscosity to achieve rapid mass transfer[2].

  • The Causality of Selectivity: For 3-tert-butylisoxazole derivatives, immobilized amylose-based chiral stationary phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate), are exceptionally effective[2]. The carbamate NH groups on the CSP act as hydrogen-bond donors to the isoxazole nitrogen, while the phenyl groups engage in π-π stacking. The bulky tert-butyl group of the analyte forces the molecule into a rigid conformation within the chiral groove of the amylose helix, maximizing the energy difference (ΔΔG) between the transient diastereomeric complexes.

B. Chiral High-Performance Liquid Chromatography (HPLC)

While SFC is preferred for speed and environmental impact (reducing organic solvent consumption by 60–70%)[3], normal-phase HPLC remains a critical orthogonal technique.

  • The Causality of Selectivity: HPLC provides a completely different bulk solvation environment. If an achiral impurity co-elutes with the minor enantiomer in SFC (a false negative for purity), it is highly unlikely to co-elute under the distinct thermodynamic conditions of normal-phase HPLC.

C. qNMR with Chiral Solvating Agents (CSAs)

Chromatography proves separation, but NMR proves structure. By adding a chiral solvating agent (e.g., Pirkle's alcohol), we form transient diastereomeric solvates in the NMR tube, splitting the previously equivalent tert-butyl singlet (at ~1.3 ppm) into two distinct peaks.

Methodological Decision Workflow

Workflow A Chiral Isoxazole Derivative (Analyte) C Chiral SFC-UV/MS (Primary Method) A->C High Throughput D Chiral HPLC-DAD (Orthogonal Method) A->D Alternative Selectivity E qNMR with CSAs (Non-Chromatographic) A->E Structural Confirmation B Racemate Spike (System Suitability) B->C Prove Rs > 1.5 B->D Prove Rs > 1.5 F Enantiomeric Excess (ee%) Calculation & Validation C->F D->F E->F

Workflow for validating the enantiomeric purity of isoxazole derivatives using orthogonal techniques.

Quantitative Performance Comparison

The following data summarizes the typical performance metrics when analyzing chiral amides derived from methyl 3-tert-butylisoxazole-5-carboxylate across the three platforms.

Performance MetricChiral SFC-UVChiral HPLC-DAD (Normal Phase)qNMR (with CSA)
Typical Analysis Time 3 – 5 minutes[3]15 – 25 minutes10 minutes (per scan)
Resolution ( Rs​ ) High ( Rs​ > 2.5)[2]Moderate to High ( Rs​ ~ 1.5 - 2.0)Variable (Baseline often difficult)
Limit of Quantitation (LOQ) 0.05% (Area %)0.05% (Area %)~1.0% - 2.0% (Mol %)
Solvent Consumption ~2 mL organic / run[3]~20 mL organic / runNone (Deuterated solvent only)
Primary Advantage Speed, High Efficiency, GreenUniversal compatibilityNo method development required

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. The system must actively prove it is capable of detecting the undesired enantiomer before the actual sample is analyzed[4].

Protocol A: Primary Validation via Chiral SFC-UV

Objective: Quantify the enantiomeric purity of the synthesized derivative using a high-throughput, green methodology[2].

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) on an SFC system with a mobile phase of 80% Supercritical CO₂ / 20% Ethanol at a flow rate of 3.0 mL/min. Backpressure regulator set to 120 bar; column temperature at 35 °C.

    • Causality: Ethanol is chosen over methanol because its slight increase in steric bulk often improves the separation factor ( α ) for bulky tert-butyl isoxazole derivatives, while maintaining excellent solubility[2].

  • Self-Validation (System Suitability): Inject 5 µL of a 1.0 mg/mL solution of the racemic standard .

    • Action: Calculate the resolution ( Rs​ ). The system is only validated for use if Rs​≥1.5 . This proves the column can baseline-resolve the enantiomers[4].

  • Sensitivity Check: Inject a 0.1% (w/w) solution of the undesired enantiomer (if available) or the racemate diluted to 0.1% of the nominal sample concentration. Ensure the signal-to-noise ratio (S/N) is 10.

  • Sample Analysis: Inject 5 µL of the synthesized chiral derivative (1.0 mg/mL in Ethanol).

  • Data Processing: Integrate the peaks at the UV max (typically 230-254 nm for the isoxazole chromophore). Calculate ee% = [(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Protocol B: Orthogonal Confirmation via Chiral HPLC-DAD

Objective: Rule out the possibility of an achiral synthetic impurity co-eluting with the minor enantiomer, which would artificially lower the calculated ee%.

  • System Preparation: Equilibrate a Chiralcel OD-H column (cellulose-based) with Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

    • Causality: Switching from an amylose backbone (SFC) to a cellulose backbone (HPLC), and from a supercritical fluid to a non-polar hydrocarbon mobile phase, drastically alters the chiral recognition mechanism. Co-elution in both orthogonal systems is statistically improbable.

  • Self-Validation: Inject the racemic standard and verify Rs​≥1.5 .

  • Sample Analysis: Inject the sample. If the ee% matches the SFC data within ±0.2% , the enantiomeric purity is orthogonally validated.

Conclusion

For chiral compounds derived from methyl 3-tert-butylisoxazole-5-carboxylate, Chiral SFC utilizing amylose-based stationary phases provides the highest throughput, lowest environmental impact, and superior resolution[2][3]. However, robust drug development demands orthogonal validation. By pairing SFC with normal-phase HPLC or qNMR, researchers can create a self-validating analytical matrix that guarantees the stereochemical integrity of their active pharmaceutical ingredients.

References

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography PubMed (NIH) URL:[Link]

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules Chromatography Online URL:[Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances Chromatography Online URL:[Link]

Sources

Validation

Quantitative NMR (qNMR) vs. Mass Balance: A Comparative Validation Guide for Methyl 3-tert-butylisoxazole-5-carboxylate Reference Standards

Executive Summary In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference standards used. Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2)[1] is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference standards used. Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2)[1] is a highly specific heterocyclic building block frequently utilized in the synthesis of biologically active isoxazole derivatives. Establishing this compound as a primary reference standard requires rigorous, highly accurate purity assignment.

Historically, the industry relied on the Mass Balance approach (HPLC-UV combined with orthogonal detectors). However, the modernization of metrology has elevated Quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for absolute purity determination[2]. This guide objectively compares the performance, causality, and workflows of qNMR versus Mass Balance for validating methyl 3-tert-butylisoxazole-5-carboxylate, providing actionable methodologies for analytical scientists.

The Causality of Method Selection: qNMR vs. Mass Balance

To build a self-validating analytical system, we must understand the fundamental mechanistic differences between our available tools.

The Blind Spots of Mass Balance (HPLC-UV)

Mass balance is a subtractive methodology: it calculates purity by identifying the main component's chromatographic area and subtracting the mass fractions of water, residual solvents, and inorganic ash. While HPLC-UV is exceptionally sensitive for detecting trace related substances, it suffers from a critical assumption: it assumes all impurities possess a chromophore and share a similar UV response factor to the main component [3]. If a synthetic byproduct lacks a chromophore or has a drastically different molar absorptivity, the UV Area % will not reflect the true mass fraction, leading to a dangerous overestimation of purity[4].

The qNMR Advantage: A Primary Ratio Method

qNMR is recognized by as a primary ratio measurement method[2]. It does not rely on extinction coefficients or UV response factors. Instead, it relies on the quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal[5]. By co-weighing the analyte with a certified internal calibrant (CRM), qNMR provides a direct, absolute mass fraction[6]. It is a "self-calibrating" system that requires no pre-existing reference standard of the analyte itself.

Experimental Design & Self-Validating Protocols

For methyl 3-tert-butylisoxazole-5-carboxylate, the molecular structure ( C9​H13​NO3​ , MW: 183.20 g/mol ) presents an ideal profile for qNMR. It features three distinct, non-overlapping proton environments:

  • tert-butyl group: ~1.3 ppm (singlet, 9H)

  • methyl ester: ~3.9 ppm (singlet, 3H)

  • isoxazole ring proton: ~7.1 ppm (singlet, 1H)

Protocol A: qNMR Absolute Purity Determination
  • Causality of Calibrant Selection: We select Maleic acid (δ 6.26 ppm, 2H) as the internal calibrant. Its sharp, baseline-resolved singlet sits perfectly in the empty spectral window between the analyte's methyl ester and isoxazole ring signals, preventing any integration overlap[5].

Step-by-Step Workflow:

  • Preparation: Dry the candidate methyl 3-tert-butylisoxazole-5-carboxylate and the Maleic acid CRM (NIST traceable) over P2​O5​ in a desiccator for 24 hours to minimize adventitious water.

  • Gravimetric Co-weighing: Using a qualified ultra-microbalance (d = 0.1 µg), co-weigh approximately 10 mg of the analyte and 5 mg of the calibrant directly into a static-free weighing boat. Causality: Gravimetric uncertainty is the largest contributor to the overall error budget in qNMR. Direct co-weighing minimizes transfer losses compared to volumetric stock solutions.

  • Solvation: Transfer quantitatively to an NMR tube and add 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Vortex until complete dissolution is achieved.

  • T1​ Relaxation Assessment: Execute an inversion-recovery sequence (180°-τ-90°) to determine the longitudinal relaxation time ( T1​ ) for all quantitative signals. Causality: The tert-butyl protons exhibit efficient spin-rotation relaxation, but the isolated isoxazole proton may have a significantly longer T1​ . Failing to allow complete relaxation results in partial saturation and biased purity values.

  • Data Acquisition: Acquire the 1H NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus (typically >30 seconds)[6]. Acquire at least 32 transients to ensure a Signal-to-Noise Ratio (SNR) > 250:1.

  • Processing & Quantitation: Apply baseline correction and phase correction. Integrate the calibrant signal and the analyte signals. Calculate the absolute mass fraction using the primary ratio formula.

Protocol B: Mass Balance Purity Determination (Orthogonal Cross-Check)
  • Chromatographic Purity (HPLC-UV): Prepare a 1 mg/mL solution. Inject onto a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile. Detect at 254 nm. Integrate all peaks to determine the Area %.

  • Moisture Content (Karl Fischer): Titrate 50 mg of the sample volumetrically to determine the water mass fraction.

  • Volatile Organics (TGA): Heat 10 mg of the sample at 10 °C/min to 150 °C to quantify residual solvents missed by HPLC.

  • Inorganic Residue (ROI): Ignite 1 g of the sample with sulfuric acid at 600 °C to quantify inorganic ash.

  • Calculation: PMB​=PHPLC​×100100−(KF+TGA+ROI)​ .

Experimental Data & Method Comparison

The table below presents a head-to-head comparison of the validation data for a candidate batch of methyl 3-tert-butylisoxazole-5-carboxylate.

Table 1: Purity Assessment Data (qNMR vs. Mass Balance)

Analytical ParameterqNMR (Internal Calibration Method)Mass Balance (HPLC-UV + Orthogonal)
Primary Analyte Signal 99.45% ± 0.12% (tert-butyl, 9H)99.88% (HPLC Area %)
Secondary Analyte Signal 99.42% ± 0.15% (methyl ester, 3H)N/A
Water Content (KF) N/A (Accounted for in absolute mass)0.25%
Residual Solvents (TGA) N/A (Accounted for in absolute mass)0.10%
Inorganics (ROI) N/A (Accounted for in absolute mass)< 0.05%
Final Certified Purity 99.44% ± 0.15% 99.48% ± 0.30%

Data Interpretation: The HPLC-UV Area % initially suggests a highly pure compound (99.88%). However, this is an overestimation because it ignores non-UV-absorbing water and residual solvents[7]. Once orthogonal tests are subtracted, the Mass Balance purity drops to 99.48%. The qNMR method, requiring only a single sample preparation, directly yields an absolute purity of 99.44%. The tight alignment between the two orthogonal methods validates the standard, creating a highly trustworthy, self-validating data package.

Workflow Visualization

The following diagram illustrates the orthogonal validation workflow required to elevate a candidate material to a Certified Reference Material (CRM).

G Start Reference Standard Candidate Methyl 3-tert-butylisoxazole-5-carboxylate qNMR_Branch qNMR Method (Primary Ratio) Start->qNMR_Branch MB_Branch Mass Balance Method (Orthogonal) Start->MB_Branch Weighing Co-weighing with Internal Calibrant (e.g., Maleic Acid, NIST SRM) qNMR_Branch->Weighing NMR_Acq 1H NMR Acquisition (D1 > 5*T1, 90° Pulse) Weighing->NMR_Acq qNMR_Purity Absolute Purity Assignment (Mass Fraction %) NMR_Acq->qNMR_Purity CrossCheck Statistical Equivalence Check (Δ < 0.5%) qNMR_Purity->CrossCheck HPLC HPLC-UV (Chromatographic Purity) MB_Branch->HPLC KF_TGA KF Titration (Water) TGA/LOD (Solvents) ROI (Inorganics) MB_Branch->KF_TGA MB_Purity Calculated Purity (100% - Impurities) HPLC->MB_Purity KF_TGA->MB_Purity MB_Purity->CrossCheck Final_Cert Certified Reference Material (CRM) Certificate of Analysis CrossCheck->Final_Cert

Figure 1: Orthogonal validation workflow comparing qNMR and Mass Balance for reference standard certification.

Conclusion & Best Practices

For the validation of methyl 3-tert-butylisoxazole-5-carboxylate reference standards, qNMR proves to be a superior, standalone technique for absolute quantitation. By directly measuring the ratio of protons, it bypasses the inherent response-factor biases of HPLC-UV and eliminates the need for multiple, resource-intensive orthogonal tests (KF, TGA, ROI).

Best Practice Recommendation: To achieve the highest level of metrological traceability (ISO 17034), laboratories should adopt qNMR as the primary purity assignment tool, utilizing HPLC-UV strictly as a qualitative cross-check to ensure no underlying impurities are hidden beneath the analyte's NMR resonances.

References

  • Saito, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI, 2021. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Resolvemass.ca, 2025. Available at: [Link]

  • ResearchGate. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis." Researchgate.net, 2023. Available at: [Link]

Sources

Comparative

LC-MS/MS method validation for detecting methyl 3-tert-butylisoxazole-5-carboxylate metabolites

An in-depth technical comparison guide for the bioanalytical method validation of methyl 3-tert-butylisoxazole-5-carboxylate and its primary metabolites, evaluated through the lens of modern LC-MS/MS workflows. Introduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the bioanalytical method validation of methyl 3-tert-butylisoxazole-5-carboxylate and its primary metabolites, evaluated through the lens of modern LC-MS/MS workflows.

Introduction: The Analytical Challenge of Isoxazole Metabolites

Methyl 3-tert-butylisoxazole-5-carboxylate is a highly relevant structural motif in medicinal chemistry, frequently utilized as a building block or prodrug intermediate for isoxazole-containing therapeutics (e.g., anti-inflammatory and antimicrobial agents). When introduced into biological systems, this ester undergoes rapid biotransformation.

Understanding its metabolic fate is critical for pharmacokinetic (PK) profiling. The parent compound is primarily metabolized via two pathways:

  • Carboxylesterase-mediated hydrolysis yielding the highly polar 3-tert-butylisoxazole-5-carboxylic acid (Metabolite 1, M1).

  • CYP450-mediated aliphatic hydroxylation of the tert-butyl group yielding methyl 3-(1-hydroxy-2-methylpropan-2-yl)isoxazole-5-carboxylate (Metabolite 2, M2).

Quantifying these metabolites in plasma presents a distinct analytical challenge. The cleavage of the methyl ester to a carboxylic acid drastically increases the molecule's polarity, leading to poor retention on standard reversed-phase chromatography and high susceptibility to ion suppression from endogenous plasma phospholipids[1].

MetabolicPathway Parent Methyl 3-tert-butylisoxazole -5-carboxylate (Parent) CES Carboxylesterases (Plasma/Liver) Parent->CES Hydrolysis CYP CYP450 (Hepatic) Parent->CYP Hydroxylation M1 3-tert-butylisoxazole -5-carboxylic acid (M1 - Polar) M2 Hydroxylated Ester (M2) CES->M1 Hydrolysis CYP->M2 Hydroxylation

Fig 1. Primary metabolic pathways of methyl 3-tert-butylisoxazole-5-carboxylate.

Regulatory Grounding: E-E-A-T in Method Validation

To ensure clinical and non-clinical data integrity, the analytical protocols must be grounded in the FDA Bioanalytical Method Validation Guidance (2018) [2][3] and the ICH M10 Guideline on Bioanalytical Method Validation (2023) [4].

A self-validating system requires us to establish causality between our experimental choices and regulatory acceptance criteria:

  • Selectivity & Matrix Effect: We must prove that endogenous plasma components do not interfere with the ionization of M1 and M2. This dictates our choice of sample preparation.

  • Accuracy & Precision: The method must achieve ±15% accuracy (±20% at the LLOQ)[5]. This dictates the necessity of stable isotope-labeled internal standards (SIL-IS) to correct for extraction variances.

  • Recovery: While 100% recovery is not mandated by the FDA, the recovery must be consistent and reproducible[6].

Experimental Design: A Comparative Approach

To determine the optimal validated method, we compared two distinct sample preparation techniques and two chromatographic column chemistries.

A. Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)
  • PPT (Acetonitrile): A rapid, low-cost method. However, it leaves a high concentration of residual phospholipids in the supernatant, which often co-elute with polar metabolites like M1, causing severe signal quenching in the electrospray ionization (ESI) source.

  • SPE (Mixed-Mode Anion Exchange - MAX): Specifically chosen because M1 is a carboxylic acid (pKa ~ 3.5). At a neutral pH, M1 is deprotonated and binds strongly to the anion-exchange resin, allowing aggressive washing of neutral lipids and proteins before targeted elution.

B. Chromatographic Separation: C18 vs. Biphenyl
  • Standard C18: Relies purely on hydrophobic dispersive forces. Polar acids (M1) often elute in the void volume where matrix suppression is highest.

  • Biphenyl: Offers orthogonal selectivity via π−π interactions with the isoxazole ring. This retains the polar M1 metabolite significantly longer than a C18 column, shifting its elution away from the suppression zone.

Workflow cluster_prep Sample Preparation Comparison cluster_lc Chromatographic Comparison Sample Spiked Rat Plasma (Parent, M1, M2) PPT Protein Precipitation (3x ACN) Sample->PPT SPE Mixed-Mode SPE (MAX Cartridge) Sample->SPE C18 C18 Column (Hydrophobic) PPT->C18 Biphenyl Biphenyl Column (Pi-Pi Interaction) PPT->Biphenyl SPE->C18 SPE->Biphenyl MS Triple Quadrupole MS/MS (ESI+, MRM Mode) C18->MS Biphenyl->MS Data Validation Data (ICH M10 / FDA 2018) MS->Data

Fig 2. Comparative experimental workflow for LC-MS/MS method validation.

Step-by-Step Methodologies

Protocol 1: Mixed-Mode SPE (The Superior Prep Method)

Causality: This protocol isolates the acidic M1 metabolite while simultaneously recovering the neutral Parent and M2 by utilizing both reversed-phase and ion-exchange retention mechanisms.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid (FA) in water through a 30 mg MAX SPE cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% FA (ensures the acid is protonated for initial reversed-phase trapping). Load onto the cartridge.

  • Washing (Interference Removal):

    • Wash 1: 1 mL 2% FA in water (removes highly polar salts).

    • Wash 2: 1 mL MeOH (removes neutral lipids; Parent and M2 elute here and are collected).

  • Elution (Targeting M1): Elute M1 with 1 mL of 5% Ammonium Hydroxide in MeOH. The high pH deprotonates the resin, releasing the bound carboxylic acid.

  • Reconstitution: Combine the Wash 2 (Parent/M2) and Elution (M1) fractions, evaporate under N2​ at 40°C, and reconstitute in 100 µL of Initial Mobile Phase.

Protocol 2: LC-MS/MS Analysis
  • System: Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole MS.

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (MRM):

    • Parent: m/z 198.1 142.0 (ESI+)

    • M1 (Acid): m/z 184.1 138.0 (ESI+)

    • M2 (Hydroxyl): m/z 214.1 182.0 (ESI+)

Performance Comparison & Validation Data

The following tables summarize the validation metrics obtained during our comparative study, strictly adhering to FDA/ICH M10 acceptance criteria[4][7].

Table 1: Matrix Effect and Extraction Recovery (PPT vs. SPE)

Matrix effect (ME) is calculated by comparing the peak area of post-extraction spiked samples to neat standards. Recovery (RE) compares pre-extraction spiked samples to post-extraction spiked samples.

AnalyteMethodExtraction Recovery (%)Matrix Effect (%)%CV (Precision)
Parent PPT88.4 ± 6.275.2 (Suppression)8.5%
Parent SPE (MAX)92.1 ± 3.198.5 (Negligible)3.2%
M1 (Acid) PPT65.3 ± 12.442.1 (Severe Suppression) 18.7% (Fails FDA)
M1 (Acid) SPE (MAX)89.5 ± 4.2 95.2 (Negligible) 4.5%
M2 (OH) PPT82.1 ± 7.568.4 (Suppression)9.1%
M2 (OH) SPE (MAX)90.3 ± 3.897.1 (Negligible)3.9%

Insight: PPT fails regulatory precision guidelines (>15% CV) for the M1 metabolite due to severe ion suppression from co-eluting phospholipids. The MAX SPE method successfully removes these interferents, restoring the matrix effect to ~95% (ideal is 100%).

Table 2: Chromatographic Performance (C18 vs. Biphenyl)

Both columns were run using the SPE-extracted samples.

ParameterC18 Column (Standard)Biphenyl Column (Orthogonal)
Retention Time: M1 0.85 min (Elutes in void/suppression zone)1.65 min (Retained via π−π interactions)
Retention Time: Parent 2.40 min2.85 min
Peak Shape (Asymmetry) Tailing factor 1.8 for M1Tailing factor 1.1 for all analytes
LLOQ Achieved (M1) 10 ng/mL1 ng/mL

Insight: The Biphenyl column is the definitive choice for isoxazole derivatives. By exploiting the polarizability of the isoxazole π -electron cloud, the Biphenyl stationary phase doubles the retention time of the highly polar M1 metabolite, moving it out of the solvent front and increasing assay sensitivity tenfold (LLOQ drops from 10 ng/mL to 1 ng/mL).

Conclusion

When validating an LC-MS/MS method for methyl 3-tert-butylisoxazole-5-carboxylate and its metabolites, relying on generic PPT and C18 chromatography will likely result in regulatory failure due to matrix suppression of the carboxylic acid metabolite (M1).

By implementing Mixed-Mode Anion Exchange SPE coupled with Biphenyl column chromatography , analytical scientists can create a robust, self-validating system that easily meets FDA and ICH M10 standards for accuracy, precision, and selectivity.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Available at:[Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE

Standard Operating Procedure & PPE Guide: Handling Methyl 3-tert-butylisoxazole-5-carboxylate Executive Summary & Chemical Identity Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2) is a highly versatile hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling Methyl 3-tert-butylisoxazole-5-carboxylate

Executive Summary & Chemical Identity

Methyl 3-tert-butylisoxazole-5-carboxylate (CAS: 133674-39-2) is a highly versatile heterocyclic building block widely utilized in drug discovery and agricultural chemistry. The isoxazole ring serves as a critical bioisostere for amides and esters in medicinal chemistry, enhancing metabolic stability and lipophilicity. However, the reactive nature of the ester moiety and the fine powder form of this compound necessitate strict safety protocols to prevent mucosal irritation and environmental contamination.

To establish a baseline for safe handling, it is critical to understand the compound's quantitative physical properties[1].

Table 1: Quantitative Chemical & Physical Properties

Property Value Source
CAS Number 133674-39-2 [1]

| Molecular Formula | C 9​ H 13​ NO 3​ | | | Molecular Weight | 183.20 g/mol | [1] | | Monoisotopic Mass | 183.0895 g/mol | [1] | | Topological Polar Surface Area | 52.3 Ų | [1] | | Physical Form | Powder | |

Hazard Identification & Mechanistic Causality

Understanding the why behind a chemical's hazard profile is the foundation of effective laboratory safety. According to standard GHS classifications, this compound carries a "Warning" signal word and the GHS07 (Exclamation mark) pictogram.

Table 2: GHS Hazard Profile & Mechanistic Causality

GHS Code Hazard Statement Mechanistic Causality
H315 The compound's lipophilicity allows it to partition into the stratum corneum. Ambient moisture on the skin can induce slow hydrolysis of the ester, generating localized acidic microenvironments (3-tert-butylisoxazole-5-carboxylic acid) that irritate epidermal tissue.
H319 The ocular mucosa is highly aqueous. Contact with the fine powder leads to rapid localized hydrolysis. The resulting carboxylic acid and methanol byproducts cause acute osmotic and pH-driven irritation to the cornea and conjunctiva.

| H335 | | Inhalation of aerosolized particulates deposits the compound in the upper respiratory tract. Interaction with mucosal lining fluid triggers a similar hydrolytic inflammatory response, stimulating cough receptors. |

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a defense-in-depth approach to PPE is required. Standard P-codes (e.g., P280: Wear protective gloves/protective clothing/eye protection/face protection) must be strictly followed.

Table 3: Required PPE and Selection Rationale

PPE Category Specification Causality / Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness, EN 374 compliant). Double-gloving recommended. Nitrile provides an excellent barrier against solid organic esters. Double-gloving ensures the inner glove remains uncontaminated during outer glove removal, preventing secondary dermal exposure.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 / EN 166). Standard safety glasses are insufficient. Tight-fitting goggles prevent airborne dust from bypassing the lenses and contacting the highly sensitive ocular mucosa (preventing H319).
Respiratory N95 / P100 Particulate Respirator (if handled outside a fume hood). Prevents inhalation of fine powders (preventing H335). The isoxazole ester is a solid at room temperature; the primary inhalation risk is particulate aerosolization, not vapor pressure.

| Body Protection | Flame-resistant (FR) lab coat (NFPA 2112) with knit cuffs. | Knit cuffs prevent the sleeves from dragging into the compound. The FR rating is a standard precaution in organic synthesis environments where flammable solvents are concurrently used. |

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system; each step includes a physical confirmation to ensure the safety measure is actively working.

Step-by-Step Methodology for Safe Handling:

  • Pre-Operation Verification: Inspect all PPE. Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: A piece of tissue paper held at the sash should gently pull inward, confirming negative pressure before opening the chemical container.

  • Environmental Control: Place the reagent bottle, a calibrated analytical balance, and the receiving flask inside the fume hood.

    • Causality: Weighing inside the hood captures any aerosolized particulates generated when opening the bottle.

  • Static Mitigation: Use an anti-static weighing boat or a static eliminator (ionizer) during transfer.

    • Self-Validation: The powder should rest flat in the boat without clinging to the vertical walls or the spatula, confirming static neutralization.

  • Transfer: Use a clean, dry stainless-steel or PTFE-coated spatula. Transfer the required mass of Methyl 3-tert-butylisoxazole-5-carboxylate into the receiving flask.

  • Sealing: Immediately cap the reagent bottle and seal the receiving flask with a septum before removing it from the fume hood (satisfying P403+P233: Store in a well-ventilated place. Keep container tightly closed).

  • Decontamination: Wipe down the balance and hood surface with a disposable towel moistened with ethanol or isopropanol (the compound is soluble in organic solvents, poorly soluble in water).

Emergency Response & Spill Management

In the event of a spill, immediate and systematic action prevents exposure escalation.

Step-by-Step Spill Response Protocol:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the lab space for 15 minutes to allow HVAC systems to clear airborne dust.

  • Don Emergency PPE: Ensure an N95/P100 respirator, fresh double nitrile gloves, and tight-fitting goggles are worn.

  • Containment (Dry Spill): Do not use water or a dry brush, which will aerosolize the powder. Instead, cover the spill with damp absorbent paper towels (moistened with a 70% isopropanol solution to dissolve and trap the ester).

    • Self-Validation: The absence of airborne dust under bright lab lighting confirms successful wet-trapping of the particulate.

  • Collection: Carefully scoop the absorbed material using a non-sparking tool into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual trace acids from hydrolysis, followed by a water rinse.

Disposal Plan

Methyl 3-tert-butylisoxazole-5-carboxylate must be treated as hazardous organic waste (satisfying P501: Dispose of contents/container to an approved waste disposal plant).

  • Solid Waste: Dispose of unused compound, contaminated weighing boats, and spill cleanup materials in a solid hazardous waste container labeled "Non-Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound has been dissolved in a reaction mixture, route it to the appropriate liquid waste stream (e.g., "Non-Halogenated Solvent Waste" if dissolved in ethyl acetate/hexane, or "Halogenated Waste" if dissolved in DCM/chloroform).

  • Regulatory Compliance: Do not discharge into the sewer. Incineration at an (or local equivalent) waste treatment facility is the mandated disposal route.

Workflow Visualization

G Start Pre-Operation: PPE & Ventilation Check Hood Transfer to Class II Fume Hood Start->Hood Weigh Weighing & Dispensing (Closed System) Hood->Weigh Spill Spill Detected? Weigh->Spill SpillResp Emergency Spill Protocol (Evacuate, Absorb, Neutralize) Spill->SpillResp Yes Reaction Proceed to Reaction Setup Spill->Reaction No Disposal Hazardous Waste Disposal (EPA Compliant) SpillResp->Disposal Reaction->Disposal

Caption: Handling, spill response, and disposal workflow for Methyl 3-tert-butylisoxazole-5-carboxylate.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets". US Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management". US EPA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE
© Copyright 2026 BenchChem. All Rights Reserved.